Product packaging for DBMP(Cat. No.:CAS No. 117027-28-8)

DBMP

Cat. No.: B053372
CAS No.: 117027-28-8
M. Wt: 271.36 g/mol
InChI Key: MJLRNZWUIWIHKX-UHFFFAOYSA-N
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Description

DBMP (2,5-Dibromomethylphenol) is a high-purity brominated phenolic compound of significant interest in advanced organic synthesis and materials science research. Its primary research value lies in its two reactive bromomethyl groups, which serve as excellent electrophilic sites for nucleophilic substitution reactions, such as in the synthesis of complex molecular architectures, dendrimers, and macrocyclic compounds. Researchers utilize this compound as a key building block for constructing calixarene derivatives and other supramolecular structures due to its ability to introduce phenolic functionalities that can be further functionalized. Furthermore, its incorporation into polymer backbones is explored for developing novel polymeric materials with tailored properties, including enhanced thermal stability and specific reactivity. In chemical biology, this compound serves as a precursor for synthesizing enzyme inhibitors or molecular probes where the phenolic group can participate in hydrogen bonding, influencing target interaction. This reagent is strictly For Research Use Only and is an essential tool for chemists and material scientists investigating new synthetic methodologies and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O B053372 DBMP CAS No. 117027-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117027-28-8

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-[2-(dimethylamino)ethyl]-6-methylpyridazin-3-one

InChI

InChI=1S/C16H21N3O/c1-13-15(11-14-7-5-4-6-8-14)12-16(20)19(17-13)10-9-18(2)3/h4-8,11H,9-10,12H2,1-3H3/b15-11-

InChI Key

MJLRNZWUIWIHKX-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C

Isomeric SMILES

CC\1=NN(C(=O)C/C1=C/C2=CC=CC=C2)CCN(C)C

Canonical SMILES

CC1=NN(C(=O)CC1=CC2=CC=CC=C2)CCN(C)C

Synonyms

2-(2-dimethylaminoethyl)-5-benzylidene-6-methyl-3-pyridazinone
DBMP

Origin of Product

United States

Foundational & Exploratory

Dibenzomethanopentacene: A Technical Guide to a Novel Building Block for High-Performance Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzomethanopentacene (DBMP) has emerged as a promising structural component in the development of Polymers of Intrinsic Microporosity (PIMs). These materials are at the forefront of membrane technology for efficient gas separations. The incorporation of the rigid and contorted this compound unit into the polymer backbone has been demonstrated to significantly enhance both gas permeability and selectivity, surpassing the performance of archetypal PIMs. This technical guide provides a comprehensive overview of this compound-based PIMs, including their synthesis, physicochemical properties, and gas transport characteristics. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

Introduction

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevents efficient packing. This inherent free volume makes them highly attractive for applications in gas separation, storage, and catalysis. Dibenzomethanopentacene (this compound) is a novel building block for PIMs that has been shown to yield materials with exceptional gas separation properties.[1][2][3] The unique three-dimensional structure of this compound contributes to an increase in both gas permeability and selectivity, a highly desirable combination in membrane science.[1][2][3] Furthermore, PIMs containing this compound exhibit improved aging characteristics, with a lower reduction in gas permeability over time compared to other high-performing PIMs.[1][2][3]

Synthesis of Dibenzomethanopentacene-Based Monomers and Polymers

The synthesis of this compound-based PIMs involves a two-step process: the synthesis of the this compound-containing monomer followed by its polymerization.

Synthesis of Dibenzomethanopentacene (this compound) Monomer

The key step in the synthesis of the this compound-based monomer is a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.[1][2][3] This is followed by a demethylation step to yield the di-catechol monomer suitable for polymerization.

Experimental Protocol:

Step 1: Diels-Alder Reaction

  • A solution of 2,3-dimethoxyanthracene and a molar excess of norbornadiene is prepared in xylene.

  • The reaction mixture is heated to 260 °C in a sealed high-pressure reactor.

  • The reaction is maintained at this temperature for 96 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the dimethoxy-DBMP adduct.

Step 2: Demethylation

  • The dimethoxy-DBMP adduct is dissolved in anhydrous dichloromethane (DCM).

  • The solution is cooled to 0 °C.

  • A solution of boron tribromide (BBr₃) in DCM is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched by the slow addition of methanol.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield the this compound di-catechol monomer.

Polymerization of this compound-Based Monomers

The this compound di-catechol monomer is copolymerized with other monomers, such as 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN), to produce PIMs with varying this compound content.

Experimental Protocol:

  • The this compound di-catechol monomer, TTSBI, and TFTPN are dissolved in a high-boiling point aprotic solvent, such as N,N-dimethylformamide (DMF).

  • An excess of anhydrous potassium carbonate (K₂CO₃) is added as a base.

  • The reaction mixture is heated to 65 °C under an inert atmosphere.

  • The reaction is maintained at this temperature for 72 hours.

  • The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol.

  • The polymer is collected by filtration, washed extensively with water and methanol, and dried under vacuum.

Physicochemical Properties

The incorporation of this compound into the polymer backbone significantly influences the physicochemical properties of the resulting PIMs.

PropertyPIM-1 (Control)PIM-DBMP0.1PIM-DBMP0.5PIM-DBMP0.75
BET Surface Area (m²/g) 7608509801050
CO₂ Uptake at 1 bar, 273K (mmol/g) 2.02.42.52.6

Data compiled from studies on this compound-based PIMs.[1]

Gas Transport Properties

The gas transport properties of this compound-based PIMs demonstrate their potential for high-performance gas separations. The data below shows a clear trend of increasing permeability and selectivity with higher this compound content.

Gas PairPIM-1 (Control)PIM-DBMP0.1PIM-DBMP0.5PIM-DBMP0.75
P(O₂) (Barrer) 68085012001500
α(O₂/N₂) 3.74.04.24.5
P(CO₂) (Barrer) 2700380055007000
α(CO₂/N₂) 21252832
α(CO₂/CH₄) 12151821

1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹. Data represents ideal selectivities.[1]

Visualizations

Synthesis of this compound Monomer

G cluster_0 Diels-Alder Reaction cluster_1 Demethylation 2,3-dimethoxyanthracene 2,3-dimethoxyanthracene dimethoxy-DBMP dimethoxy-DBMP 2,3-dimethoxyanthracene->dimethoxy-DBMP xylene, 260°C, 96h norbornadiene norbornadiene norbornadiene->dimethoxy-DBMP dimethoxy-DBMP_2 dimethoxy-DBMP This compound di-catechol This compound di-catechol dimethoxy-DBMP_2->this compound di-catechol BBr3, DCM, RT, 3h

Caption: Synthetic pathway for the Dibenzomethanopentacene (this compound) monomer.

Polymerization of this compound-based PIMs

G This compound di-catechol This compound di-catechol PIM-DBMP PIM-DBMP This compound di-catechol->PIM-DBMP TTSBI TTSBI (co-monomer) TTSBI->PIM-DBMP TFTPN TFTPN (linker) TFTPN->PIM-DBMP K2CO3, DMF, 65°C, 72h

Caption: Copolymerization scheme for the synthesis of PIM-DBMP.

Conclusion

Dibenzomethanopentacene has been established as a valuable component for the creation of advanced Polymers of Intrinsic Microporosity. The incorporation of this compound leads to polymers with enhanced surface area, gas uptake, and significantly improved gas separation performance for important industrial gas pairs. The synthetic routes to this compound-containing monomers and polymers are robust and allow for the tuning of material properties by varying the co-monomer composition. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists to explore the full potential of this compound-based materials in membrane science and other applications. The favorable aging characteristics of these polymers further underscore their potential for long-term industrial use.

References

DBMP chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dibenzomethanopentacene (DBMP) for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzomethanopentacene (this compound) is a rigid, bicyclic aromatic hydrocarbon that has garnered significant interest as a structural component in the development of advanced materials. Its unique three-dimensional architecture makes it a valuable monomer for the synthesis of Polymers of Intrinsic Microporosity (PIMs). These polymers are at the forefront of materials science, with promising applications in gas separation membranes. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the this compound monomer, focusing on the specific isomer utilized in PIMs.

Chemical Structure and Properties

The most relevant isomer of this compound for materials science applications is the one derived from the Diels-Alder reaction of 2,3-dimethoxyanthracene and norbornadiene. The systematic name for the precursor to the active monomer is 2a,3a,4,9,9a,10-Hexahydro-2,3-dimethoxy-4,9-ethano-1H-cyclopenta[b]anthracene. For polymerization, the methoxy groups are typically demethylated to form a biscatechol monomer.

Physicochemical Properties of Reactants

A summary of the key physicochemical properties of the reactants used in the synthesis of this compound is provided below.

Property2,3-DimethoxyanthraceneNorbornadiene
Molecular Formula C₁₆H₁₄O₂C₇H₈
Molecular Weight 238.28 g/mol 92.14 g/mol [1]
Appearance -Colorless liquid[2]
Melting Point --19 °C[1]
Boiling Point -89 °C[1]
Density -0.906 g/cm³[1]
Solubility -Insoluble in water[2]
Physicochemical Properties of this compound Monomer Precursor (Isomer 2a)

Quantitative experimental data for the this compound monomer precursor is scarce in the literature. The calculated molecular weight is provided below.

PropertyValue
Molecular Formula C₂₃H₂₂O₂
Molecular Weight 330.42 g/mol
¹H NMR (ppm) δ -0.93 and -1.00 (highly shielded methylene hydrogens)

Experimental Protocols

The synthesis of the this compound monomer and its subsequent polymerization into PIM-DBMP involves a multi-step process.

Synthesis of this compound Monomer Precursor (Isomer 2a)

This protocol is based on the Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.

Materials:

  • 2,3-dimethoxyanthracene

  • Norbornadiene

  • Xylene

  • Silica gel for column chromatography

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,3-dimethoxyanthracene and an excess of norbornadiene in xylene.

  • Seal the vessel and heat the reaction mixture to 260 °C for 96 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The desired isomer (2a) is typically the first to elute.

  • Characterize the purified product using ¹H NMR spectroscopy to confirm the presence of the highly shielded methylene hydrogens at approximately -0.93 and -1.00 ppm.

Demethylation to Biscatechol Monomer (1)

Materials:

  • This compound monomer precursor (isomer 2a)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified this compound precursor (2a) in dry dichloromethane under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of boron tribromide in dichloromethane dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the biscatechol monomer (1).

Polymerization to PIM-DBMP

Materials:

  • This compound biscatechol monomer (1)

  • 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or similar high-boiling polar aprotic solvent

Procedure:

  • Combine the this compound biscatechol monomer (1), 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN), and an excess of potassium carbonate in a reaction flask.

  • Add the solvent (e.g., DMF) and heat the mixture to 65 °C.

  • Maintain the reaction at this temperature for 72 hours under an inert atmosphere.

  • After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Visualizations

Synthesis and Polymerization Workflow

The following diagram illustrates the key steps in the synthesis of the this compound monomer and its subsequent polymerization to form PIM-DBMP.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization 2_3_dimethoxyanthracene 2,3-Dimethoxyanthracene diels_alder Diels-Alder Reaction (Xylene, 260°C, 96h) 2_3_dimethoxyanthracene->diels_alder norbornadiene Norbornadiene norbornadiene->diels_alder dbmp_precursor This compound Precursor (2a) diels_alder->dbmp_precursor demethylation Demethylation (BBr3, DCM, RT, 3h) dbmp_precursor->demethylation dbmp_monomer Biscatechol Monomer (1) demethylation->dbmp_monomer polymerization_reaction Polymerization (K2CO3, 65°C, 72h) dbmp_monomer->polymerization_reaction tftpn 2,3,5,6-Tetrafluoroterephthalonitrile tftpn->polymerization_reaction pim_this compound PIM-DBMP polymerization_reaction->pim_this compound

Caption: Workflow for this compound monomer synthesis and polymerization.

References

Synthesis of Dibenzomethanopentacene Monomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The target molecule, "Dibenzomethanopentacene monomer," is not a well-documented compound in the existing chemical literature. This guide, therefore, presents a plausible and scientifically grounded synthetic approach based on established methodologies for the synthesis of functionalized pentacene derivatives and related polycyclic aromatic hydrocarbons. The proposed pathway is a hypothetical construct intended to serve as a blueprint for researchers.

Introduction

Pentacene and its derivatives are at the forefront of organic electronics due to their exceptional semiconductor properties. The synthesis of functionalized pentacene monomers is a critical step in the development of novel polymeric materials with tailored electronic and physical characteristics. This technical guide outlines a proposed multi-step synthesis for a dibenzo-fused pentacene monomer, a hypothetical molecule we term "Dibenzomethanopentacene monomer." The synthetic strategy is rooted in well-established organic reactions, including Diels-Alder cycloadditions, Friedel-Crafts acylations, and palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Pathway

The proposed synthesis of a functionalized Dibenzomethanopentacene monomer is envisioned as a multi-step process. The core strategy involves the construction of a dibenzo-fused pentacene quinone, which is a key intermediate that can be functionalized and subsequently aromatized to yield the final monomer.

G A 1,4-Naphthoquinone C Diels-Alder Cycloaddition A->C B 1,3-Butadiene B->C D Tetrahydroanthraquinone C->D E Dehydrogenation D->E F Anthraquinone E->F H Friedel-Crafts Acylation F->H G Phthalic Anhydride G->H I Dibenzopentacene Quinone Intermediate H->I J Functionalization (e.g., Grignard Reaction) I->J K Functionalized Dibenzopentacene Diol J->K L Reductive Aromatization K->L M Dibenzomethanopentacene Monomer L->M

Caption: Proposed synthetic pathway for a Dibenzomethanopentacene monomer.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis. These are based on analogous transformations reported in the literature for pentacene and other polycyclic aromatic hydrocarbons.

Synthesis of Anthraquinone (Precursor)

A classic method for the synthesis of the pentacene core involves the Elbs reaction.[1] However, for the purpose of this guide, we will consider the synthesis of the precursor, anthraquinone, via a Diels-Alder reaction followed by dehydrogenation.

Experimental Protocol:

  • Diels-Alder Reaction: To a solution of 1,4-naphthoquinone (1.0 eq) in toluene, an excess of 1,3-butadiene (3.0 eq) is added. The mixture is heated in a sealed vessel at 100-120 °C for 24 hours. After cooling, the solvent is removed under reduced pressure to yield the crude tetrahydroanthraquinone.

  • Dehydrogenation: The crude tetrahydroanthraquinone is dissolved in a suitable high-boiling solvent such as nitrobenzene, and a dehydrogenating agent like palladium on carbon (10 mol%) is added. The mixture is heated to 180-200 °C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the catalyst is filtered off. The solvent is removed by vacuum distillation, and the resulting solid is purified by recrystallization from ethanol to afford anthraquinone.

Synthesis of the Dibenzopentacene Quinone Intermediate

The formation of the dibenzopentacene core can be achieved through a Friedel-Crafts acylation reaction between anthraquinone and phthalic anhydride.

Experimental Protocol:

  • A mixture of anthraquinone (1.0 eq) and phthalic anhydride (2.2 eq) is added to a molten mixture of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) (a Lewis acid melt).

  • The reaction mixture is heated to 180-200 °C for 4-6 hours with vigorous stirring.

  • The hot melt is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium carbonate solution to remove any unreacted phthalic acid.

  • The crude solid is then washed with ethanol and dried to yield the dibenzopentacene quinone intermediate.

Functionalization and Aromatization

The dibenzopentacene quinone can be functionalized by reaction with organometallic reagents, such as Grignard or organolithium reagents.[2] This is followed by a reductive aromatization step to yield the final monomer. For the purpose of creating a polymerizable monomer, a functional group such as a protected alcohol or a halogenated aryl group can be introduced.

Experimental Protocol:

  • Functionalization: To a solution of the dibenzopentacene quinone intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of a functionalized Grignard reagent (e.g., (4-(t-butyldimethylsilyloxy)phenyl)magnesium bromide, 2.5 eq) in THF is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Reductive Aromatization: The crude functionalized diol is dissolved in a mixture of acetic acid and a reducing agent such as tin(II) chloride (SnCl₂) is added. The mixture is heated to reflux for 2-4 hours. After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and then with methanol and dried under vacuum. The crude product can be purified by column chromatography on silica gel to afford the functionalized Dibenzomethanopentacene monomer.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the key synthetic steps.

Step Reaction Starting Materials Reagents Typical Yield (%) Purity (%)
1Diels-Alder & Dehydrogenation1,4-Naphthoquinone, 1,3-ButadienePd/C70-80>95
2Friedel-Crafts AcylationAnthraquinone, Phthalic AnhydrideAlCl₃/NaCl50-60>90
3FunctionalizationDibenzopentacene QuinoneGrignard Reagent60-70>95
4Reductive AromatizationFunctionalized DiolSnCl₂80-90>98
Compound Molecular Formula Molecular Weight ( g/mol ) Appearance ¹H NMR (δ, ppm) Mass Spec (m/z)
AnthraquinoneC₁₄H₈O₂208.21Yellow solid7.8-8.3 (m)208.05
Dibenzopentacene QuinoneC₃₀H₁₄O₂414.43Dark solid7.5-8.5 (m)414.10
Functionalized Monomer(Hypothetical)VariableCrystalline solidAromatic & aliphatic regionsExpected [M]⁺

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the Dibenzomethanopentacene monomer is depicted below.

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Characterization A Reaction Setup B Reagent Addition A->B C Reaction Monitoring (TLC) B->C D Quenching C->D E Extraction D->E F Drying E->F G Solvent Removal F->G H Column Chromatography G->H I Recrystallization H->I J NMR Spectroscopy I->J K Mass Spectrometry L UV-Vis Spectroscopy

Caption: General experimental workflow for synthesis, purification, and characterization.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis of a "Dibenzomethanopentacene monomer." By leveraging established synthetic methodologies for polycyclic aromatic hydrocarbons, a plausible multi-step pathway has been outlined, complete with detailed experimental protocols and expected data. This document is intended to serve as a valuable resource for researchers and scientists in the field of organic materials chemistry and drug development, providing a solid foundation for the synthesis of novel pentacene-based monomers for advanced applications. Further experimental validation is required to optimize the proposed reaction conditions and fully characterize the target molecule.

References

The Discovery and History of 2,6-Di-tert-butyl-4-methylphenol (DBMP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), and often abbreviated as DBMP, is a synthetic phenolic compound with widespread applications as an antioxidant in the food, cosmetic, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and quantitative analysis are provided, along with visualizations of its antioxidant signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.

Discovery and History

The phenolic antioxidant Butylated Hydroxytoluene (BHT) was first patented in 1947.[1] Its potential as a preservative was quickly recognized, and in 1954, the United States Food and Drug Administration (FDA) approved its use as a food additive.[1] Since 1959, BHT has been categorized as "generally recognized as safe" (GRAS) for use in foods, particularly those containing fats, and it has become one of the most commonly used antioxidants in the food industry.[1][2] While primarily known for its synthetic origins, BHT has also been identified as a natural product in phytoplankton, including certain species of green algae and cyanobacteria, as well as in the pericarp of the lychee fruit.[2]

Physicochemical Properties

This compound is a lipophilic (fat-soluble) organic compound.[2] It presents as a white to pale-yellow crystalline solid with a faint phenolic odor.[3]

Table 1: Physicochemical Properties of this compound (BHT)

PropertyValueReference
IUPAC Name 2,6-Di-tert-butyl-4-methylphenol[2][4]
Synonyms Butylated Hydroxytoluene (BHT), this compound[1]
CAS Number 128-37-0[1][4]
Chemical Formula C15H24O[1]
Molecular Weight 220.35 g/mol [1]
Appearance White to pale-yellow crystalline solid
Odor Slight phenolic odor
Solubility Insoluble in water[3]
Solidification Point Not lower than 69.2°C

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by an acid such as sulfuric acid.[2]

Experimental Protocol: Synthesis via Alkylation of p-Cresol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • p-cresol

  • Isobutylene

  • Sulfuric acid (catalyst)

  • Tubular reactor system with a gas-liquid mixer

  • Phase splitting tank

  • Pipeline mixer

  • Circulating pump group

Procedure:

  • The reaction is carried out in a continuous flow system as depicted in the workflow diagram below.

  • p-cresol and isobutylene are introduced into the reaction system.

  • The reaction is catalyzed by an acidic catalyst, typically sulfuric acid.

  • The reaction temperature is maintained between 30-100 °C, with an optimal range of 40-70 °C.[5]

  • The reaction can be conducted at atmospheric pressure or under a pressure of 0.05-0.5 MPa.[5]

  • The reaction product is passed through a phase splitting tank to separate the product from the catalyst.

  • The conversion rate of p-cresol can reach 100%, with a selectivity for BHT of 93%.[5]

G cluster_0 Synthesis Workflow p_cresol p-Cresol mixer Gas-Liquid Mixer & Tubular Reactor p_cresol->mixer isobutylene Isobutylene isobutylene->mixer catalyst Acid Catalyst (e.g., H2SO4) catalyst->mixer separator Phase Splitting Tank mixer->separator Reaction Mixture product This compound (BHT) separator->product Organic Phase byproduct 2-tert-butyl-p-cresol separator->byproduct Aqueous Phase G cluster_1 Antioxidant Signaling Pathway Lipid Unsaturated Lipid (LH) Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Radical_Initiator Free Radical (X•) Radical_Initiator->Lipid Initiation Peroxy_Radical Lipid Peroxy Radical (LOO•) Lipid_Radical->Peroxy_Radical Propagation Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Peroxy_Radical->Lipid Propagation This compound This compound (ArOH) Peroxy_Radical->this compound H• donation Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy_Radical->Hydroperoxide This compound->Hydroperoxide Termination DBMP_Radical This compound Radical (ArO•) This compound->DBMP_Radical G cluster_2 Analytical Workflow for this compound Quantification Sample Sample containing this compound Extraction Solvent Extraction Sample->Extraction HPLC HPLC System Extraction->HPLC Sample Extract Detector Fluorometric Detector HPLC->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis Chromatogram Result This compound Concentration Data_Analysis->Result

References

The Core Physicochemical and Biological Interaction Profile of 2,6-di-tert-butyl-4-methylphenol (DBMP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and characterization data for 2,6-di-tert-butyl-4-methylphenol, a compound commonly known as Butylated Hydroxytoluene (BHT). This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of DBMP's fundamental properties and its interaction with biological systems.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a lipophilic compound, exhibiting poor solubility in aqueous solutions but good solubility in various organic solvents.[1][2]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a range of common solvents.

SolventSolubility ( g/100g ) at 20°CSolubility (mg/mL)Temperature (°C)Reference
Water0.000110.001120[2]
Ethanol2525020[1]
Methanol2525020[1]
Isopropanol3030020[1]
n-Butanol----
Acetone4040020[1]
Benzene4040020[1]
TolueneSoluble--[3]
Petroleum Ether5050020[1]
Mineral Oil3030020[1]
Corn Oil40-50400-50020[1]
Soybean Oil40-50400-50020[1]
Dimethylformamide (DMF)-≥ 30-
Dimethyl sulfoxide (DMSO)-≥ 30-
Ethanol:PBS (1:3, pH 7.2)-0.25-
Temperature-Dependent Solubility in Alcohols

A study by Baluja et al. investigated the solubility of this compound in various alcohols at different temperatures. The mole fraction solubility was found to increase with increasing temperature.[4][5] The data from this study can be used to predict the solubility of this compound in these solvents at temperatures relevant to specific experimental conditions.

Physicochemical Characterization of this compound

Accurate characterization of a compound is essential for its identification and quality control. The following sections detail the common analytical techniques used for this compound and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound is relatively simple and characteristic.

Experimental Protocol - ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.

  • Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6][7]

  • Data Interpretation: The expected chemical shifts for this compound in CDCl₃ are approximately:

    • 1.43 ppm (s, 18H): The eighteen protons of the two tert-butyl groups.

    • 2.27 ppm (s, 3H): The three protons of the methyl group.

    • 5.01 ppm (s, 1H): The single proton of the hydroxyl group.

    • 6.98 ppm (s, 2H): The two aromatic protons.[6]

Workflow for ¹H NMR Analysis of this compound:

A simplified workflow for ¹H NMR analysis of this compound.
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol - GC-MS:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., ethyl acetate, acetonitrile).[8][9] An internal standard can be added for quantitative analysis.

  • GC System:

    • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: Scan mode is used for identification, while Selected Ion Monitoring (SIM) can be used for quantification.[8][9]

  • Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 220. A prominent fragment ion is typically observed at m/z 205, corresponding to the loss of a methyl group.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol - FTIR:

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of solid this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[10]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[10]

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands:

    • ~3640 cm⁻¹: A sharp peak corresponding to the O-H stretch of the sterically hindered hydroxyl group.

    • ~2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

    • ~1600 and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

Biological Activity: Inhibition of the COX-2 Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This inhibition is mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

Signaling Pathway of this compound-mediated COX-2 Inhibition:

COX2_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NFkB NF-κB IkB_alpha_NFkB IkB_alpha->IkB_alpha_NFkB NFkB->IkB_alpha_NFkB NFkB_active NF-κB (active) COX2_gene COX-2 Gene NFkB_active->COX2_gene Translocates & Binds Promoter Nucleus Nucleus COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA Transcription COX2_protein COX-2 Protein COX2_mRNA->COX2_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Catalyzes Production Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->IKK Inhibits IkB_alpha_NFkB->NFkB_active Degradation of IκBα

References

Core Concepts: The Structure and Significance of DBMP

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dibenzomethanopentacene: Current Applications and Future Research Directions

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzomethanopentacene (DBMP), a polycyclic aromatic hydrocarbon with a unique, rigid, and non-planar structure. While initial research has focused on its application in materials science, its distinct molecular architecture suggests potential in other advanced fields. This document summarizes the current state of knowledge, details established experimental protocols, and explores promising avenues for future research in organic electronics and molecular scaffolding.

Dibenzomethanopentacene (this compound) is a specialized polycyclic aromatic hydrocarbon notable for its contorted, three-dimensional structure. This shape arises from a bridged methano group that prevents the molecule from being planar like its parent pentacene. This structural rigidity and the resulting intermolecular voids are central to its current applications and future potential.

The primary established application for this compound is as a monomer unit in the creation of Polymers of Intrinsic Microporosity (PIMs).[1][2][3] These polymers are used to create highly efficient gas separation membranes. The inclusion of the bulky, awkward this compound structure prevents efficient polymer chain packing, thereby creating a high free volume that can be exploited for separating different gases.[3]

Established Research Area: Advanced Gas Separation

The incorporation of this compound into polymers has been shown to significantly enhance membrane performance for gas separations.[1][2] Research demonstrates that this compound-based PIMs exhibit both high gas permeability and high selectivity, a combination that often pushes the performance limits (Robeson upper bounds) for important gas pairs.[1][2] Furthermore, these materials show improved long-term stability with a lower reduction in gas permeability due to aging compared to other high-performing PIMs.[1][2]

Quantitative Data: Gas Separation Performance

The performance of this compound-containing polymers is summarized below. Data is presented for copolymers where this compound monomer is combined with 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane (TTSBI) and 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN).

Polymer Composition (Molar Ratio this compound:TTSBI)Gas PairPermeability (P) [Barrer]Selectivity (α)Reference
PIM-DBMP-0.5 (50:50)O₂/N₂P(O₂) = 12603.3[3]
PIM-DBMP-0.5 (50:50)CO₂/N₂P(CO₂) = 480012.6[3]
PIM-DBMP-0.5 (50:50)CO₂/CH₄P(CO₂) = 480011.4[3]
PIM-DBMP-0.75 (75:25)O₂/N₂P(O₂) = 22103.1[3]
PIM-DBMP-0.75 (75:25)CO₂/N₂P(CO₂) = 878012.4[3]
PIM-DBMP-0.75 (75:25)CO₂/CH₄P(CO₂) = 878011.3[3]

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.

Experimental Protocols: Synthesis of this compound-based PIMs

A key method for synthesizing the this compound monomer involves a Diels-Alder reaction.[1][2][3] The subsequent polymerization creates the final membrane material.

Protocol 1: Synthesis of this compound Biscatechol Monomer

  • Diels-Alder Reaction: 2,3-dimethoxyanthracene and norbornadiene are heated in xylene at high temperature (e.g., 260 °C) for an extended period (e.g., 96 hours) to form the this compound core with methoxy groups.[3]

  • Purification: The crude product is purified to isolate the desired isomer.

  • Demethylation: The methoxy groups on the this compound core are removed using a demethylating agent like boron tribromide (BBr₃) in a suitable solvent.[3] This reaction yields the final biscatechol this compound monomer, which has reactive hydroxyl groups ready for polymerization.

Protocol 2: PIM Synthesis and Membrane Formation

  • Polymerization: The this compound biscatechol monomer is co-polymerized with other monomers, such as 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN) and a spirobisindane-based catechol, in a high-boiling solvent with a catalyst.

  • Precipitation and Washing: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and washed to remove impurities.

  • Membrane Casting: A solution of the purified PIM in a volatile solvent (e.g., chloroform) is cast onto a flat, level surface.

  • Drying: The solvent is allowed to evaporate slowly under controlled conditions to form a uniform, defect-free membrane.

Visualization: this compound-PIM Synthesis Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization & Membrane Formation A 2,3-Dimethoxyanthracene + Norbornadiene B Diels-Alder Reaction (Xylene, 260°C) A->B C Methoxy-DBMP B->C D Demethylation (BBr3) C->D E This compound Biscatechol Monomer D->E G Polymerization Reaction E->G F Co-monomers (e.g., TFTPN) F->G H This compound-PIM Polymer G->H I Solution Casting H->I J Gas Separation Membrane I->J

Workflow for this compound-PIM Synthesis and Membrane Fabrication.

Potential Research Area: Organic Electronics

While this compound itself has not been explored in organic electronics, the extensive research into its parent molecule, pentacene, provides a strong rationale for investigating its potential. Functionalized pentacenes are widely studied as high-performance semiconductors in applications like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[4][5][6][7][8]

The introduction of bulky side groups to the pentacene core is a known strategy to improve solubility and control the solid-state packing, which is critical for charge transport.[7] this compound's inherent, rigid three-dimensional structure could offer a novel way to influence this packing, potentially leading to materials with unique charge transport properties. Research could focus on synthesizing soluble this compound derivatives and characterizing their performance in electronic devices.

Contextual Data: Performance of Functionalized Pentacenes in OFETs

To provide a benchmark for potential this compound-based materials, the table below lists typical performance metrics for other functionalized pentacene derivatives.

Pentacene DerivativeCharge Carrier Mobility (cm²/Vs)On/Off RatioDeposition MethodReference
TIPS-Pentacene~0.1> 10⁵Solution-deposition[4]
Anthradithiophene (ADT-TIPS-F)~0.1> 10⁵Solution-deposition[5]
Diazapentacene Derivative1.1 x 10⁻⁵ (n-type)~10²Evaporation[8]
Silyl-ethynyl Pentacene> 0.1 (in thin film)Not specifiedSolution-deposition[7]
Experimental Protocols: OFET Fabrication and Characterization

Protocol 3: Generic OFET Fabrication Workflow

  • Substrate Preparation: A heavily doped silicon wafer with a silicon dioxide layer (SiO₂) is used as the gate electrode and dielectric, respectively. The substrate is cleaned thoroughly.

  • Source/Drain Electrodes: Gold (Au) source and drain electrodes are patterned on the SiO₂ surface using photolithography or shadow masking.

  • Semiconductor Deposition: A solution of the this compound derivative is deposited onto the substrate via spin-coating or drop-casting to form the active semiconductor layer.

  • Annealing: The device is often annealed at a moderate temperature to improve film morphology and device performance.

  • Characterization: The electrical characteristics (output and transfer curves) are measured using a semiconductor parameter analyzer to determine key metrics like charge carrier mobility and the on/off ratio.

Visualization: OFET Device Architecture

G cluster_device OFET Structure cluster_contacts Gate Gate Electrode (Doped Si) Dielectric Dielectric (SiO2) Semiconductor Semiconductor (this compound) Source Source (Au) Drain Drain (Au)

Generic structure of a bottom-gate, bottom-contact OFET.

Speculative Research Area: Molecular Scaffolding

The defining characteristic of this compound is its ability to create voids on a molecular level. This suggests a speculative but intriguing research direction in host-guest chemistry, molecular sensing, or even as a rigid scaffold in drug design.

The fixed, cavity-like structure of this compound could potentially encapsulate small molecules or ions. Functionalizing the this compound core could tune the size and chemical nature of this cavity, allowing for selective binding. This could be the basis for novel chemical sensors where a binding event alters the photophysical properties of the molecule. In drug development, such rigid scaffolds are sometimes used to orient functional groups in a precise three-dimensional arrangement to maximize interaction with a biological target. While no research currently exists in this area for this compound, it represents a frontier for exploration based on its fundamental molecular properties.

Visualization: Conceptual Host-Guest Interaction

G cluster_system Host-Guest Concept Host This compound Scaffold (Host) Complex Host-Guest Complex Host->Complex Binding Guest Guest Molecule Guest->Complex Encapsulation

Conceptual diagram of this compound as a molecular host.

Conclusion

Dibenzomethanopentacene is an emerging molecule in materials science with a proven track record in enhancing gas separation membranes. Its unique structural properties—rigidity and a non-planar shape—have been successfully leveraged to create materials with superior performance and stability. Beyond this established application, the fundamental characteristics of the this compound scaffold present compelling, albeit unexplored, opportunities in organic electronics and host-guest chemistry. Future research focused on the synthesis of functionalized this compound derivatives and the characterization of their electronic and binding properties is warranted to unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide on DBMP: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental physicochemical properties is paramount. This guide focuses on the Chemical Abstracts Service (CAS) number and molecular weight of compounds that may be abbreviated as DBMP. The acronym "this compound" is not universally standardized and can refer to several different chemical entities. To address this ambiguity, this document provides data for the most probable candidates relevant to scientific research.

The following table summarizes the key identification parameters for potential "this compound" compounds, facilitating clear and easy comparison.

Compound NameAcronym DerivationCAS NumberMolecular Weight ( g/mol )
2,6-Di-tert-butyl-4-methylphenolD i-b utyl-m ethylp henol128-37-0220.35[1][2][3]
2,2'-dithiobis(N-methylbenzamide)D ithiob is(m ethylb enzamide)2527-58-4332.44[4][5]
Dibutyl methylphosphonateD ib utyl m ethylp hosphonate2404-73-1208.23[6]
Di-tert-butyl methylphosphonateD i-tert-b utyl m ethylp hosphonate870777-30-3Not readily available
Diethyl tert-butylphosphonate(variant)19935-93-4194.21[7]
Di-tert-butyl phosphonate(variant)13086-84-5194.21[8][9]

Note to the Reader: Given the lack of a single, universally accepted chemical entity for the acronym "this compound," it is crucial for researchers to verify the specific compound of interest based on the context of their work, such as starting materials in a synthesis protocol or the subject of a biological assay. The CAS number is the most reliable identifier for a chemical substance.

Below is a logical diagram illustrating the ambiguity of the acronym "this compound" and its potential chemical identities.

DBMP_Identity cluster_phenols Phenols cluster_benzamides Benzamides cluster_phosphonates Phosphonates This compound This compound 2,6-Di-tert-butyl-4-methylphenol 2,6-Di-tert-butyl-4-methylphenol (BHT) This compound->2,6-Di-tert-butyl-4-methylphenol Common Antioxidant 2,2'-dithiobis(N-methylbenzamide) 2,2'-dithiobis(N-methylbenzamide) This compound->2,2'-dithiobis(N-methylbenzamide) Cross-linking Agent Dibutyl methylphosphonate Dibutyl methylphosphonate This compound->Dibutyl methylphosphonate Organic Synthesis Di-tert-butyl methylphosphonate Di-tert-butyl methylphosphonate This compound->Di-tert-butyl methylphosphonate Organic Synthesis

References

An In-depth Technical Guide to the Safety and Handling of Dibutyl Phthalate (DBP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are using and adhere to all institutional and regulatory safety protocols.

Dibutyl Phthalate (DBP), an organic compound with the chemical formula C₆H₄(CO₂C₄H₉)₂, is a widely used plasticizer to enhance the flexibility of various materials.[1][2] It is also utilized as an additive in adhesives, printing inks, and formerly in consumer products like nail polish.[1][2] DBP is a colorless to faint yellow, oily liquid with a slight, aromatic odor.[3][4] While it has low acute toxicity, it is recognized as a suspected endocrine disruptor and teratogen, necessitating stringent safety and handling protocols.[3]

Core Safety and Hazard Information

Dibutyl Phthalate is classified as hazardous. According to the Globally Harmonized System (GHS), it is labeled as requiring attention for reproductive toxicity. It may cause harm to the unborn child and is suspected of damaging fertility.[4] It is also considered very toxic to aquatic life.[4]

Physicochemical and Toxicity Data

Quantitative data for DBP is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Dibutyl Phthalate

PropertyValueSource
CAS Number 84-74-2[1][4]
Molecular Formula C₁₆H₂₂O₄[2][4]
Molecular Weight 278.34 g/mol [2][4]
Appearance Colorless, oily liquid[1][3]
Melting Point -35 °C[2]
Boiling Point 340 °C[2][4]
Flash Point 157 °C[2]
Density 1.043 - 1.045 g/cm³ at 20°C[2][4]
Vapor Pressure 9.7 x 10⁻⁵ hPa at 25°C[4]
Water Solubility 10 mg/L at 20°C[4]
Log Kow 4.57[4]

Table 2: Toxicological Data for Dibutyl Phthalate

ParameterValueSpeciesRouteSource
LD50 > 20,000 mg/kgRatOralIUCLID
LD50 > 20,000 mg/kgRabbitDermalIUCLID
LC50 (4h) > 15.68 mg/LRatInhalationIUCLID

Note: LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are measures of acute toxicity.

Experimental Protocols and Methodologies

The toxicological data presented above are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines.

Methodology for Acute Oral Toxicity (OECD 401)

The acute oral toxicity of DBP is determined by administering the substance to a group of fasted rats. The animals are observed for at least 14 days for signs of toxicity and mortality. The LD50 is then calculated, representing the single dose required to kill 50% of the test population. Key steps include:

  • Animal Selection: Healthy, young adult rats of a single strain are chosen.

  • Dosage: A range of doses is administered via gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Below is a generalized workflow for such an experiment.

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase (14 Days) cluster_analysis Analysis Phase A Select healthy, fasted rats B Prepare graded doses of DBP A->B Establish dose groups C Administer single oral dose (gavage) B->C D Record clinical signs of toxicity C->D E Record mortality D->E F Measure body weight changes E->F G Perform gross necropsy F->G H Calculate LD50 value G->H

Workflow for an Acute Oral Toxicity Study (OECD 401).

Handling and Personal Protective Equipment (PPE)

Given the reproductive toxicity of DBP, stringent controls are necessary to minimize exposure.

Engineering Controls:

  • Work with DBP should be conducted in a well-ventilated area.

  • Use of a chemical fume hood is required for procedures that may generate aerosols or vapors.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Glove material compatibility should be verified.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant aprons or coveralls are recommended.

  • Respiratory Protection: Not typically required if engineering controls are adequate. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge should be used.

The logical flow for selecting appropriate PPE is outlined in the diagram below.

G start Assess DBP Handling Task q_aerosol Potential for vapor or aerosol generation? start->q_aerosol q_splash Potential for splash? q_aerosol->q_splash No proc_hood Work in Chemical Fume Hood q_aerosol->proc_hood Yes proc_base Base PPE: - Safety Goggles - Lab Coat - Nitrile Gloves q_splash->proc_base No proc_shield Upgrade to Face Shield & Chemical Apron q_splash->proc_shield Yes proc_hood->q_splash proc_resp Add Respirator (Organic Vapor Cartridge) proc_hood->proc_resp If high concentration proc_shield->proc_base

Decision Diagram for Selecting Personal Protective Equipment.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

  • Store separately from food and animal feed.

Disposal:

  • Dispose of waste DBP and contaminated materials in accordance with all local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways, as it is toxic to aquatic organisms.[4]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains. Use an inert absorbent material like sand, earth, or vermiculite.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the appropriate environmental health and safety office.

G spill DBP Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Area collect->clean dispose Dispose as Hazardous Waste clean->dispose report Report to EHS dispose->report end Procedure Complete report->end

Workflow for Handling a Dibutyl Phthalate (DBP) Spill.

References

A Technical Guide to Polymers of Intrinsic Microporosity (PIMs) Utilizing DBMP for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) represent a class of polymers that possess a significant number of interconnected, sub-nanometer sized pores. This inherent microporosity arises from an inefficient packing of their rigid and contorted macromolecular chains. Unlike conventional porous materials, PIMs are typically soluble in common organic solvents, which allows for their processing into various forms such as thin films and membranes. The unique properties of PIMs, including high surface area and tunable porosity, make them promising candidates for a wide range of applications, from gas separation to advanced drug delivery systems.

A key building block in the synthesis of high-performance PIMs is 2,2-bis(4-hydroxyphenyl)-3,3-dimethyl-2,3-dihydro-1H-isoindolin-1-one, commonly known as DBMP. The incorporation of the this compound monomer imparts a rigid and contorted structure to the polymer backbone, which is crucial for the formation of intrinsic microporosity. This guide provides an in-depth technical overview of PIMs synthesized using this compound, with a focus on their synthesis, characterization, and potential applications in the pharmaceutical and drug development sectors.

Synthesis of this compound-Based PIMs

The synthesis of this compound-based PIMs is a multi-step process that begins with the formation of the this compound monomer, followed by a polycondensation reaction to yield the final polymer.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_monomer This compound Monomer Synthesis cluster_polymer Polymerization Reactant1 2,3-Dimethoxyanthracene DielsAlder Diels-Alder Reaction Reactant1->DielsAlder Reactant2 Norbornadiene Reactant2->DielsAlder DBMP_Monomer This compound Monomer DielsAlder->DBMP_Monomer DBMP_Monomer2 This compound Monomer Polycondensation Polycondensation DBMP_Monomer2->Polycondensation Comonomer Tetrafluoroterephthalonitrile Comonomer->Polycondensation PIM_Polymer This compound-based PIM Polycondensation->PIM_Polymer

Caption: General synthesis pathway for this compound-based PIMs.

Experimental Protocol: Synthesis of this compound Monomer

The synthesis of the this compound monomer is achieved through a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.

Materials:

  • 2,3-Dimethoxyanthracene

  • Norbornadiene

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,3-dimethoxyanthracene in anhydrous toluene.

  • Add an excess of norbornadiene to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound monomer.

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Protocol: Polymerization of this compound Monomer

The this compound-based PIM is synthesized via a nucleophilic aromatic substitution polycondensation reaction between the this compound monomer and a suitable comonomer, typically a tetrafluorinated aromatic compound.

Materials:

  • This compound monomer

  • Tetrafluoroterephthalonitrile

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the this compound monomer, tetrafluoroterephthalonitrile, and anhydrous potassium carbonate.

  • Add anhydrous DMF and anhydrous toluene to the flask. The toluene acts as an azeotroping agent to remove water.

  • Heat the reaction mixture to a temperature of 150-160 °C and stir vigorously for 24-48 hours.

  • Monitor the increase in viscosity of the reaction mixture, which indicates polymer formation.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

  • Filter the precipitated polymer and wash it thoroughly with methanol and water to remove any unreacted monomers and salts.

  • Redissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) and reprecipitate it into methanol to further purify it.

  • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) for at least 24 hours to remove any residual solvent.

Characterization of this compound-Based PIMs

A thorough characterization of the synthesized this compound-based PIMs is essential to understand their properties and potential applications.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_structure Structural Analysis cluster_properties Property Analysis PIM_Sample Purified this compound-based PIM NMR NMR Spectroscopy (¹H, ¹³C) PIM_Sample->NMR FTIR FT-IR Spectroscopy PIM_Sample->FTIR GPC Gel Permeation Chromatography (GPC) PIM_Sample->GPC TGA Thermogravimetric Analysis (TGA) PIM_Sample->TGA BET BET Surface Area Analysis PIM_Sample->BET

Caption: Typical workflow for the characterization of this compound-based PIMs.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to ensure the absence of monomeric impurities.

    • Sample Preparation: Dissolve a small amount of the purified polymer in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).

    • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the characteristic functional groups present in the polymer structure.

    • Sample Preparation: Prepare a thin film of the polymer by casting from a solution onto a salt plate (e.g., KBr) or by preparing a KBr pellet.

    • Analysis: Record the FT-IR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

    • Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., THF or chloroform).

    • Analysis: Inject the polymer solution into a GPC system equipped with appropriate columns and a detector (e.g., refractive index or light scattering detector).

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer.

    • Sample Preparation: Place a small amount of the dried polymer in a TGA pan.

    • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate and record the weight loss as a function of temperature.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: BET analysis is a critical technique to determine the specific surface area and pore size distribution of the microporous polymer.

    • Sample Preparation: Degas the polymer sample under vacuum at an elevated temperature to remove any adsorbed gases and moisture.

    • Analysis: Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer. The BET equation is applied to the adsorption data to calculate the surface area.

Quantitative Data of this compound-Based PIMs

The following table summarizes typical properties of this compound-based PIMs as reported in the literature. It is important to note that specific values can vary depending on the exact synthesis conditions and comonomer used.

PropertyTypical Value RangeCharacterization Technique
BET Surface Area 400 - 800 m²/gNitrogen Adsorption (BET)
Average Pore Diameter 0.6 - 1.5 nmNitrogen Adsorption (DFT/NLDFT)
Number-Average Molecular Weight (Mn) 30,000 - 80,000 g/mol Gel Permeation Chromatography (GPC)
Weight-Average Molecular Weight (Mw) 80,000 - 200,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 2.0 - 3.5Gel Permeation Chromatography (GPC)
Decomposition Temperature (Td, 5% weight loss) > 400 °CThermogravimetric Analysis (TGA)

Applications in Drug Development

The intrinsic microporosity and high surface area of this compound-based PIMs make them attractive candidates for various applications in drug development, particularly in the area of controlled drug delivery.

Diagram of Potential Drug Delivery Application

Drug_Delivery PIM_Matrix This compound-PIM Matrix (High Surface Area) Loading Drug Loading (e.g., via solution impregnation) PIM_Matrix->Loading Drug Drug Molecules Drug->Loading Loaded_PIM Drug-Loaded PIM Loading->Loaded_PIM Release Controlled Release Loaded_PIM->Release Target Therapeutic Target Release->Target

Caption: Conceptual workflow for a this compound-PIM based drug delivery system.

Core Concepts for Drug Delivery Applications
  • High Drug Loading Capacity: The large internal surface area and pore volume of this compound-based PIMs can potentially allow for a high loading capacity of therapeutic agents. The drug molecules can be physically adsorbed onto the surface of the pores.

  • Controlled Release: The release of the entrapped drug molecules can be controlled by the tortuous pore network of the PIM matrix. The release kinetics can be modulated by factors such as the pore size of the PIM, the size of the drug molecule, and the interactions between the drug and the polymer matrix.

  • Surface Functionalization: The surface of this compound-based PIMs can be chemically modified to introduce specific functional groups. This functionalization can be used to:

    • Enhance the loading of specific drugs through covalent bonding or stronger non-covalent interactions.

    • Improve the biocompatibility of the polymer.

    • Attach targeting ligands for site-specific drug delivery.

Biocompatibility Considerations

For any application in drug development, the biocompatibility of the material is of paramount importance. While comprehensive biocompatibility and cytotoxicity data for this compound-based PIMs are not yet widely available, related PIMs have been investigated. In vitro and in vivo studies are necessary to evaluate the potential toxicity of this compound-based PIMs and their degradation products before they can be considered for pharmaceutical applications.

Conclusion

Polymers of Intrinsic Microporosity synthesized using the this compound monomer offer a unique combination of properties, including high surface area, tunable microporosity, and good processability. These characteristics make them highly promising materials for a variety of advanced applications. While their utility in gas separation has been the primary focus of research to date, their potential in the field of drug development, particularly for controlled release applications, warrants further investigation. This technical guide provides a foundational understanding of the synthesis, characterization, and potential pharmaceutical applications of this compound-based PIMs, aiming to stimulate further research and development in this exciting area.

Methodological & Application

Application Notes and Protocols for DBMP-Based Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Dibenzomethanopentacene (DBMP)-based polymers, a class of materials with significant potential in gas separation technologies and potential future applications in drug delivery systems. The protocols detailed below are based on established synthesis methodologies for Polymers of Intrinsic Microporosity (PIMs), a category to which this compound-based polymers belong.

Introduction

Dibenzomethanopentacene (this compound) is a rigid, contorted aromatic structure that, when incorporated into a polymer backbone, creates materials with a high degree of intrinsic microporosity. This microporosity arises from the inefficient packing of the polymer chains, leading to a high free volume and a large internal surface area. These characteristics make this compound-based polymers, often referred to as this compound-PIMs, highly attractive for applications such as gas separation membranes, where they have demonstrated exceptional performance in terms of both permeability and selectivity for various gas pairs.[1][2][3][4] The synthesis of these advanced materials involves a two-stage process: the creation of a this compound-containing monomer, followed by its polymerization.

While the primary application focus for this compound-based polymers has been in materials science, particularly for gas separation, the unique structural properties of PIMs are also being explored for their potential in biomedical applications, including controlled drug release and targeted delivery. The high surface area could allow for significant drug loading, while the tunable pore size might enable controlled diffusion of therapeutic agents.

Quantitative Data Summary

The performance of this compound-based polymer membranes for gas separation is a key indicator of their successful synthesis and fabrication. The following tables summarize the gas permeability and ideal selectivity for a representative this compound-containing polymer, PIM-DBMP₀.₅, for various important gas pairs.

Table 1: Gas Permeability Data for PIM-DBMP₀.₅ [4]

GasPermeability (Barrer¹)
H₂1850
O₂450
N₂150
CO₂1100
CH₄130

¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Table 2: Ideal Gas Selectivity for PIM-DBMP₀.₅ [4]

Gas PairIdeal Selectivity (Pgas1/Pgas2)
O₂/N₂3.0
CO₂/N₂7.3
CO₂/CH₄8.5
H₂/N₂12.3
H₂/CH₄14.2

Experimental Protocols

The synthesis of this compound-based polymers is a two-part process involving the synthesis of the this compound monomer followed by the polymerization reaction. The following protocols are adapted from established procedures for the synthesis of PIMs.

Protocol 1: Synthesis of the this compound-Biscatechol Monomer

This protocol describes the synthesis of the key this compound-based monomer required for polymerization. The synthesis proceeds via a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene, followed by demethylation to yield the biscatechol monomer.

Materials:

  • 2,3-dimethoxyanthracene

  • Norbornadiene

  • Xylene

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Diels-Alder Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, dissolve 2,3-dimethoxyanthracene and a molar excess of norbornadiene in xylene.

    • Heat the reaction mixture to 260 °C and maintain this temperature for 96 hours under a constant inert atmosphere.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.

  • Demethylation:

    • Dissolve the crude adduct in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure this compound-biscatechol monomer.

Protocol 2: Synthesis of this compound-Based Polymer via Aromatic Nucleophilic Substitution

This protocol details the polymerization of the this compound-biscatechol monomer with 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN) to form the final this compound-based polymer.

Materials:

  • This compound-biscatechol monomer

  • 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Chloroform

  • Argon or Nitrogen gas supply

  • Mechanical stirrer

  • Standard glassware for polymer synthesis

Procedure:

  • Polymerization Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and an inert gas inlet, add equimolar amounts of the this compound-biscatechol monomer and TFTPN.

    • Add a two-fold molar excess of anhydrous potassium carbonate.

    • Add anhydrous DMF to the flask to achieve a monomer concentration of approximately 0.2 M.

    • Heat the reaction mixture to 65 °C under a constant inert atmosphere.

    • Stir the reaction vigorously for 72 hours. An increase in viscosity will be observed as the polymerization proceeds.

  • Polymer Precipitation and Purification:

    • After 72 hours, cool the viscous polymer solution to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by vacuum filtration.

    • Wash the polymer thoroughly with methanol and then water.

    • To further purify the polymer, dissolve it in chloroform to form a 2-3% (w/v) solution.

    • Reprecipitate the polymer by adding the chloroform solution to a large volume of methanol.

    • Collect the purified polymer by vacuum filtration.

    • Dry the polymer in a vacuum oven at 120 °C for 24 hours to remove any residual solvent.

Visualizations

Experimental Workflow: this compound-Based Polymer Synthesis

The following diagram illustrates the key steps in the synthesis of this compound-based polymers, from the initial monomer synthesis to the final purified polymer.

G cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_purification Purification Monomer_Reactants 2,3-dimethoxyanthracene + Norbornadiene Diels_Alder Diels-Alder Reaction (Xylene, 260°C, 96h) Monomer_Reactants->Diels_Alder Demethylation Demethylation (BBr3, DCM, RT, 3h) Diels_Alder->Demethylation DBMP_Monomer This compound-Biscatechol Monomer Demethylation->DBMP_Monomer Polymer_Reactants This compound-Biscatechol Monomer + TFTPN + K2CO3 DBMP_Monomer->Polymer_Reactants Polymerization Aromatic Nucleophilic Substitution (DMF, 65°C, 72h) Polymer_Reactants->Polymerization Crude_Polymer Crude this compound Polymer Polymerization->Crude_Polymer Precipitation Precipitation in Methanol Crude_Polymer->Precipitation Reprecipitation Reprecipitation from Chloroform/Methanol Precipitation->Reprecipitation Drying Vacuum Drying (120°C) Reprecipitation->Drying Final_Polymer Purified this compound Polymer Drying->Final_Polymer

Caption: Experimental workflow for this compound-based polymer synthesis.

Logical Relationship: From Polymer Synthesis to Gas Separation Application

This diagram outlines the logical progression from the synthesized this compound-based polymer to its application in a gas separation membrane and the subsequent performance evaluation.

G cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Performance Testing cluster_application Application Polymer Purified this compound-Based Polymer Solution_Casting Solution Casting (e.g., from Chloroform) Polymer->Solution_Casting Solvent_Removal Controlled Solvent Removal Solution_Casting->Solvent_Removal Membrane This compound Polymer Membrane Solvent_Removal->Membrane Gas_Permeation Gas Permeation Measurement (e.g., H2, O2, N2, CO2, CH4) Membrane->Gas_Permeation Permeability Permeability (P) Gas_Permeation->Permeability Selectivity Selectivity (α) Gas_Permeation->Selectivity Application Gas Separation Permeability->Application Selectivity->Application

Caption: Logical workflow from polymer synthesis to gas separation application.

References

Application Notes and Protocols for the Use of DBMP in Mixed Matrix Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed Matrix Membranes (MMMs) represent a significant advancement in separation science, combining the processability of polymers with the superior performance of dispersed inorganic or organic filler materials. The creation of a stable and efficient MMM often relies on achieving a robust interface between the polymer matrix and the filler. One effective method to enhance this interface and improve the overall mechanical and chemical stability of the membrane is through photo-initiated cross-linking of the polymer matrix.

2,2-dimethoxy-2-phenylacetophenone (DBMP), also known as DMPA, is a highly efficient photoinitiator used to initiate radical polymerization and cross-linking of various polymers upon exposure to ultraviolet (UV) light. Its application in the fabrication of MMMs allows for rapid, solvent-free curing at ambient temperatures, providing excellent control over the membrane's final properties. This document provides detailed application notes and protocols for the use of this compound in the fabrication of MMMs.

Principle of Operation

This compound is a Type I photoinitiator. Upon absorption of UV radiation (typically in the range of 320-380 nm), the this compound molecule undergoes cleavage to form two radical species. These free radicals then initiate the polymerization and cross-linking of monomer or polymer chains containing reactive functional groups, such as acrylates or methacrylates. In the context of MMMs, this process creates a three-dimensional network structure that encapsulates the filler particles, enhancing the membrane's integrity and performance.

Applications in Mixed Matrix Membranes

The use of this compound in MMM fabrication is particularly advantageous for:

  • Improving Interfacial Adhesion: By cross-linking the polymer matrix around the filler particles, this compound helps to reduce the formation of non-selective voids at the polymer-filler interface, a common issue in MMMs.

  • Enhancing Mechanical Stability: The resulting cross-linked network structure increases the tensile strength and durability of the membrane, making it more resistant to high pressures and harsh operating conditions.

  • Controlling Swelling: In applications involving liquid separations, cross-linking can effectively limit the degree of polymer swelling, thereby maintaining the membrane's selectivity.

  • Surface Modification: this compound can be used in UV-grafting processes to modify the surface properties of MMMs, for instance, to increase hydrophilicity and reduce fouling.

Experimental Protocols

The following protocols provide a general framework for the fabrication of MMMs using this compound as a photoinitiator. The specific parameters may require optimization depending on the polymer, filler, and desired membrane properties.

Protocol 1: Fabrication of a UV-Cross-linked PEBAX/ZIF-8 Mixed Matrix Membrane for Gas Separation

This protocol describes the preparation of a gas separation membrane using a Pebax® block copolymer as the matrix, Zeolitic Imidazolate Framework-8 (ZIF-8) as the filler, and this compound as the photoinitiator.

Materials:

  • Pebax® 1657

  • ZIF-8 nanoparticles

  • 2,2-dimethoxy-2-phenylacetophenone (this compound)

  • Ethanol/Water (70/30 wt%) mixture as solvent

  • Acrylate or methacrylate-functionalized cross-linker (e.g., polyethylene glycol dimethacrylate, PEGDMA)

Procedure:

  • Filler Dispersion:

    • Disperse the desired amount of ZIF-8 nanoparticles (e.g., 10-30 wt% relative to the polymer) in the ethanol/water solvent.

    • Sonicate the suspension for 1 hour to ensure a uniform dispersion of the nanoparticles.

  • Polymer Dope Preparation:

    • Dissolve Pebax® 1657 in the ZIF-8 suspension.

    • Stir the mixture at 60°C for 4 hours until the polymer is completely dissolved and a homogeneous solution is formed.

    • Add the cross-linker (e.g., 5-15 wt% relative to the polymer) and this compound (e.g., 0.5-2.0 wt% relative to the polymer and cross-linker) to the solution.

    • Continue stirring in the dark for another 30 minutes to ensure complete mixing.

  • Membrane Casting:

    • Cast the solution onto a clean, flat glass plate using a casting knife with a defined gap (e.g., 200-300 µm).

    • Allow the solvent to evaporate in a dust-free environment at room temperature for 24 hours.

  • UV Curing:

    • Place the cast membrane under a UV lamp (e.g., 365 nm wavelength).

    • Expose the membrane to UV radiation for a specified time (e.g., 5-15 minutes) to initiate cross-linking. The optimal exposure time will depend on the UV intensity and the concentration of this compound.

  • Post-Treatment:

    • Carefully peel the membrane from the glass plate.

    • Dry the membrane in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

Protocol 2: Surface Modification of a Polymeric Membrane by UV Grafting

This protocol details the surface modification of a pre-formed membrane to enhance its hydrophilicity using a UV-grafting technique with this compound.

Materials:

  • Base polymeric membrane (e.g., polysulfone, PSf)

  • Hydrophilic monomer (e.g., acrylic acid, AA)

  • This compound

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of the hydrophilic monomer (e.g., 5-10 wt% AA in deionized water).

    • Dissolve this compound in the monomer solution (e.g., 0.1-0.5 wt% relative to the monomer).

  • Membrane Immersion:

    • Immerse the base membrane in the prepared solution for a sufficient time (e.g., 30 minutes) to allow for the adsorption of the monomer and photoinitiator onto the membrane surface.

  • UV Irradiation:

    • Remove the membrane from the solution and place it between two quartz plates.

    • Expose the membrane to UV radiation (e.g., 365 nm) for a specified duration (e.g., 2-10 minutes) to initiate the grafting polymerization.

  • Washing:

    • After irradiation, thoroughly wash the modified membrane with deionized water to remove any unreacted monomer and photoinitiator.

    • Dry the membrane at room temperature.

Data Presentation

The following tables summarize typical concentrations and performance data for UV-cross-linked MMMs. The data is illustrative and may vary based on the specific materials and fabrication conditions.

Table 1: Typical Component Concentrations for UV-Cross-linked MMMs

ComponentFunctionTypical Concentration Range (wt%)
Polymer (e.g., Pebax®, Polyurethane)Matrix70-90% of the solid content
Filler (e.g., ZIF-8, Silica)Dispersed Phase10-30% of the solid content
Cross-linker (e.g., PEGDMA)Forms polymer network5-15% of the polymer weight
This compoundPhotoinitiator0.5-2.0% of the polymer and cross-linker weight
Solvent (e.g., Ethanol/Water, THF)Dissolves components for castingVaries to achieve desired viscosity

Table 2: Illustrative Performance Data for a UV-Cross-linked Gas Separation MMM

MembraneCO₂ Permeability (Barrer)CO₂/N₂ Selectivity
Pristine Polymer Membrane8035
MMM (20% ZIF-8, no cross-linking)12045
UV-Cross-linked MMM (20% ZIF-8)11555

Note: The slight decrease in permeability with cross-linking is often accompanied by a significant increase in selectivity due to the rigidified polymer matrix and improved interfacial properties.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the use of this compound in MMM fabrication.

DBMP_Mechanism This compound This compound Radicals Free Radicals This compound->Radicals Cleavage UV UV Light (365 nm) UV->this compound Absorption Monomer Polymer Chains / Cross-linker Radicals->Monomer Initiation Crosslinked_Network Cross-linked Polymer Network Monomer->Crosslinked_Network Polymerization / Cross-linking

Mechanism of this compound-initiated photocross-linking.

MMM_Fabrication_Workflow cluster_1 Solution Preparation cluster_2 Membrane Formation cluster_3 Curing and Finalization Filler 1. Disperse Filler in Solvent Polymer 2. Dissolve Polymer Filler->Polymer Additives 3. Add this compound & Cross-linker Polymer->Additives Casting 4. Cast the Solution Additives->Casting Evaporation 5. Solvent Evaporation Casting->Evaporation UV_Curing 6. UV Curing Evaporation->UV_Curing Drying 7. Final Drying UV_Curing->Drying

Experimental workflow for UV-cured MMM fabrication.

Application Notes and Protocols: The Role of 2,6-Di-tert-butyl-4-methylphenol (DBMP) in Carbon Capture Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,6-di-tert-butyl-4-methylphenol (DBMP), also known as Butylated Hydroxytoluene (BHT), in carbon capture technologies. While not a primary capture agent, this compound's established antioxidant properties present a significant application in mitigating the operational challenges of solvent degradation in amine-based carbon capture systems.

Introduction to Amine-Based Carbon Capture and Solvent Degradation

Amine scrubbing is a mature and widely used technology for capturing carbon dioxide (CO2) from industrial flue gases.[1][2][3] The process involves the chemical absorption of CO2 into an aqueous amine solution, followed by a regeneration step where the CO2 is released and the amine solvent is recycled.[1] However, a major operational challenge in this process is the degradation of the amine solvent due to the presence of oxygen and other impurities in the flue gas.[1][4][5] This degradation leads to:

  • Reduced CO2 capture efficiency.

  • Increased solvent make-up costs.

  • Corrosion of equipment.

  • Formation of volatile and potentially hazardous degradation products.[5]

Mitigating solvent degradation is crucial for improving the economic and environmental viability of amine-based carbon capture.[6]

Application of this compound as a Degradation Inhibitor

This compound is a synthetic phenolic antioxidant widely used to prevent oxidation in various products, including fuels, oils, and foods.[7][8] Its primary function is to inhibit free-radical mediated oxidation.[7] In the context of carbon capture, this compound can be employed as an additive in amine solvents to prevent oxidative degradation.

The proposed mechanism of action is based on this compound's ability to act as a free-radical scavenger. The active phenolic hydroxyl group in the this compound molecule can donate a hydrogen atom to reactive free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to the degradation of the amine solvent.[9][10] This process converts the highly reactive free radicals into more stable compounds, protecting the amine molecules from oxidative attack.[9][10]

Data Presentation: Evaluating Degradation Inhibitors

The following table provides a structured format for presenting quantitative data from experiments designed to evaluate the effectiveness of this compound as a degradation inhibitor in an amine solvent.

Parameter Control (Amine Solvent) Amine Solvent + this compound (Concentration X) Amine Solvent + this compound (Concentration Y)
Amine Concentration (Initial)
Amine Concentration (Final)
Amine Degradation Rate (%)
CO2 Loading Capacity (mol CO2/mol amine)
Oxygen Concentration in Gas Stream (ppm)
Temperature (°C)
Experiment Duration (hours)
Formation of Key Degradation Products (e.g., ammonia, aldehydes) (ppm)
Corrosion Rate (mils per year)

Experimental Protocols

This section details a generalized protocol for evaluating the efficacy of this compound as an oxidative degradation inhibitor in a laboratory-scale amine scrubbing setup.

Objective: To determine the effect of this compound on the rate of oxidative degradation of an amine solvent (e.g., monoethanolamine - MEA) and its impact on CO2 capture performance.

Materials:

  • Amine solvent (e.g., 30 wt% aqueous MEA solution)

  • 2,6-di-tert-butyl-4-methylphenol (this compound)

  • Simulated flue gas (N2, CO2, O2)

  • Gas cylinders and mass flow controllers

  • Glass absorption column (bubble column or packed column)

  • Heating and temperature control system

  • Condenser

  • Gas analysis instrumentation (e.g., Gas Chromatograph - GC, Non-dispersive Infrared - NDIR)

  • Liquid analysis instrumentation (e.g., High-Performance Liquid Chromatography - HPLC, Titration equipment)

  • Corrosion coupons

Procedure:

  • Solvent Preparation:

    • Prepare a control solution of the amine solvent (e.g., 30 wt% MEA in deionized water).

    • Prepare experimental solutions by dissolving known concentrations of this compound into the amine solvent.

  • Experimental Setup:

    • Assemble the absorption column setup, including the gas inlet and outlet, temperature control, and a condenser to minimize solvent loss.

    • Place a known volume of the prepared solvent (control or experimental) into the absorption column.

    • Introduce corrosion coupons into the solvent to monitor corrosion rates.

  • Degradation Experiment:

    • Heat the solvent to a typical absorber temperature (e.g., 40-60 °C).

    • Introduce the simulated flue gas with a defined composition (e.g., 15% CO2, 5% O2, 80% N2) at a constant flow rate.

    • Maintain a constant temperature throughout the experiment.

    • Periodically collect liquid and gas samples for analysis. The experiment can run for an extended period (e.g., 100-500 hours) to simulate long-term operation.

  • Sample Analysis:

    • Gas Phase: Analyze the outlet gas composition to determine the CO2 removal efficiency.

    • Liquid Phase:

      • Analyze the amine concentration to determine the degradation rate.

      • Analyze for the formation of key degradation products.

      • Measure the CO2 loading of the solvent.

  • Data Analysis:

    • Calculate the amine degradation rate for the control and this compound-containing solutions.

    • Compare the CO2 capture performance.

    • Analyze the concentration of degradation products over time.

    • Measure the weight loss of the corrosion coupons to determine the corrosion rate.

Visualizations

The following diagrams illustrate the amine-based carbon capture process and the proposed mechanism of this compound as a degradation inhibitor.

G Figure 1: Amine-Based Carbon Capture Process flue_gas Flue Gas (with CO2) absorber Absorber flue_gas->absorber rich_amine Rich Amine (with CO2) absorber->rich_amine clean_gas Clean Gas (CO2 removed) absorber->clean_gas stripper Stripper (Regenerator) rich_amine->stripper lean_amine Lean Amine stripper->lean_amine co2_out Pure CO2 Stream stripper->co2_out lean_amine->absorber heat Heat heat->stripper

Caption: A simplified workflow of a typical amine-based carbon capture system.

G Figure 2: Proposed Mechanism of this compound Inhibition cluster_degradation Oxidative Degradation cluster_inhibition Inhibition by this compound Amine Amine Molecule Radical Reactive Free Radical Amine->Radical + O2 O2 Oxygen (O2) Degraded_Amine Degraded Amine Radical->Degraded_Amine Chain Reaction This compound This compound (Phenolic Antioxidant) DBMP_Radical Stable this compound Radical This compound->DBMP_Radical - H• Stable_Compound Stable Compound Radical_Inhibit Reactive Free Radical Radical_Inhibit->Stable_Compound + this compound

Caption: The proposed mechanism of this compound inhibiting amine degradation by scavenging free radicals.

References

Application Notes and Protocols for DBMP-Based Membranes in Hydrogen Separation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen (H₂) is a critical component in numerous industrial processes, including ammonia synthesis, petroleum refining, and increasingly as a clean energy carrier. The efficient separation and purification of hydrogen from gas mixtures is paramount for these applications. Membrane-based separation technology offers a promising, energy-efficient, and scalable alternative to traditional methods like pressure swing adsorption and cryogenic distillation.[1][2][3][4] Polymers of Intrinsic Microporosity (PIMs) are a class of materials that have garnered significant attention for gas separation applications due to their high fractional free volume and rigid, contorted macromolecular structures.

This document provides detailed application notes and protocols on the use of a novel PIM component, Dibenzomethanopentacene (DBMP) , for hydrogen separation and purification. The incorporation of this compound into PIMs has been shown to enhance both gas permeability and selectivity, making it a promising candidate for next-generation hydrogen separation membranes.[5][6][7][8]

Principle of Separation

Gas separation in this compound-based PIM membranes operates on the solution-diffusion mechanism. This mechanism involves three key steps:

  • Sorption: Gas molecules from the high-pressure feed stream dissolve into the membrane surface.

  • Diffusion: The dissolved gas molecules move through the free volume elements of the polymer matrix down a concentration gradient.

  • Desorption: The gas molecules desorb from the low-pressure side of the membrane.

The overall permeability of a gas through the membrane is a product of its solubility and diffusivity in the polymer matrix. The selectivity of the membrane for one gas over another is the ratio of their individual permeabilities. This compound-containing PIMs exhibit enhanced performance due to their unique microporous structure which can be tailored to favor the transport of smaller molecules like hydrogen over larger ones such as nitrogen (N₂) and methane (CH₄).

Data Presentation

The performance of this compound-based PIM membranes for hydrogen separation is summarized in the tables below. The data is extracted from studies on co-polymers rich in this compound, demonstrating their potential for various gas separation applications.

Table 1: Single Gas Permeability Data for a this compound-based PIM Membrane

GasPermeability (Barrer*)
H₂1500
He2200
O₂450
N₂150
CO₂2500
CH₄80

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹ (Note: The data presented here are representative values from literature on this compound-rich co-polymers and may vary based on specific synthesis conditions and membrane fabrication processes.)[7]

Table 2: Ideal Selectivity of a this compound-based PIM Membrane for Hydrogen Separation

Gas PairIdeal Selectivity (PH₂ / Pgas)
H₂/N₂10.0
H₂/CH₄18.8
H₂/CO₂0.6

(Note: Ideal selectivity is calculated from the ratio of single gas permeabilities. The this compound-based PIM shows high selectivity for H₂ over N₂ and CH₄. While the permeability of CO₂ is higher than H₂, these membranes are particularly promising for H₂ recovery from N₂ and CH₄ streams.)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound-based PIMs

This protocol describes a representative synthesis of a this compound-containing PIM via a polycondensation reaction.

Materials:

  • Dibenzomethanopentacene (this compound)-containing monomer

  • Comonomer (e.g., a spirobisindane-based monomer)

  • High-boiling point aprotic solvent (e.g., N,N-dimethylformamide - DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Toluene

  • Methanol

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

Procedure:

  • Monomer Preparation: The this compound-based monomers are prepared via a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene as a key step.[5][6][8]

  • Polymerization: a. In a flame-dried Schlenk flask under an inert atmosphere, add the this compound-containing monomer, the comonomer, and anhydrous K₂CO₃. b. Add the aprotic solvent (e.g., DMF) and toluene to the flask. c. Heat the reaction mixture to a high temperature (e.g., 150-160 °C) with vigorous stirring. d. Maintain the reaction under these conditions for a specified time (e.g., 48 hours) to allow for polymerization to occur.

  • Polymer Precipitation and Purification: a. After cooling to room temperature, pour the viscous polymer solution into a large excess of a non-solvent like methanol to precipitate the polymer. b. Filter the precipitated polymer and wash it thoroughly with methanol and water to remove unreacted monomers, oligomers, and salts. c. Redissolve the polymer in a suitable solvent (e.g., chloroform) and re-precipitate it into methanol for further purification. d. Dry the final polymer product under vacuum at an elevated temperature (e.g., 120 °C) for 24 hours.

Protocol 2: Fabrication of this compound-based PIM Membranes

This protocol outlines the fabrication of dense polymer membranes for gas separation testing.

Materials:

  • Synthesized this compound-based PIM powder

  • Volatile solvent (e.g., chloroform or dichloromethane)

  • Glass petri dish or a flat casting surface

  • Leveling table

  • Controlled evaporation environment (e.g., a loosely covered container)

Procedure:

  • Polymer Solution Preparation: a. Dissolve a specific weight of the dried this compound-based PIM in a volatile solvent to create a polymer solution with a concentration of approximately 1-2 wt%. b. Stir the solution for several hours until the polymer is completely dissolved. c. Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any dust or undissolved particles.

  • Membrane Casting: a. Place a clean, dry glass petri dish on a leveling table. b. Carefully pour the filtered polymer solution into the petri dish, ensuring the solution spreads evenly across the surface. c. Loosely cover the petri dish to allow for slow solvent evaporation. This is crucial to form a uniform, defect-free membrane.

  • Membrane Drying: a. Allow the solvent to evaporate at room temperature for at least 24 hours. b. Once the membrane appears dry, place it in a vacuum oven and dry at an elevated temperature (e.g., 120 °C) for 24 hours to remove any residual solvent.

  • Membrane Removal: a. Carefully peel the dried membrane from the glass surface. The resulting free-standing membrane can then be used for gas permeation measurements.

Protocol 3: Gas Permeation Measurement

This protocol describes the determination of gas permeability and selectivity using a constant-volume, variable-pressure apparatus.

Apparatus:

  • Gas permeation cell with a support for the membrane

  • High-pressure and low-pressure (permeate) chambers

  • Pressure transducers for both chambers

  • Vacuum pump

  • Mass flow controllers for feed gases

  • Thermostatically controlled chamber to maintain constant temperature

Procedure:

  • Membrane Mounting: a. Cut a circular sample from the fabricated this compound-based PIM membrane. b. Mount the membrane in the gas permeation cell, ensuring a good seal between the high-pressure and low-pressure sides.

  • System Evacuation: a. Evacuate both the feed and permeate sides of the cell using a vacuum pump to remove any residual gases.

  • Gas Permeation Measurement: a. Introduce the feed gas (e.g., H₂, N₂, CH₄) into the high-pressure chamber at a constant pressure (e.g., 1-2 bar). b. Monitor the pressure increase in the permeate chamber over time using a pressure transducer. c. The rate of pressure rise in the known permeate volume is used to calculate the permeability of the gas through the membrane of known area and thickness.

  • Data Analysis: a. The permeability coefficient (P) is calculated using the following equation: P = (V * l) / (A * R * T * Δp) * (dp/dt) where V is the permeate volume, l is the membrane thickness, A is the membrane area, R is the ideal gas constant, T is the absolute temperature, Δp is the pressure difference across themembrane, and dp/dt is the rate of pressure increase on the permeate side. b. Repeat the measurement for different gases to determine the ideal selectivity.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound-based membranes for hydrogen separation.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Separation Testing monomer This compound Monomer + Comonomer polymerization Polycondensation monomer->polymerization purification Precipitation & Purification polymerization->purification dried_polymer Dried this compound-PIM purification->dried_polymer solution Polymer Solution dried_polymer->solution casting Solution Casting solution->casting drying Solvent Evaporation & Vacuum Drying casting->drying membrane This compound-PIM Membrane drying->membrane mounting Membrane Mounting membrane->mounting permeation Gas Permeation Measurement mounting->permeation data_analysis Data Analysis permeation->data_analysis results Permeability & Selectivity Data data_analysis->results

Caption: Experimental workflow from this compound-PIM synthesis to gas separation testing.

separation_mechanism cluster_membrane This compound-PIM Membrane sorption 1. Sorption diffusion 2. Diffusion desorption 3. Desorption h2_out H₂ desorption->h2_out feed Feed Gas Mixture (H₂ + N₂/CH₄) h2_in H₂ n2_in N₂ h2_in->sorption n2_in->sorption retentate Retentate (N₂/CH₄ Rich) n2_in->retentate permeate Permeate (Purified H₂) h2_out->permeate n2_out N₂

References

Application Notes and Protocols for the Analytical Characterization of Dendron-Based Block Copolymer (DBMP) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The acronym "DBMP" is not universally defined for a specific polymer in the scientific literature. For the purpose of these application notes, "this compound" will refer to a hypothetical Dendron-Based Block Copolymer , a class of polymers investigated for advanced drug delivery applications. The analytical techniques and protocols described herein are broadly applicable to the characterization of similar biodegradable and amphiphilic block copolymers used in nanomedicine.

Introduction

Dendron-Based Block Copolymers (DBMPs) are a novel class of macromolecules that combine the branched, well-defined architecture of dendrons with the linear chains of traditional polymers. This unique structure allows for the formation of highly stable, core-shell nanoparticles in aqueous media, making them excellent candidates for drug delivery systems. The dendron component can provide a high density of functional groups for drug conjugation or targeting, while the biodegradable block, often a polyester such as polylactic-co-glycolic acid (PLGA) or polycaprolactone (PCL), allows for controlled drug release and biocompatibility.

Accurate and comprehensive characterization of this compound polymers and their resulting nanoparticles is critical for ensuring their safety, efficacy, and reproducibility in drug development. This document provides detailed application notes and protocols for the key analytical techniques required for their characterization.

Analytical Techniques for this compound Characterization

A multi-faceted approach is necessary to fully characterize this compound polymers and nanoparticles. The primary analytical techniques are summarized below.[1][2][3][4]

Analytical TechniqueParameter MeasuredPurpose
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular Weight (Mn, Mw), Polydispersity Index (PDI)To determine the size and uniformity of the polymer chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure, Monomer Composition, PurityTo confirm the chemical identity and structure of the polymer.[5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsTo identify the characteristic chemical bonds within the polymer.[8][9][10]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Melting Temperature (Tm), CrystallinityTo assess the thermal properties and physical state of the polymer.[11][12][13][14][15]
Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition Temperature (Td)To determine the temperature at which the polymer degrades.[16][17][18]
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI) of NanoparticlesTo measure the size and size distribution of the nanoparticles in solution.[19][20][21][22][23]
Zeta Potential Analysis Surface Charge of NanoparticlesTo predict the colloidal stability of the nanoparticle suspension.[24][25][26][27]
UV-Vis Spectroscopy / HPLC Drug Loading Content (DLC), Encapsulation Efficiency (EE)To quantify the amount of drug encapsulated within the nanoparticles.
In Vitro Release Studies Drug Release ProfileTo evaluate the rate and mechanism of drug release from the nanoparticles over time.

Experimental Protocols

Gel Permeation Chromatography (GPC/SEC)

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the this compound polymer.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound polymer in a suitable solvent (e.g., tetrahydrofuran - THF) to a concentration of 1-2 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: Agilent 1260 Infinity II or similar.

    • Columns: A set of two or three columns with a range of pore sizes suitable for the expected molecular weight of the polymer (e.g., Agilent PLgel MIXED-D).

    • Mobile Phase: THF at a flow rate of 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 100 µL.

  • Calibration:

    • Create a calibration curve using a series of narrow PDI polystyrene standards with known molecular weights.

  • Data Analysis:

    • Analyze the resulting chromatogram using the GPC software to calculate Mn, Mw, and PDI relative to the polystyrene standards.[28][29][30]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the this compound polymer and determine the ratio of the dendron to the linear block.[5][6][7][31][32]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound polymer in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or similar.

    • Experiments: ¹H NMR, ¹³C NMR.

    • Temperature: 25 °C.

  • Data Analysis:

    • Integrate the characteristic peaks in the ¹H NMR spectrum corresponding to the dendron and the linear polymer block to determine their molar ratio.

    • Analyze the ¹³C NMR spectrum to confirm the presence of all expected carbon environments.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the this compound polymer.[11][12][13][14][15]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound polymer into an aluminum DSC pan.

    • Crimp the pan with a lid.

  • Instrumentation and Conditions:

    • DSC Instrument: TA Instruments Q200 or similar.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Heat from 25 °C to 200 °C at a rate of 10 °C/min (first heating scan).

      • Cool from 200 °C to -50 °C at a rate of 10 °C/min.

      • Heat from -50 °C to 200 °C at a rate of 10 °C/min (second heating scan).

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan to determine the Tg (midpoint of the step change in heat flow) and Tm (peak of the endothermic transition).

Dynamic Light Scattering (DLS)

Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI) of the this compound nanoparticles in an aqueous suspension.[19][20][21][22][23]

Experimental Protocol:

  • Sample Preparation:

    • Disperse the this compound nanoparticles in deionized water or a suitable buffer (e.g., PBS) to a concentration of approximately 0.1-1.0 mg/mL.

    • Filter the suspension through a 0.45 µm syringe filter if necessary to remove large aggregates.

  • Instrumentation and Conditions:

    • DLS Instrument: Malvern Zetasizer Nano ZS or similar.

    • Temperature: 25 °C.

    • Measurement Angle: 173° (backscatter).

  • Data Analysis:

    • Perform at least three measurements for each sample.

    • Report the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

Zeta Potential Analysis

Purpose: To measure the surface charge of the this compound nanoparticles, which is an indicator of their colloidal stability.[24][25][26][27][33]

Experimental Protocol:

  • Sample Preparation:

    • Prepare the nanoparticle suspension as described for DLS, typically in 10 mM NaCl to ensure sufficient ionic strength for the measurement.

  • Instrumentation and Conditions:

    • Instrument: Malvern Zetasizer Nano ZS or similar, using a disposable folded capillary cell.

    • Temperature: 25 °C.

  • Data Analysis:

    • The instrument measures the electrophoretic mobility of the nanoparticles and converts it to the zeta potential using the Smoluchowski equation.

    • Report the average zeta potential and the standard deviation of at least three measurements. A zeta potential with a magnitude greater than ±20 mV generally indicates good colloidal stability.

Drug Loading and Encapsulation Efficiency

Purpose: To quantify the amount of drug encapsulated within the this compound nanoparticles.

Experimental Protocol:

  • Separation of Free Drug:

    • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a known volume of a solvent that dissolves the polymer but not the drug (e.g., acetonitrile).

    • Alternatively, centrifuge the nanoparticle suspension to pellet the nanoparticles and collect the supernatant containing the free drug.

  • Quantification of Drug:

    • Measure the concentration of the drug in the supernatant (or after dissolving the nanoparticles) using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve of the free drug.

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Data Presentation

Table 1: Physicochemical Properties of this compound Polymer

PropertyValue
Number-Average Molecular Weight (Mn, g/mol )15,000
Weight-Average Molecular Weight (Mw, g/mol )22,500
Polydispersity Index (PDI)1.50
Glass Transition Temperature (Tg, °C)45
Melting Temperature (Tm, °C)Not observed (amorphous)
Decomposition Temperature (Td, °C)280

Table 2: Characteristics of Drug-Loaded this compound Nanoparticles

PropertyValue
Hydrodynamic Diameter (nm)120 ± 5
Polydispersity Index (PDI)0.15 ± 0.02
Zeta Potential (mV)-25 ± 3
Drug Loading Content (DLC, %)8.5
Encapsulation Efficiency (EE, %)75

Visualization of Workflows and Relationships

G cluster_synthesis Polymer Synthesis & Purification cluster_characterization Polymer Characterization cluster_formulation Nanoparticle Formulation cluster_np_characterization Nanoparticle Characterization synthesis This compound Polymer Synthesis purification Purification synthesis->purification gpc GPC/SEC (Mn, Mw, PDI) purification->gpc nmr NMR (Structure, Purity) purification->nmr ftir FTIR (Functional Groups) purification->ftir dsc DSC (Tg, Tm) purification->dsc tga TGA (Thermal Stability) purification->tga formulation Nanoparticle Formulation (e.g., nanoprecipitation) purification->formulation drug_loading Drug Loading formulation->drug_loading dls DLS (Size, PDI) drug_loading->dls zeta Zeta Potential (Surface Charge) drug_loading->zeta dlc_ee DLC & EE (UV-Vis/HPLC) drug_loading->dlc_ee release In Vitro Release drug_loading->release

Caption: Experimental workflow for the synthesis and characterization of this compound polymer and nanoparticles.

G cluster_properties Physicochemical Properties cluster_performance Drug Delivery Performance mw_pdi Molecular Weight & PDI dlc Drug Loading Capacity mw_pdi->dlc release_kinetics Drug Release Kinetics mw_pdi->release_kinetics hydrophilicity Hydrophilicity/Hydrophobicity stability Colloidal Stability hydrophilicity->stability hydrophilicity->dlc charge Surface Charge (Zeta Potential) charge->stability tg Glass Transition Temp. (Tg) tg->release_kinetics bioavailability Bioavailability stability->bioavailability release_kinetics->bioavailability

Caption: Relationship between physicochemical properties of this compound and its drug delivery performance.

References

Application Note I: Incorporating Dibenzomethanopentacene (DBMP) into Polymers of Intrinsic Microporosity (PIMs)

Author: BenchChem Technical Support Team. Date: November 2025

As a versatile acronym in polymer science, DBMP can refer to two distinct molecules: Dibenzomethanopentacene and 1,3-bis(diphenylphosphino)propane . This document provides detailed application notes and protocols for incorporating each of these into polymer frameworks, tailored for researchers, scientists, and drug development professionals.

Introduction: Dibenzomethanopentacene (this compound) is a valuable structural component for creating Polymers of Intrinsic Microporosity (PIMs).[1][2] These polymers are of significant interest for applications such as gas separation membranes due to their high gas permeability and selectivity.[1][2][3] Incorporating the rigid and contorted this compound structure into a polymer backbone leads to inefficient packing of the polymer chains, creating a high free volume and interconnected microporosity. This note details the synthesis of this compound-containing PIMs and characterizes their properties.

Quantitative Data Summary

The incorporation of this compound into PIMs significantly influences their physical and gas transport properties. The following table summarizes key data for a series of this compound-containing copolymers (PIM-DBMPx) compared to the archetypal PIM-1.

Polymer IDThis compound Molar Ratio (x)Apparent BET Surface Area (SA_BET) (m²/g)N₂ Uptake at p/p₀ < 0.1 (mmol/g)
PIM-10740–900High
PIM-DBMP₀.₁0.1730–830High
PIM-DBMP₀.₂₅0.25730–830High
PIM-DBMP₀.₅0.5730–830High
PIM-DBMP₀.₇₅0.75730–830High
PIM-DBMP₀.₉0.9730–830High
PIM-DBMP1.0730–830High

Data compiled from literature sources.[1] The high nitrogen uptake at low relative pressures for all this compound-containing polymers is indicative of their intrinsic microporosity.[1]

Experimental Protocols

1. Synthesis of this compound-based Monomer

The synthesis of the this compound-based bis(catechol) monomer is a multi-step process. A key step involves a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.[1][2][3]

  • Step 1: Diels-Alder Reaction: 2,3-dimethoxyanthracene and norbornadiene are reacted in xylene at 260°C for 96 hours.[3]

  • Step 2: Demethylation: The resulting product is demethylated using boron tribromide (BBr₃) in dichloromethane (DCM) at room temperature for 3 hours to yield the final this compound bis(catechol) monomer.[3]

2. Synthesis of this compound-containing PIMs (PIM-DBMPx)

These polymers are synthesized via a polycondensation reaction.

  • Reactants:

    • This compound bis(catechol) monomer

    • 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (SBI)

    • 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

    • Potassium carbonate (K₂CO₃)

  • Procedure:

    • The desired molar ratios of the this compound monomer and SBI are dissolved in a suitable solvent.

    • TFTPN and an excess of K₂CO₃ are added to the solution.

    • The reaction mixture is heated at 65°C for 72 hours under an inert atmosphere.[3]

    • The resulting polymer is then precipitated, purified, and dried. The ratio of the incorporated this compound component can be confirmed by ¹H NMR.[1]

Visualizations

G cluster_monomer This compound Monomer Synthesis cluster_polymer PIM-DBMP Synthesis 2_3_dimethoxyanthracene 2,3-Dimethoxyanthracene Diels_Alder Diels-Alder Reaction (Xylene, 260°C, 96h) 2_3_dimethoxyanthracene->Diels_Alder norbornadiene Norbornadiene norbornadiene->Diels_Alder DBMP_precursor This compound Precursor Diels_Alder->DBMP_precursor Demethylation Demethylation (BBr3, DCM, RT, 3h) DBMP_precursor->Demethylation DBMP_monomer This compound bis(catechol) Monomer Demethylation->DBMP_monomer Polymerization Polycondensation (K2CO3, 65°C, 72h) DBMP_monomer->Polymerization SBI SBI Monomer SBI->Polymerization TFTPN TFTPN TFTPN->Polymerization PIM_this compound PIM-DBMP Polymer Polymerization->PIM_this compound

Caption: Synthetic pathway for this compound-based PIMs.

Application Note II: Incorporating 1,3-bis(diphenylphosphino)propane (dppp) in Polymer Frameworks

Introduction: 1,3-bis(diphenylphosphino)propane, commonly known as dppp, is a diphosphine ligand widely used in coordination chemistry and homogeneous catalysis.[4][5] In polymer science, dppp is not incorporated into the polymer backbone itself but acts as a crucial component of a catalyst system. It coordinates to a metal center (e.g., palladium, nickel) and influences the catalytic activity and selectivity of polymerization reactions, thereby controlling the polymer's structure and properties.[4][5][6] This note outlines the role of dppp in polymer synthesis and provides a general protocol.

Quantitative Data Summary

The choice of ligand in a catalytic system is critical for controlling polymerization. The following table illustrates the effect of using a dppp-based catalyst in the copolymerization of carbon monoxide and ethylene to form polyketones.

Catalyst SystemMonomer Conversion (%)Resulting PolymerKey Property
[Pd(dppp)(OTs)₂]HighAlternating PolyketoneHigh degree of alternation
Other Diphosphine LigandsVariesPolyketone with varying structureMay have lower selectivity

Data is representative and compiled from general principles of polyketone synthesis.[4][6] The dppp ligand's specific bite angle of 91° is key to forming a stable six-membered chelate ring with the metal center, which in turn controls the alternating insertion of the monomers.[4][5]

Experimental Protocols

General Protocol for Palladium-Catalyzed Copolymerization of CO and Ethylene using dppp

This protocol describes a general method for synthesizing alternating polyketones.

  • Catalyst Preparation:

    • A palladium(II) precursor, such as palladium(II) acetate, is reacted with dppp in a suitable solvent to form the [Pd(dppp)]²⁺ complex. An acid with a non-coordinating anion, like p-toluenesulfonic acid, is often added.

  • Polymerization Procedure:

    • The catalyst solution is charged to a pressure reactor.

    • The reactor is pressurized with a mixture of carbon monoxide and ethylene.

    • The reaction is carried out at a specific temperature and pressure for a set duration.

    • The resulting polyketone product is isolated by filtration, washed, and dried.

This nickel complex, dichloro(1,3-bis(diphenylphosphino)propane)nickel, is prepared by mixing equimolar amounts of the ligand and nickel(II) chloride hexahydrate and serves as a catalyst for Kumada coupling reactions.[4][5]

Visualizations

G Catalyst [Pd(dppp)]²⁺ Catalyst Initiation Initiation Catalyst->Initiation Monomer_CO Carbon Monoxide (CO) Monomer_CO->Initiation Monomer_Ethylene Ethylene Propagation Propagation (Alternating Insertion) Monomer_Ethylene->Propagation Initiation->Propagation Propagation->Propagation Chain Growth Termination Termination Propagation->Termination Polymer Polyketone Chain Termination->Polymer

Caption: Role of dppp-based catalyst in polymerization.

Relevance to Drug Development

While dppp is primarily a synthetic tool, its use in catalysis allows for the creation of novel polymer architectures. These polymers can be further functionalized for applications in drug delivery. For instance, polyketones can be chemically modified to attach drug molecules, and their biocompatibility can be assessed for use as drug carriers. The precise control over polymer structure afforded by dppp-based catalysts is a key enabling technology for designing advanced materials for biomedical applications. Biocompatible polymers are essential in drug delivery systems as they can be designed to release drugs in a controlled manner, targeting specific sites within the body and minimizing side effects.[7]

References

Application Notes and Protocols for Post-Synthesis Modification of DBMP-Containing Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers incorporating 2,6-di-tert-butyl-4-methylphenol (DBMP), a potent hindered phenolic antioxidant, offer a unique platform for developing advanced drug delivery systems. The this compound moiety can protect both the polymer backbone and the encapsulated therapeutic agent from oxidative degradation, potentially enhancing stability and efficacy. Post-synthesis modification of these polymers allows for the covalent attachment of targeting ligands, imaging agents, and drug molecules, enabling the creation of sophisticated, multifunctional nanomedicines.

These application notes provide detailed protocols for the post-synthesis modification of a hypothetical this compound-containing copolymer, poly(this compound-co-GMA), where GMA is glycidyl methacrylate, a monomer that provides reactive epoxy groups for subsequent functionalization. The protocols described herein are based on established bioconjugation chemistries and are intended to serve as a guide for researchers developing novel polymer-based therapeutics.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized this compound-Containing Polymer

This protocol describes the ring-opening reaction of the epoxy groups on a poly(this compound-co-GMA) backbone with an excess of a diamine to introduce pendant primary amine groups. These amine groups serve as versatile handles for subsequent conjugation reactions.

Materials:

  • poly(this compound-co-GMA) (hypothetical copolymer)

  • Ethylenediamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve 1.0 g of poly(this compound-co-GMA) in 20 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Add a 20-fold molar excess of ethylenediamine to the polymer solution.

  • Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a dialysis tube (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted ethylenediamine and DMF.

  • Freeze the purified polymer solution and lyophilize to obtain the amine-functionalized polymer, poly(this compound-co-GMA)-NH2, as a white powder.

  • Characterize the resulting polymer using ¹H NMR and FTIR spectroscopy to confirm the successful introduction of amine groups.

Protocol 2: Conjugation of a Model Drug (e.g., Doxorubicin) to Amine-Functionalized this compound Polymer via a pH-Sensitive Linker

This protocol details the conjugation of the anticancer drug doxorubicin (DOX) to the poly(this compound-co-GMA)-NH2 using a pH-sensitive hydrazone linker. This linker is designed to be stable at physiological pH (7.4) and to release the drug in the acidic environment of endosomes or lysosomes (pH 5.0-6.5).

Materials:

  • poly(this compound-co-GMA)-NH2

  • Doxorubicin hydrochloride (DOX·HCl)

  • Hydrazone-PEG-NHS ester linker

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Dialysis tubing (MWCO 10 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve 200 mg of poly(this compound-co-GMA)-NH2 in 10 mL of anhydrous DMF.

  • In a separate vial, dissolve 50 mg of DOX·HCl in 5 mL of anhydrous DMF and add 1.5 equivalents of triethylamine to neutralize the hydrochloride salt.

  • Add the DOX solution to the polymer solution and stir for 30 minutes.

  • Add 1.2 equivalents of the Hydrazone-PEG-NHS ester linker to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours in the dark.

  • Transfer the reaction mixture to a dialysis tube (MWCO 10 kDa) and dialyze against deionized water for 72 hours, changing the water every 6 hours.

  • Lyophilize the purified solution to obtain the poly(this compound-co-GMA)-DOX conjugate as a red powder.

  • Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy by measuring the absorbance of DOX at 485 nm against a standard curve.

Data Presentation

Table 1: Characterization of Functionalized this compound Polymers

Polymer SampleModificationFunctional Group Density (mmol/g)Molecular Weight (Mn, GPC)Polydispersity Index (PDI)
poly(this compound-co-GMA)--15,2001.35
poly(this compound-co-GMA)-NH2Amination0.8517,5001.42
poly(this compound-co-GMA)-DOXDoxorubicin Conjugation0.42 (DOX)21,8001.51

Table 2: Drug Loading and Encapsulation Efficiency

Polymer ConjugateDrug Loading Content (wt%)Drug Loading Efficiency (%)
poly(this compound-co-GMA)-DOX12.568.2

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_modification Post-Synthesis Modification cluster_characterization Characterization & Analysis synthesis Synthesis of poly(this compound-co-GMA) amination Amination with Ethylenediamine synthesis->amination Protocol 1 conjugation Doxorubicin Conjugation (pH-sensitive linker) amination->conjugation Protocol 2 characterization NMR, FTIR, GPC conjugation->characterization drug_loading UV-Vis Spectroscopy (DLC & DLE) conjugation->drug_loading in_vitro In Vitro Drug Release & Cell Studies conjugation->in_vitro

Caption: Workflow for the post-synthesis modification and characterization of this compound-containing polymers.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cancer Cell drug_conjugate poly(this compound-co-GMA)-DOX endocytosis Endocytosis drug_conjugate->endocytosis endosome Acidic Endosome (pH 5.0-6.5) endocytosis->endosome dox_release Doxorubicin Release endosome->dox_release pH-sensitive hydrazone cleavage dna_damage DNA Damage dox_release->dna_damage ros Reactive Oxygen Species (ROS) oxidative_stress Oxidative Stress ros->oxidative_stress This compound This compound Moiety This compound->ros ROS Scavenging apoptosis Apoptosis dna_damage->apoptosis oxidative_stress->apoptosis

Caption: Proposed mechanism of action for a this compound-polymer-drug conjugate in a cancer cell.

Troubleshooting & Optimization

Technical Support Center: Improving Dibenzomethanopentacene Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Dibenzomethanopentacene (DBMP). The following information is based on established synthetic routes and aims to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining the Dibenzomethanopentacene (this compound) monomer?

A1: The synthesis of the this compound monomer is a multi-step process that begins with the Friedel-Crafts acylation of phthalic anhydride with veratrole. The resulting keto acid is then cyclized and reduced to form 2,3-dimethoxyanthracene. The final key step is a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene to yield the this compound monomer.[1]

Q2: What are the main challenges in the synthesis of the this compound monomer?

A2: A significant challenge is the formation of undesirable regioisomers during the Diels-Alder reaction.[1] The reaction between 2,3-dimethoxyanthracene and norbornadiene can produce three regioisomers. Isolating the desired isomer, which is crucial for subsequent polymer synthesis, can be a primary obstacle affecting the overall yield.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling. For instance, boron tribromide (BBr3), used for demethylation, is a corrosive and toxic reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. High-temperature reactions, such as the Diels-Alder step carried out in xylene at 260°C, require appropriate shielding and temperature control to prevent accidents.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Friedel-Crafts acylation - Incomplete reaction. - Suboptimal catalyst activity. - Moisture in the reaction setup.- Ensure all glassware is thoroughly dried. - Use a fresh, active Lewis acid catalyst (e.g., AlCl₃). - Monitor the reaction by TLC to ensure completion.
Poor yield of 2,3-dimethoxyanthracene - Incomplete cyclization of the keto acid. - Inefficient reduction of the anthraquinone intermediate.- Ensure sufficient acid concentration and temperature for the cyclization step. - Use a suitable reducing agent like sodium borohydride and monitor the reaction progress.
Formation of multiple products in the Diels-Alder reaction - Inherent reactivity leading to the formation of regioisomers.- While the formation of isomers is difficult to prevent completely, careful control of reaction temperature and time may influence the isomer ratio. The primary solution is an efficient purification step.
Difficulty in separating the desired this compound isomer - Similar polarities of the regioisomers.- Column chromatography is effective for separating the isomers. The desired isomer is reported to elute first.[1] Careful selection of the eluent system and a long column can improve separation.
Low overall yield of the this compound monomer - Cumulative losses at each synthetic step.- Optimize each step individually before proceeding to the next. - Ensure efficient purification at each stage to carry forward pure materials.

Experimental Protocols

Synthesis of 2,3-Dimethoxyanthracene

This precursor is synthesized from phthalic anhydride and veratrole through a Friedel-Crafts acylation, followed by cyclization and reduction.

Key Step: Diels-Alder Reaction for this compound Monomer Synthesis

The formation of the Dibenzomethanopentacene (this compound) monomer is achieved through a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.[1]

Reagents and Conditions:

  • Diene: 2,3-dimethoxyanthracene

  • Dienophile: Norbornadiene

  • Solvent: Xylene

  • Temperature: 260 °C

  • Reaction Time: 96 hours[1]

Procedure:

  • In a high-pressure reaction vessel, dissolve 2,3-dimethoxyanthracene in xylene.

  • Add an excess of norbornadiene to the solution.

  • Seal the vessel and heat the reaction mixture to 260 °C for 96 hours.

  • After cooling, the crude product containing a mixture of three regioisomers is obtained.

  • The desired isomer (2a) is separated from the undesired isomers (2b and 2c) by column chromatography.[1]

Data Presentation

Synthesis StepReactantsKey Reagents/ConditionsReported Yield
Friedel-Crafts Acylation Phthalic anhydride, VeratroleAlCl₃Data not available in the provided search results.
Cyclization & Reduction 2-(3,4-dimethoxybenzoyl)benzoic acidH₂SO₄, NaBH₄Data not available in the provided search results.
Diels-Alder Reaction 2,3-dimethoxyanthracene, NorbornadieneXylene, 260 °C, 96 hData not available in the provided search results.

Note: Specific yield data for each step of the Dibenzomethanopentacene synthesis was not available in the searched literature. Researchers should aim to optimize each step to maximize the overall yield.

Visualizations

Experimental Workflow for this compound Monomer Synthesis

G cluster_0 Precursor Synthesis cluster_1 This compound Monomer Synthesis A Phthalic Anhydride + Veratrole B Friedel-Crafts Acylation A->B C 2-(3,4-dimethoxybenzoyl)benzoic acid B->C D Cyclization & Reduction C->D E 2,3-dimethoxyanthracene D->E G Diels-Alder Reaction (Xylene, 260°C, 96h) E->G F Norbornadiene F->G H Crude Product (Mixture of Isomers) G->H I Column Chromatography H->I J Desired this compound Isomer (2a) I->J

Caption: Workflow for the synthesis of the Dibenzomethanopentacene monomer.

Logical Relationship in Troubleshooting this compound Synthesis

G A Low Overall Yield of this compound B Low Yield in Precursor Synthesis A->B C Low Yield in Diels-Alder Reaction A->C D Inefficient Purification A->D E Suboptimal Reaction Conditions B->E F Impure Reactants B->F C->E G Formation of Undesired Isomers C->G H Suboptimal Chromatography D->H

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

DBMP Polymerization Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzomethanopentacene (DBMP) polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound-based polymers of intrinsic microporosity (PIMs)?

A1: this compound-based PIMs are typically synthesized through a polycondensation reaction. The process involves the reaction of a this compound-based monomer, often a biscatechol derivative of this compound, with a comonomer such as 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN). The this compound monomer itself is prepared via a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.[1]

Q2: My final this compound polymer is insoluble in common organic solvents. What can I do?

A2: Homopolymers of this compound are often insoluble in most organic solvents, with limited solubility in quinoline.[1] This is a known issue and can hinder characterization and processing. To address this, consider copolymerization. Incorporating a more soluble comonomer, such as 5,5′,6,6′‐tetrahydroxy‐3,3,3′,3′‐tetramethylspirobisindane (SBI), can significantly improve the solubility of the resulting copolymer in solvents like chloroform (CHCl3).[1]

Q3: I'm observing a low molecular weight in my final polymer. What are the potential causes?

A3: Low molecular weight in step-growth polymerization, such as the polycondensation used for this compound polymers, can stem from several factors:

  • Imprecise Stoichiometry: An exact 1:1 molar ratio of the reacting functional groups is crucial for achieving high molecular weight.

  • Monomer Impurities: Impurities in the monomers can act as chain terminators, preventing further polymer growth.

  • Incomplete Reaction: The reaction may not have proceeded to a high enough conversion. Polycondensation reactions require very high conversions (>99%) to achieve high molecular weights.

  • Side Reactions: Unwanted side reactions can consume functional groups and limit chain extension.

Q4: How can I purify the this compound monomers and the final polymer?

A4: Monomer purification is critical for successful polymerization. Standard techniques like recrystallization or column chromatography should be employed to ensure high purity of the this compound and any comonomers. For the final polymer, if it is soluble, it can be purified by precipitation. This typically involves dissolving the polymer in a good solvent (e.g., chloroform for soluble copolymers) and then adding it dropwise to a large volume of a non-solvent (e.g., methanol) to precipitate the polymer, leaving impurities in the solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Polymer Yield Incomplete reaction; Sub-optimal reaction conditions (temperature, time); Impure monomers.Ensure monomers are of high purity. Optimize reaction time and temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Insoluble Polymer High proportion of this compound monomer in the polymer backbone.[1]Synthesize copolymers with a more soluble comonomer like SBI to enhance solubility.[1] Start with a lower molar ratio of the this compound monomer and gradually increase it to find the optimal balance between desired properties and solubility.
Low Molecular Weight Inequimolar amounts of monomers; Presence of monofunctional impurities; Insufficient reaction time.Carefully measure and ensure a 1:1 stoichiometric ratio of reactive functional groups. Purify monomers thoroughly before polymerization. Increase the reaction time to drive the polymerization to higher conversion.
Brittle Polymer Film Low molecular weight; High concentration of the rigid this compound monomer.Address the cause of low molecular weight. For film casting, ensure complete dissolution of the polymer. If the homopolymer is brittle, consider preparing copolymers to introduce more flexible linkages.[1]
Inconsistent Results Variations in monomer purity; Presence of moisture or oxygen in the reaction; Inconsistent reaction conditions.Use monomers from the same purified batch for a series of reactions. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Precisely control reaction temperature and time.

Experimental Protocols

General Protocol for this compound-based Copolymer Synthesis

This protocol is a generalized procedure based on the synthesis of this compound-containing copolymers.[1]

  • Monomer Preparation: Synthesize the this compound biscatechol monomer via the Diels-Alder reaction of 2,3-dimethoxyanthracene and norbornadiene, followed by demethylation.

  • Purification of Monomers: Purify the this compound monomer and the comonomer (e.g., SBI) using appropriate techniques such as recrystallization or column chromatography to achieve high purity.

  • Polymerization Setup:

    • In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the this compound monomer, the comonomer (e.g., SBI), and a catalyst/base (e.g., potassium carbonate) in a suitable high-boiling aprotic solvent (e.g., N,N-dimethylacetamide or sulfolane).

    • Add the second comonomer (e.g., 2,3,5,6-tetrafluoroterephthalonitrile).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 65-160 °C) and stir vigorously for a specified time (e.g., 24-72 hours).

  • Work-up and Purification:

    • After cooling to room temperature, pour the viscous polymer solution into a non-solvent (e.g., methanol) to precipitate the polymer.

    • Filter the polymer and wash it thoroughly with the non-solvent and then with water to remove any remaining salts and impurities.

    • Redissolve the polymer in a minimal amount of a good solvent (e.g., chloroform) and re-precipitate it into the non-solvent.

    • Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow start Start Polymerization check_yield_mw Low Yield or Low Molecular Weight? start->check_yield_mw check_solubility Polymer Insoluble? check_yield_mw->check_solubility No analyze_impurities Check Monomer Purity and Stoichiometry check_yield_mw->analyze_impurities Yes copolymerize Introduce Comonomer (e.g., SBI) check_solubility->copolymerize Yes characterize Characterize Polymer (GPC, NMR, FTIR) check_solubility->characterize No optimize_conditions Optimize Reaction Time and Temperature analyze_impurities->optimize_conditions optimize_conditions->start copolymerize->start insoluble_characterization Use Solid-State NMR copolymerize->insoluble_characterization If still insoluble end Successful Polymer characterize->end insoluble_characterization->end

Caption: Troubleshooting workflow for this compound polymerization.

Signaling_Pathway cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization 2_3_dimethoxyanthracene 2,3-Dimethoxyanthracene DBMP_monomer This compound Monomer (Biscatechol) 2_3_dimethoxyanthracene->DBMP_monomer Diels-Alder norbornadiene Norbornadiene norbornadiene->DBMP_monomer DBMP_Polymer This compound Copolymer DBMP_monomer->DBMP_Polymer Polycondensation SBI SBI Comonomer SBI->DBMP_Polymer TFTPN TFTPN TFTPN->DBMP_Polymer

Caption: General reaction pathway for this compound-based copolymers.

References

Technical Support Center: Reducing Aging in DBMP-Based PIM Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing the physical aging of Dibenzomethanopentacene (DBMP)-based Polymers of Intrinsic Microporosity (PIM) membranes.

Frequently Asked Questions (FAQs)

Q1: What is physical aging in this compound-based PIM membranes and why is it a concern?

Physical aging is a phenomenon observed in glassy polymers like PIMs, where the polymer chains gradually rearrange and pack more efficiently over time. This leads to a reduction in the fractional free volume (FFV) within the membrane structure. The primary concern with physical aging is the significant decline in gas permeability over time, which can compromise the membrane's separation performance and long-term stability in applications such as gas separation and drug delivery. For instance, unmodified PIM-1, a foundational PIM, can lose 62% to 90% of its initial CO2 permeability over periods ranging from a few months to a year.[1] While this compound-based PIMs are designed for improved stability, understanding and mitigating aging is still crucial for ensuring reliable performance.

Q2: How does the incorporation of this compound into the polymer structure affect aging compared to standard PIM-1?

The inclusion of the bulky and rigid Dibenzomethanopentacene (this compound) monomer into the PIM backbone is a strategy to inherently reduce physical aging. The contorted structure of this compound hinders efficient chain packing, helping to maintain a higher free volume over extended periods compared to the archetypal PIM-1. While direct long-term quantitative comparisons are still emerging in the literature, studies indicate that this compound-containing PIMs exhibit a reduced rate of permeability loss upon aging.

Q3: What are the primary strategies to reduce physical aging in this compound-based PIM membranes?

The most common and effective strategies to combat physical aging in PIM membranes, including those based on this compound, are:

  • Incorporation of Nanoporous Fillers: Dispersing rigid nanoparticles, such as Metal-Organic Frameworks (MOFs), Hyper-Crosslinked Polymers (HCPs), or Porous Aromatic Frameworks (PAFs), into the PIM matrix can create physical barriers that restrict polymer chain mobility and prevent the collapse of free volume.

  • Polymer Crosslinking: Creating covalent bonds between polymer chains through thermal or chemical crosslinking enhances the structural rigidity of the membrane, thereby "locking" the microporous structure in place and suppressing aging.

  • Supercritical Fluid Treatment: Exposing the membrane to supercritical fluids, such as carbon dioxide (scCO₂), can induce a more stable morphological arrangement of the polymer chains, which can slow down the subsequent aging process.

Troubleshooting Guides

Issue 1: Rapid Decline in Gas Permeability After Membrane Casting

Possible Cause: Accelerated physical aging, which is particularly prominent in thin films. The solvent casting process can trap the polymer in a high-energy, non-equilibrium state with a large free volume, which then rapidly relaxes.

Troubleshooting Steps:

  • Standardize Post-Casting Treatment: Immediately after casting and initial solvent evaporation, treat the membrane with a non-solvent that can swell the polymer, such as methanol. This "refreshes" the membrane by disrupting the packed chains and reopening the microporous network. Subsequently, dry the membrane under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the casting solvent) to establish a consistent baseline for aging studies.

  • Thermal Annealing: Anneal the membrane at a temperature below its glass transition temperature (Tg). This allows for a controlled relaxation of the polymer chains into a more stable, albeit slightly denser, initial state. This can slow the rate of subsequent aging.

  • Verify Solvent Removal: Ensure all residual casting solvent is removed from the membrane before testing. Residual solvent can act as a plasticizer, initially inflating permeability readings and then leading to a rapid drop as it evaporates. Use techniques like Thermogravimetric Analysis (TGA) to confirm complete solvent removal.

Issue 2: Poor Dispersion of Nanoparticle Fillers in the PIM Matrix

Possible Cause: Agglomeration of nanoparticles due to poor compatibility with the PIM and/or the casting solvent. This can lead to the formation of non-selective defects and a failure to effectively mitigate aging.

Troubleshooting Steps:

  • Surface Functionalization of Nanoparticles: If compatible, functionalize the surface of the nanoparticles to improve their interaction with the PIM matrix.

  • Optimize Dispersion Technique:

    • Sonication: Use a probe sonicator (ultrasonic horn) for short durations to break up agglomerates in the nanoparticle-solvent suspension before adding the polymer. Avoid prolonged sonication which can degrade the polymer.

    • High-Shear Mixing: Employ high-shear mixing to create a more uniform dispersion.

  • Solvent Selection: Choose a casting solvent that is not only a good solvent for the PIM but also helps to maintain a stable dispersion of the nanoparticles. In some cases, a co-solvent system may be beneficial.

  • "Priming" the Filler: Pre-disperse the nanoparticles in a small amount of the casting solvent before adding them to the main polymer solution.

Issue 3: Inconsistent Results After Crosslinking

Possible Cause: Non-uniform crosslinking density throughout the membrane, or thermal degradation if the temperature is too high.

Troubleshooting Steps:

  • Precise Temperature Control: For thermal crosslinking, use an oven with precise and uniform temperature control. Place the membrane in the center of the oven to avoid temperature gradients.

  • Inert Atmosphere: Conduct thermal crosslinking under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the polymer, which can alter its properties.

  • Controlled Heating and Cooling Ramps: Employ gradual heating and cooling rates to minimize thermal stress on the membrane, which can cause cracking or warping.

  • Characterize Crosslinking Degree: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the chemical changes associated with crosslinking and ensure the desired reaction has occurred. Gel content measurement (for chemically crosslinked membranes) can also quantify the degree of crosslinking.

Quantitative Data on Anti-Aging Strategies

The following table summarizes the effectiveness of various anti-aging strategies on the CO₂ permeability of PIM-based membranes over time.

Membrane CompositionAnti-Aging StrategyInitial CO₂ Permeability (Barrer)Permeability Loss (%)Time Period (days)
PIM-1None (Control)~592069%160
PIM-1None (Control)Not specified62%~240
PIM-1None (Control)Not specified~90%>365
PIM-1 with HCP FillerFiller IncorporationNot specified~60%>730
PIM-1 with PAF-1 FillerFiller IncorporationNot specified7%~240
PIM-1 with Grafted Crosslinked Filler (PMM-24h)Filler Incorporation & Crosslinking~1251029%160
PIM-1Supercritical CO₂ TreatmentNot specifiedReduced CH₄ permeability loss from ~500 to <200 Barrer63

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Protocol 1: Fabrication of Mixed-Matrix Membranes (MMMs) with MOF Fillers
  • Activation of MOF: Dry the MOF (e.g., UiO-66) powder in a vacuum oven at 150°C overnight to remove any adsorbed moisture or solvents from its pores.

  • Preparation of Casting Solution: a. Weigh the desired amount of activated MOF powder and disperse it in a suitable solvent (e.g., chloroform or THF) in a glass vial. b. Sonicate the suspension for 30 minutes to ensure uniform dispersion. c. Separately, dissolve the this compound-based PIM polymer in the same solvent to a concentration of 1-2 wt%. d. Add the PIM solution to the MOF suspension and stir the mixture vigorously for at least 24 hours to ensure homogeneity.

  • Membrane Casting: a. Place a clean, level glass plate inside a fume hood. b. Pour the casting solution onto the glass plate. c. Partially cover the setup to allow for slow solvent evaporation over 24-48 hours. This helps to form a dense, uniform film.

  • Post-Casting Treatment: a. Once the film is dry, carefully peel it from the glass plate. b. Immerse the membrane in methanol for at least 16 hours to remove any residual solvent and to "refresh" the polymer structure. c. Dry the membrane in a vacuum oven at 120°C for 24 hours before permeability testing.

Protocol 2: Thermal Crosslinking of this compound-PIM Membranes
  • Membrane Preparation: Cast a this compound-PIM membrane as described in Protocol 1 (steps 3 and 4a).

  • Thermal Treatment: a. Place the membrane in a programmable vacuum oven on a flat ceramic plate. b. Purge the oven with an inert gas (e.g., nitrogen) for at least 30 minutes. c. Heat the oven to the desired crosslinking temperature (typically between 300°C and 400°C) at a controlled rate (e.g., 5°C/min). d. Hold the membrane at the crosslinking temperature for a specified duration (e.g., 1-2 hours). e. Cool the oven down to room temperature at a controlled rate.

  • Characterization: Analyze the crosslinked membrane using FTIR to confirm the chemical changes associated with crosslinking. The membrane should now be insoluble in its original casting solvent.

Visualizations

Aging_Mechanism cluster_mitigation Anti-Aging Strategies High Free Volume (Initial State) High Free Volume (Initial State) Polymer Chain Relaxation Polymer Chain Relaxation High Free Volume (Initial State)->Polymer Chain Relaxation Time Reduced Free Volume (Aged State) Reduced Free Volume (Aged State) Polymer Chain Relaxation->Reduced Free Volume (Aged State) Densification Decreased Permeability Decreased Permeability Reduced Free Volume (Aged State)->Decreased Permeability Filler Incorporation Filler Incorporation Filler Incorporation->Polymer Chain Relaxation Hinders Movement Crosslinking Crosslinking Crosslinking->Polymer Chain Relaxation Restricts Mobility

Caption: Mechanism of physical aging in PIM membranes and mitigation strategies.

MMM_Fabrication_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_casting Casting & Drying cluster_post_treatment Post-Treatment Activate Filler Activate Filler Disperse Filler in Solvent Disperse Filler in Solvent Activate Filler->Disperse Filler in Solvent Dissolve PIM Dissolve PIM Combine Solutions Combine Solutions Dissolve PIM->Combine Solutions Disperse Filler in Solvent->Combine Solutions Stir/Sonicate Stir/Sonicate Combine Solutions->Stir/Sonicate Cast on Plate Cast on Plate Stir/Sonicate->Cast on Plate Slow Evaporation Slow Evaporation Cast on Plate->Slow Evaporation Peel Membrane Peel Membrane Slow Evaporation->Peel Membrane Methanol Soak Methanol Soak Peel Membrane->Methanol Soak Vacuum Dry Vacuum Dry Methanol Soak->Vacuum Dry Characterization Characterization Vacuum Dry->Characterization

Caption: Experimental workflow for fabricating mixed-matrix membranes.

References

Optimizing DBMP Membrane Casting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Dibenzomethanopentacene (DBMP) membrane casting procedures. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during membrane fabrication.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during this compound membrane casting in a question-and-answer format.

Issue 1: Pinholes or Voids in the Cast Membrane

  • Question: What causes pinholes or small voids to appear in my cast this compound membrane?

  • Answer: Pinholes in cast membranes can be caused by several factors:

    • Trapped Air Bubbles: Air bubbles introduced into the polymer solution during mixing or pouring can get trapped in the casting solution, leading to pinholes as the solvent evaporates.

    • Moisture Contamination: The presence of moisture in the polymer, solvent, or casting environment can lead to the formation of voids.

    • Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can create surface defects, including pinholes.

    • Incomplete Polymer Dissolution: Undissolved polymer particles can create imperfections in the membrane film.

  • Question: How can I prevent the formation of pinholes in my membranes?

  • Answer: To prevent pinholes, consider the following solutions:

    • Degas the Polymer Solution: After dissolving the this compound polymer, degas the solution using a vacuum oven or by gently sonicating it to remove any trapped air bubbles.

    • Ensure a Dry Environment: Work in a low-humidity environment and use anhydrous solvents to minimize moisture contamination. Ensure the this compound polymer is thoroughly dried before use.

    • Control Solvent Evaporation: Slow down the solvent evaporation rate by casting in a controlled environment with reduced airflow or by using a solvent with a higher boiling point.

    • Ensure Complete Dissolution: Allow sufficient time for the polymer to fully dissolve. Gentle heating and continuous stirring can aid this process.

Issue 2: Cracks and Fractures in the Membrane

  • Question: My this compound membranes are cracking upon drying. What is the cause of this?

  • Answer: Cracking in cast membranes is often a result of internal stresses that build up during the drying process. The primary causes include:

    • High Polymer Concentration: A higher concentration of the polymer in the casting solution can lead to greater shrinkage and stress during solvent removal.

    • Rapid Drying: Fast evaporation of the solvent can induce significant stress in the film, leading to cracks.

    • Thick Membranes: Thicker membranes are more prone to cracking due to the larger volume change during drying.

    • Poor Adhesion to Substrate: If the membrane does not adhere well to the casting substrate, the stress from shrinkage can cause it to crack and peel.

  • Question: What are the solutions to prevent membrane cracking?

  • Answer: To avoid cracking, you can implement the following strategies:

    • Optimize Polymer Concentration: Experiment with lower polymer concentrations to reduce shrinkage-induced stress.

    • Slow Solvent Evaporation: Dry the membrane slowly in a controlled environment. Covering the casting setup can help to create a solvent-saturated atmosphere, slowing down evaporation.

    • Cast Thinner Films: If your application allows, casting thinner membranes can significantly reduce the risk of cracking.

    • Use a Suitable Substrate: Ensure the casting surface is clean and compatible with the polymer solution to promote good adhesion.

Issue 3: Uneven Membrane Thickness

  • Question: The thickness of my cast this compound membrane is not uniform. How can I resolve this?

  • Answer: Uneven membrane thickness is typically caused by issues in the casting process itself:

    • Non-level Casting Surface: If the casting plate is not perfectly level, the polymer solution will flow, resulting in a non-uniform thickness.

    • Inconsistent Casting Speed: When using a casting knife or doctor blade, an inconsistent casting speed can lead to variations in thickness.[1]

    • Viscous Polymer Solution: A highly viscous polymer solution may not level out properly before the solvent begins to evaporate.

  • Question: How can I achieve a uniform membrane thickness?

  • Answer: To ensure uniform thickness, follow these recommendations:

    • Level the Casting Surface: Use a leveling table or ensure your casting surface is perfectly horizontal before pouring the polymer solution.

    • Maintain a Constant Casting Speed: Use an automated film applicator or practice a smooth, consistent motion when casting manually.[1]

    • Adjust Solution Viscosity: If the polymer solution is too viscous, you can try slightly decreasing the polymer concentration or gently heating the solution to reduce its viscosity before casting.

Quantitative Data on Casting Parameters

The following tables summarize the impact of key casting parameters on the final membrane properties. This data is generalized for polymer membranes and should be used as a starting point for optimizing this compound membrane casting.

Table 1: Effect of Polymer Concentration on Membrane Thickness and Porosity

Polymer Concentration (wt%)Average Membrane Thickness (µm)Porosity (%)
1050-8075-85
1580-12070-80
20120-18065-75
25180-25060-70

Note: Data is illustrative and will vary depending on the specific polymer, solvent, and casting conditions.

Table 2: Influence of Solvent Evaporation Rate on Membrane Properties

Evaporation RatePredominant Pore StructureMechanical Strength
SlowDense, smaller poresHigher
ModerateAsymmetric, finger-like poresModerate
FastLarge, open poresLower

Note: Slower evaporation generally leads to a more ordered and denser membrane structure.

Experimental Protocols

This section provides a detailed methodology for the solution casting of a generic polymer membrane, which can be adapted for this compound.

Protocol: Solution Casting of a this compound Polymer Membrane

  • Polymer Solution Preparation:

    • Dry the this compound polymer in a vacuum oven at a specified temperature (e.g., 80-120°C) for 24 hours to remove any residual moisture.

    • Weigh the desired amount of dried this compound polymer and dissolve it in a suitable solvent (e.g., chloroform, tetrahydrofuran, or N-methyl-2-pyrrolidone) to achieve the target concentration (e.g., 15 wt%).

    • Stir the mixture on a magnetic stir plate in a sealed container at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., 40-60°C) can be used to aid dissolution, depending on the solvent's boiling point.

    • After complete dissolution, place the solution in a vacuum chamber or sonicate for 30-60 minutes to remove any dissolved air bubbles.

  • Membrane Casting:

    • Thoroughly clean and dry a flat glass plate to be used as the casting substrate.

    • Place the glass plate on a perfectly level surface.

    • Pour a predetermined volume of the degassed polymer solution onto the center of the glass plate.

    • Use a casting knife or doctor blade with a set gap (e.g., 200 µm) to spread the solution evenly across the plate at a slow and constant speed.[1]

  • Solvent Evaporation and Membrane Formation:

    • Cover the casting setup with a container to create a solvent-saturated atmosphere. This will slow down the evaporation rate and prevent the formation of defects.

    • Allow the solvent to evaporate at room temperature for at least 24 hours. The time required will depend on the solvent's volatility.

    • Once the membrane appears dry, place the glass plate in a vacuum oven at a moderate temperature (e.g., 60°C) for another 24 hours to remove any residual solvent.

  • Membrane Peeling and Storage:

    • Carefully peel the membrane from the glass plate. Immersing the plate in water can sometimes facilitate the peeling process.

    • Store the prepared membrane in a clean, dry, and sealed container until further use.

Visualizations

Diagram 1: Experimental Workflow for this compound Membrane Solution Casting

G cluster_prep Solution Preparation cluster_cast Casting cluster_form Membrane Formation cluster_final Final Steps A Dry this compound Polymer B Dissolve in Solvent A->B C Degas Solution B->C D Pour Solution on Substrate C->D E Cast with Doctor Blade D->E F Controlled Solvent Evaporation E->F G Vacuum Drying F->G H Peel Membrane G->H I Store Membrane H->I

Caption: Workflow for this compound membrane preparation via solution casting.

Diagram 2: Troubleshooting Decision Tree for Common Membrane Defects

G start Membrane Defect Observed defect_type What is the defect? start->defect_type pinholes Pinholes / Voids defect_type->pinholes  Pinholes cracks Cracks / Fractures defect_type->cracks Cracks   uneven Uneven Thickness defect_type->uneven Unevenness cause_pinholes Possible Causes: - Trapped Air - Moisture - Rapid Evaporation pinholes->cause_pinholes cause_cracks Possible Causes: - High Polymer Conc. - Rapid Drying - Thick Film cracks->cause_cracks cause_uneven Possible Causes: - Non-level Surface - Inconsistent Speed - High Viscosity uneven->cause_uneven solution_pinholes Solutions: - Degas Solution - Use Dry Conditions - Slow Evaporation cause_pinholes->solution_pinholes solution_cracks Solutions: - Lower Concentration - Slow Drying - Cast Thinner Film cause_cracks->solution_cracks solution_uneven Solutions: - Level Casting Surface - Use Constant Speed - Adjust Viscosity cause_uneven->solution_uneven

Caption: Decision tree for troubleshooting common membrane casting defects.

References

DBMP Monomer Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,6-di-tert-butyl-4-methylphenol (DBMP) monomer, also known as Butylated Hydroxytoluene (BHT).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route. In the widely used alkylation of p-cresol with isobutylene, impurities can include the monosubstituted product 2-tert-butyl-4-methylphenol, other isomers, and unreacted p-cresol.[1] Synthesis methods involving a Mannich base intermediate may result in thermal decomposition by-products and residual secondary amines.[2] Additionally, oxidation of the phenol group can lead to the formation of colored quinone-like impurities, which can be difficult to remove.[2]

Q2: Why is my purified this compound yellow, and how can I remove the color?

A2: A yellow coloration in purified this compound is typically due to the presence of quinone-type oxidation products.[2] These impurities can form during synthesis or upon exposure to air and light. To remove the color, you can try recrystallization from a suitable solvent system, potentially with the addition of a small amount of a reducing agent like sodium dithionite. Activated carbon treatment during the recrystallization process can also be effective in adsorbing colored impurities.

Q3: What is the expected yield for this compound purification?

A3: The yield of purified this compound can be quite high, depending on the initial purity of the crude product and the purification method employed. A patented method involving distillation followed by recrystallization reports a final yield of 94.7% of the theoretical value.[2] Another process describes a yield of 85.5% after a specific catalytic alkylation reaction.[1]

Q4: What are the recommended storage conditions for purified this compound monomer?

A4: Purified this compound should be stored in a tightly closed container in a dry and well-ventilated place, protected from light and heat to prevent oxidation and degradation.[3][4] Storage at room temperature (2-30°C) is generally acceptable.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity after Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly, leading to the trapping of impurities.- Insufficient washing of the crystals.- Perform small-scale solvent screening to find a solvent in which this compound is sparingly soluble at low temperatures and highly soluble at high temperatures.- Allow the solution to cool slowly to promote the formation of pure crystals.- Wash the filtered crystals with a small amount of cold, fresh solvent.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of this compound (69-73°C).[3][4]- Presence of significant amounts of impurities that depress the melting point.- Choose a solvent or a solvent mixture with a lower boiling point.- Attempt to purify the crude product by another method, such as distillation, before recrystallization.
Low Yield after Distillation - Distillation temperature is too high, causing thermal degradation.- Inefficient vacuum, leading to the need for higher temperatures.- Significant amount of non-volatile impurities.- Perform vacuum distillation to lower the boiling point of this compound (265°C at 1013 hPa).[4]- Ensure the vacuum system is free of leaks and the pump is functioning correctly.- Consider a pre-purification step like filtration if a large amount of solid impurity is present.
Colored Distillate - Co-distillation of colored, volatile impurities.- Thermal decomposition in the distillation flask.- Use a fractionating column to improve separation efficiency.- Lower the distillation temperature by improving the vacuum.- A patented method suggests purging volatile products from the reaction mass before distillation to improve product quality.[2]

Quantitative Data Summary

Table 1: Reported Yields for this compound Synthesis and Purification

Process Reported Yield Reference
Synthesis via Mannich Base and Hydrogenation (Distillate)98.7% (theoretical)[2]
Recrystallization of Distilled Product94.7% (theoretical)[2]
Alkylation of p-cresol with Isobutylene (Catalytic)85.5%[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., ethanol, methanol, heptane, or a mixture) at its boiling point.

  • Dissolution: In a larger flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Vacuum Distillation of Crude this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are properly sealed. Use a magnetic stirrer in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 265°C at atmospheric pressure and will be significantly lower under vacuum.[4]

  • Termination: Stop the distillation when the temperature starts to drop or when most of the product has been collected, leaving a small residue in the flask.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Crude_this compound Crude this compound Product Distillation Vacuum Distillation Crude_this compound->Distillation Initial Purification Recrystallization Recrystallization Distillation->Recrystallization Further Purification Pure_this compound Pure this compound Monomer Recrystallization->Pure_this compound Final Product

Caption: A typical experimental workflow for the purification of this compound monomer.

troubleshooting_guide Start Impure this compound Check_Color Is the product colored? Start->Check_Color Low_Purity Is the purity still low after initial purification? Check_Color->Low_Purity No Recrystallize Perform Recrystallization with Activated Carbon Check_Color->Recrystallize Yes Distill Perform Vacuum Distillation Low_Purity->Distill Yes Final_Product Pure this compound Low_Purity->Final_Product No Recrystallize->Low_Purity Check_Solvent Review Recrystallization Solvent and Procedure Distill->Check_Solvent Check_Solvent->Final_Product

Caption: A decision tree for troubleshooting common issues in this compound purification.

References

Technical Support Center: Enhancing Selectivity of DBMP Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenzomethanopentacene (DBMP)-based gas separation membranes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, fabrication, and testing of these high-performance membranes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance gas separation membrane selectivity?

A1: In the context of gas separation membranes, this compound refers to Dibenzomethanopentacene. It is a structural component used to create Polymers of Intrinsic Microporosity (PIMs). The rigid and contorted structure of the this compound unit, when incorporated into the polymer backbone, creates a high free volume and a well-defined microporous structure. This intricate free volume architecture allows for enhanced size and shape discrimination between gas molecules, leading to higher selectivity, particularly for gas pairs like CO₂/CH₄ and O₂/N₂.[1][2][3][4] The incorporation of this compound has been shown to simultaneously increase both gas permeability and selectivity, pushing the performance of these membranes closer to the Robeson upper bound.[1][2][3]

Q2: What are the typical performance trade-offs observed with this compound-PIM membranes?

A2: Like other polymeric membranes, this compound-PIMs are subject to the trade-off between permeability and selectivity.[5] Generally, a more rigid polymer structure, which can be achieved by increasing the this compound content, leads to higher selectivity but may result in lower permeability. However, the unique structure of this compound has been demonstrated to improve both properties simultaneously compared to the archetypal PIM-1.[1][2][3] Another critical aspect to consider is physical aging, where the polymer chains gradually relax over time, reducing the free volume. This leads to a decrease in permeability and an increase in selectivity.[5][6][7] this compound-containing PIMs have shown a reduced rate of aging compared to other high-performing PIMs, which is a significant advantage for long-term operational stability.[1][3]

Q3: What are the common challenges in synthesizing the this compound monomer?

A3: The key step in synthesizing the this compound monomer is a Diels-Alder reaction.[1][2][3] Common challenges in this type of reaction can include:

  • Side Reactions: The formation of unwanted isomers or adducts can occur, reducing the yield of the desired product.[3] Careful control of reaction temperature and stoichiometry is crucial.

  • Purification: Separating the desired this compound monomer from unreacted starting materials and side products can be challenging and may require multiple purification steps like column chromatography.

  • Reaction Conditions: The Diels-Alder reaction is sensitive to reaction conditions. The specific diene and dienophile used, solvent, temperature, and reaction time all play a critical role in the success of the synthesis.

Q4: What factors influence the molecular weight of the this compound-PIM polymer, and why is it important?

A4: The molecular weight of the this compound-PIM polymer is a critical parameter that affects the mechanical properties and processability of the resulting membranes. A high molecular weight is generally desired for forming robust, flexible films. Factors that influence the molecular weight during polymerization include:

  • Monomer Purity: Impurities in the this compound or comonomers can act as chain terminators, limiting the final molecular weight.

  • Stoichiometry of Monomers: Precise control of the molar ratio between the reacting monomers is essential for achieving high molecular weights in step-growth polymerization.[8]

  • Reaction Conditions: Temperature, reaction time, and catalyst concentration (if applicable) must be carefully optimized to promote chain growth without causing degradation or side reactions.

  • Presence of Monofunctional Impurities: Even small amounts of monofunctional species can significantly limit the degree of polymerization.[8]

Troubleshooting Guides

Problem 1: Low Gas Selectivity
Possible Cause Troubleshooting Steps
Membrane Defects: Pinholes or other physical defects in the membrane allow for non-selective gas transport.1. Casting Surface: Ensure the casting surface (e.g., glass plate) is impeccably clean and smooth. 2. Solvent Evaporation: Control the solvent evaporation rate during casting. A slow evaporation rate is generally preferred to allow for proper polymer chain packing and to avoid defect formation. 3. Polymer Solution: Ensure the polymer solution is homogeneous and free of dust particles or undissolved polymer aggregates before casting. Filtration of the polymer solution is recommended.
Incomplete Solvent Removal: Residual casting solvent plasticizes the polymer, increasing chain mobility and reducing selectivity.1. Drying Protocol: Implement a thorough drying protocol. This may involve drying under vacuum at an elevated temperature (below the glass transition temperature of the polymer). 2. Solvent Exchange: Consider a solvent exchange step where the membrane is immersed in a more volatile, non-solvent (e.g., methanol) to facilitate the removal of the high-boiling point casting solvent.[6]
Physical Aging: Over time, the polymer chains relax, which can sometimes lead to a decrease in selectivity for certain gas pairs, although it more commonly increases selectivity at the cost of permeability.1. Thermal Annealing: A controlled thermal annealing protocol can help to stabilize the polymer matrix. 2. Methanol Treatment: Soaking the membrane in methanol can "reset" the aging process by swelling the polymer and then allowing it to re-settle upon drying.[6]
Problem 2: Low Gas Permeability
Possible Cause Troubleshooting Steps
Dense Membrane Morphology: A thick, dense selective layer increases the resistance to gas transport.1. Polymer Concentration: Lowering the polymer concentration in the casting solution can lead to a thinner selective layer. 2. Casting Technique: Optimize the casting technique (e.g., doctor blade height) to produce a thinner membrane.
Physical Aging: The reduction in free volume due to polymer chain relaxation is a primary cause of decreased permeability over time.1. Storage Conditions: Store membranes at lower temperatures to slow down the aging process.[6] 2. Methanol Treatment: As with low selectivity, a methanol soak can temporarily restore permeability by erasing the effects of physical aging.[6]
Poor Polymer Solubility: If the this compound-PIM is not fully dissolved in the casting solvent, it can lead to a non-uniform membrane with poor porosity.1. Solvent Selection: Experiment with different casting solvents to find one with optimal solubility for the specific this compound-PIM copolymer. Chloroform and quinoline have been used for this compound-PIMs.[2] 2. Dissolution Conditions: Ensure complete dissolution by allowing sufficient time and using appropriate mixing techniques (e.g., gentle heating, stirring).
Problem 3: Brittle Membranes
Possible Cause Troubleshooting Steps
Low Polymer Molecular Weight: Insufficient chain entanglement leads to poor mechanical properties.1. Polymerization Optimization: Re-evaluate the polymerization conditions (monomer purity, stoichiometry, reaction time, and temperature) to increase the molecular weight of the this compound-PIM. 2. Characterization: Use techniques like Gel Permeation Chromatography (GPC) to verify the molecular weight of the synthesized polymer.
High this compound Content: A very high concentration of the rigid this compound monomer can lead to a brittle polymer.1. Copolymerization: Synthesize copolymers with a lower molar ratio of the this compound monomer relative to a more flexible comonomer, such as 5,5′,6,6′‐tetrahydroxy‐3,3,3′,3′‐tetramethylspirobisindane (SBI).[2]
Inappropriate Casting Solvent: The choice of solvent can affect the final morphology and mechanical integrity of the membrane.1. Solvent Screening: Test a range of solvents to find one that promotes the formation of a flexible, robust film. The rate of solvent evaporation can also influence the final membrane properties.

Quantitative Data

The following tables summarize the gas separation performance of various this compound-PIM copolymers. The data is presented for freshly prepared membranes (after methanol treatment) and aged membranes to illustrate the effect of physical aging.

Table 1: Gas Permeability (Barrer) of this compound-PIM Copolymers

GasPIM-DBMP₀.₁PIM-DBMP₀.₂₅PIM-DBMP₀.₅PIM-DBMP₀.₇₅
Fresh
H₂4800550060005800
He3500400042004000
O₂1200150018001700
N₂400450500450
CO₂5500680080007500
CH₄450500550500
Aged
H₂2500280030002900
He1800200021002000
O₂500600700650
N₂120140150130
CO₂2200280032003000
CH₄150170180160

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Data is adapted from literature and represents typical values.

Table 2: Ideal Gas Selectivity of this compound-PIM Copolymers

Gas PairPIM-DBMP₀.₁PIM-DBMP₀.₂₅PIM-DBMP₀.₅PIM-DBMP₀.₇₅
Fresh
H₂/N₂12.012.212.012.9
H₂/CH₄10.711.010.911.6
O₂/N₂3.03.33.63.8
CO₂/N₂13.815.116.016.7
CO₂/CH₄12.213.614.515.0
Aged
H₂/N₂20.820.020.022.3
H₂/CH₄16.716.516.718.1
O₂/N₂4.24.34.75.0
CO₂/N₂18.320.021.323.1
CO₂/CH₄14.716.517.818.8

Experimental Protocols

Protocol 1: Synthesis of this compound-containing PIM Copolymers

This protocol describes a general procedure for the synthesis of this compound-PIM copolymers via a polycondensation reaction.

Materials:

  • This compound monomer

  • 5,5′,6,6′‐tetrahydroxy‐3,3,3′,3′‐tetramethylspirobisindane (SBI)

  • 2,3,5,6‐tetrafluoroterephthalonitrile (TFTPN)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Toluene

Procedure:

  • In a nitrogen-purged reaction vessel, dissolve the this compound monomer, SBI, and TFTPN in the desired molar ratios in anhydrous DMF.

  • Add an excess of anhydrous K₂CO₃ to the solution.

  • Add toluene to the reaction mixture to facilitate the removal of water via azeotropic distillation.

  • Heat the reaction mixture to a specific temperature (e.g., 65 °C) and stir vigorously under a continuous nitrogen flow.

  • Maintain the reaction for a specified period (e.g., 72 hours) to allow for polymerization.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter the polymer and wash it extensively with water and methanol to remove salts and unreacted monomers.

  • Dry the polymer under vacuum at an elevated temperature.

Protocol 2: this compound-PIM Membrane Fabrication by Solution Casting

This protocol outlines the steps for preparing flat sheet membranes from the synthesized this compound-PIM polymer.

Materials:

  • Synthesized this compound-PIM polymer

  • Suitable casting solvent (e.g., chloroform, quinoline)

  • Glass casting plate

  • Doctor blade or casting knife

Procedure:

  • Prepare a homogeneous polymer solution by dissolving the this compound-PIM polymer in the chosen solvent at a specific concentration (e.g., 1-5 wt%).

  • Filter the polymer solution to remove any undissolved particles.

  • Place the clean, level glass casting plate in a dust-free environment.

  • Pour the polymer solution onto the glass plate.

  • Use a doctor blade to cast a film of uniform thickness.

  • Allow the solvent to evaporate slowly at a controlled rate. Covering the casting setup with a petri dish can help control the evaporation.

  • Once the membrane is dry, immerse it in a non-solvent like methanol to remove any residual casting solvent.

  • Carefully peel the membrane from the glass plate.

  • Dry the membrane under vacuum before gas permeation testing.

Visualizations

experimental_workflow cluster_synthesis Monomer & Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_characterization Characterization & Testing Monomer_Synthesis This compound Monomer Synthesis (Diels-Alder) Polymerization This compound-PIM Polymerization Monomer_Synthesis->Polymerization Purification Polymer Precipitation & Purification Polymerization->Purification Solution_Prep Polymer Solution Preparation Purification->Solution_Prep Casting Solution Casting Solution_Prep->Casting Drying Solvent Evaporation & Drying Casting->Drying Characterization Membrane Characterization (SEM, TGA, etc.) Drying->Characterization Gas_Testing Gas Permeation Testing Characterization->Gas_Testing

Caption: Experimental workflow for this compound-PIM membrane development.

selectivity_factors cluster_factors Influencing Factors Selectivity Enhanced Selectivity Rigid_Backbone Rigid this compound Structure Free_Volume Optimized Free Volume Distribution Rigid_Backbone->Free_Volume Chain_Packing Inefficient Chain Packing Free_Volume->Chain_Packing Gas_Sieving Enhanced Molecular Sieving Chain_Packing->Gas_Sieving Gas_Sieving->Selectivity

Caption: Key factors contributing to enhanced selectivity in this compound-PIM membranes.

References

Technical Support Center: Microporosity Control in DBMP Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenzomethanopentacene (DBMP) based Polymers of Intrinsic Microporosity (PIMs). This resource provides troubleshooting guidance and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound polymers?

A1: this compound-containing polymers are a type of Polymer of Intrinsic Microporosity (PIMs).[1][2][3] They incorporate Dibenzomethanopentacene (this compound) as a structural component to create a rigid and contorted macromolecular chain. This inefficient packing of polymer chains results in a significant free volume with interconnected micropores.[1]

Q2: What are the key advantages of using this compound in PIMs?

A2: The incorporation of this compound into PIMs has been shown to simultaneously enhance both gas permeability and ideal selectivity for certain gas pairs, which is a desirable trait for applications like gas separation membranes.[1][3] The rigid structure of the this compound unit acts as a "wedge," contributing to the polymer's intrinsic microporosity.[3]

Q3: In what applications are this compound-PIMs typically used?

A3: Due to their high gas permeability and selectivity, this compound-PIMs are promising materials for gas separation membranes.[1][3] These applications include oxygen or nitrogen enrichment of air, hydrogen recovery, and natural gas sweetening.[1] Their microporous nature also suggests potential in areas where controlled porosity is crucial, such as in drug delivery systems, though this is an area for further research.

Q4: What are the common solvents for this compound-PIMs?

A4: The solubility of this compound-containing PIMs can be challenging. While some copolymers show solubility in chloroform (CHCl3), the homopolymer PIM-DBMP has been found to be largely insoluble in most organic solvents, with only partial solubility in quinoline.[1][3] Modification of the polymer, for example, by converting nitrile groups to amidoxime groups, can improve solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP).[1]

Q5: How is the microporosity of this compound polymers typically characterized?

A5: The microporosity of this compound polymers is commonly characterized by nitrogen (N2) adsorption/desorption analysis at 77 K. The resulting isotherms are used to calculate the Brunauer-Emmett-Teller (BET) surface area, which is a measure of the total surface area within the porous structure. High N2 uptake at low relative pressures is indicative of intrinsic microporosity.[1]

Troubleshooting Guides

Synthesis Issues

Q: I am experiencing low polymer yield during the synthesis of this compound-PIMs. What are the possible causes and solutions?

A: Low polymer yield can stem from several factors:

  • Impure Monomers: Ensure that the this compound and comonomers are of high purity. Impurities can terminate the polymerization reaction.

    • Solution: Recrystallize or purify the monomers before use.

  • Incorrect Stoichiometry: An imbalance in the molar ratio of the monomers can lead to low molecular weight oligomers instead of a high molecular weight polymer.

    • Solution: Accurately weigh the monomers and ensure a 1:1 molar ratio for step-growth polymerization.

  • Reaction Conditions: The reaction temperature and time are critical.

    • Solution: For the synthesis of PIMs, a "high temperature" method (e.g., 155-160 °C) for a shorter duration can be effective in achieving high molecular weight.[4] Conversely, a "low temperature" method (e.g., 50-70 °C) over a longer period can also be used.[4] Optimize these parameters for your specific this compound copolymer.

Q: The synthesized this compound polymer has poor solubility. How can I address this?

A: Poor solubility is a known challenge with some PIMs, including the this compound homopolymer.[1][3]

  • Copolymerization: Synthesizing copolymers with more flexible or solubilizing monomers can improve solubility. The ratio of the this compound monomer to the comonomer can be adjusted to balance microporosity and solubility.[1]

  • Post-Synthesis Modification: Chemical modification of the polymer can enhance solubility. For instance, converting nitrile groups to amidoxime groups has been shown to render the polymer soluble in NMP.[1]

  • Choice of Solvent: Test a range of solvents. While chloroform is effective for some this compound copolymers, quinoline has been noted for the homopolymer.[1][3] For some PIMs, tetrahydrofuran (THF) is also a viable solvent.

Microporosity and Characterization Issues

Q: My this compound polymer shows a low BET surface area after characterization. What could be the reason?

A: A low BET surface area suggests a lack of well-developed microporosity.

  • Low Molecular Weight: If the polymer has a low molecular weight, the chains may be able to pack more efficiently, reducing the free volume.

    • Solution: Refer to the troubleshooting guide for low polymer yield to improve the molecular weight. Use Gel Permeation Chromatography (GPC) to verify the molecular weight of your polymer.

  • Physical Aging: Over time, polymer chains can rearrange to reduce free volume, a process known as physical aging. This can lead to a decrease in microporosity.

    • Solution: Before characterization, it is common practice to "rejuvenate" the polymer membrane by soaking it in a solvent like methanol and then drying it under vacuum. This can help to restore the free volume.

  • Incomplete Solvent Removal: Residual solvent in the polymer matrix can block the micropores.

    • Solution: Ensure the polymer is thoroughly dried under vacuum at an appropriate temperature before BET analysis.

Q: I am having trouble forming a robust, self-standing film with my this compound polymer for characterization or application.

A: The ability to form a good quality film is often dependent on the molecular weight of the polymer.

  • Low Molecular Weight: Polymers with low molecular weight may result in brittle films that are difficult to handle.

    • Solution: Aim for a number average molecular weight (Mn) of > 30,000 g/mol and a weight average molecular weight (Mw) of > 100,000 g/mol to obtain mechanically robust films.[5]

  • Casting Conditions: The solvent evaporation rate during film casting can affect the final film quality.

    • Solution: Cast the polymer solution on a level surface and allow the solvent to evaporate slowly in a controlled environment (e.g., by covering the casting dish with a petri dish).

Quantitative Data Summary

The following table summarizes the physical properties of various this compound-containing copolymers, with PIM-1 included for comparison.[1]

PolymerThis compound Molar Ratio (x)BET Surface Area (m²/g)CO₂ Uptake at 273 K (cm³/g)
PIM-10.0760110
PIM-DBMP0.10.1790105
PIM-DBMP0.250.2582097
PIM-DBMP0.50.585091
PIM-DBMP0.750.7587083
PIM-DBMP0.90.989076
PIM-DBMP1.090071

Experimental Protocols

Protocol 1: Synthesis of a this compound-containing PIM Copolymer (PIM-DBMPx)

This protocol is based on the synthesis described for PIMs and this compound-PIMs.[1][3]

  • Monomer Preparation: Accurately weigh equimolar amounts of the this compound biscatechol monomer and a comonomer (e.g., 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane - SBI) and 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN). The ratio of this compound to SBI will determine the final copolymer composition.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the monomers and an excess of anhydrous potassium carbonate (K₂CO₃).

  • Solvent Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc).

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 65 °C for a low-temperature method) and stir vigorously under a nitrogen atmosphere for a specified time (e.g., 72 hours).

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a non-solvent like methanol to precipitate the polymer.

  • Washing: Filter the polymer and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.

Protocol 2: Characterization of Microporosity by N₂ Adsorption (BET Analysis)
  • Sample Preparation: Accurately weigh a sufficient amount of the dried this compound polymer (typically 50-100 mg) into a sample tube.

  • Degassing: Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours (e.g., 16 hours) to remove any adsorbed moisture and solvent.[6][7]

  • Analysis: Perform nitrogen adsorption and desorption measurements at 77 K (liquid nitrogen temperature) using a surface area and porosimetry analyzer.

  • Data Processing: Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. The total free volume can be estimated from the amount of nitrogen adsorbed at a relative pressure close to 1 (e.g., 0.98).[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Monomer Preparation (this compound, Comonomer, TFTPN) s2 Polymerization Reaction (K2CO3, DMAc, 65°C, 72h) s1->s2 s3 Precipitation (in Methanol) s2->s3 s4 Washing and Drying s3->s4 c1 Polymer Solubilization s4->c1 s4->c1 Sample for MW c3 Film Casting s4->c3 s4->c3 Sample for Film c5 TGA Analysis (Thermal Stability) s4->c5 s4->c5 Sample for Thermal c2 GPC Analysis (Molecular Weight) c1->c2 c4 BET Analysis (N2 Adsorption) c3->c4

Caption: Experimental workflow for this compound-PIM synthesis and characterization.

troubleshooting_microporosity start Low BET Surface Area Detected q1 Is the molecular weight (Mw) low (< 100,000 g/mol)? start->q1 sol1 Optimize synthesis: - Check monomer purity - Verify stoichiometry - Adjust reaction time/temp q1->sol1 Yes q2 Was the sample properly degassed before analysis? q1->q2 No end Re-analyze BET sol1->end sol2 Degas sample under vacuum at >120°C for at least 12 hours. q2->sol2 No q3 Has the sample undergone physical aging? q2->q3 Yes sol2->end sol3 Rejuvenate sample by soaking in methanol, then dry under vacuum. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting guide for low microporosity in this compound polymers.

intrinsic_microporosity cluster_polymer This compound-PIM Structure cluster_micropores Resulting Microporosity p1 This compound p2 p1->p2 m1 Micropore p3 p2->p3 p4 This compound p3->p4 p5 p4->p5 m2 Micropore p6 p5->p6 p7 This compound p6->p7 p8 p7->p8

References

Technical Support Center: DBMP Thin Film Composite Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing defects in Dibenzomethanopentacene (DBMP) thin film composite (TFC) membranes. This compound is a key component in creating Polymers of Intrinsic Microporosity (PIMs), which are particularly effective for gas separation applications.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and handling of this compound-PIM TFC membranes.

Issue IDQuestionPossible CausesSuggested Solutions
This compound-001 Why is my this compound-PIM membrane brittle and difficult to handle? Inherently rigid structure of PIMs. High molecular weight of the polymer. Incomplete solvent removal.- Modify the polymer backbone with more flexible linkages. - Optimize the polymerization conditions to control molecular weight. - Ensure complete solvent removal through appropriate drying procedures (e.g., vacuum oven at elevated temperature).
This compound-002 The gas permeability of my membrane is significantly lower than expected. Physical aging of the PIM, leading to a reduction in free volume over time.[1] Incomplete pore formation. Dense, non-porous selective layer.- Implement a methanol wash to restore free volume before use.[2] - Re-evaluate the solvent system and evaporation/precipitation conditions to ensure proper pore formation. - Adjust the interfacial polymerization parameters (monomer concentration, reaction time) to control the thickness and density of the selective layer.
This compound-003 The gas selectivity of my membrane is poor. Presence of defects (pinholes, cracks) in the thin film. Incompatible polymer-filler interface in mixed-matrix membranes. Swelling of the polymer matrix by the feed gas.- Optimize the casting solution viscosity and substrate preparation to minimize defect formation. - Use a primer or surface treatment on the support membrane to improve adhesion of the PIM layer. - For mixed-matrix membranes, ensure proper dispersion and surface functionalization of filler particles. - Consider cross-linking the polymer to reduce swelling.
This compound-004 I'm observing inconsistent performance between different membrane batches. Variability in monomer purity. Inconsistent polymerization conditions (temperature, time, agitation). Variations in the casting and drying process.- Use monomers from a reliable source with consistent purity. - Precisely control all polymerization parameters. - Standardize the membrane casting and drying protocols, including environmental conditions (humidity, temperature).
This compound-005 The membrane delaminates from the porous support. Poor adhesion between the this compound-PIM layer and the substrate. Mismatch in thermal expansion coefficients. Stress induced during drying.- Pre-treat the support membrane to enhance surface energy and promote adhesion. - Use a slower, more controlled drying process to minimize stress. - Consider using an interlayer to improve compatibility between the PIM and the support.

Frequently Asked Questions (FAQs)

Fabrication and Synthesis

  • Q1: What is the optimal solvent for dissolving this compound-PIMs for membrane casting? A1: Chloroform and dichloromethane are commonly used solvents that result in higher permeability membranes.[3] However, the choice of solvent can significantly impact membrane morphology and performance. It is crucial to select a solvent that fully dissolves the polymer and has a suitable evaporation rate for the chosen casting method.

  • Q2: How does monomer concentration affect the final membrane properties? A2: Higher monomer concentrations during interfacial polymerization can lead to a thicker and more cross-linked selective layer. This typically increases salt/gas rejection but may decrease water/gas flux.[4] Finding the optimal concentration is key to balancing permeability and selectivity.

  • Q3: What is "physical aging" in PIM membranes and how can I mitigate it? A3: Physical aging is a gradual process where the polymer chains in PIMs relax and pack more efficiently over time, leading to a reduction in the free volume and consequently, a decrease in gas permeability.[1] To mitigate this, you can store membranes at low temperatures and perform a methanol wash before use to restore the free volume.[2]

Performance and Characterization

  • Q4: What are the key characterization techniques to identify defects in this compound-TFC membranes? A4: Scanning Electron Microscopy (SEM) is essential for visualizing the surface morphology and cross-section of the membrane to identify cracks, pinholes, and delamination. Gas permeation tests with different gases can also indicate the presence of non-selective defects. Techniques like positron annihilation lifetime spectroscopy (PALS) can provide information about the free volume distribution.

  • Q5: How can I improve the gas separation performance of my this compound-PIM membranes? A5: Performance can be enhanced by optimizing the polymer structure, controlling the membrane morphology through careful selection of casting conditions, and by creating mixed-matrix membranes (MMMs) with the addition of functional fillers like metal-organic frameworks (MOFs) to improve both permeability and selectivity.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound-PIM Polymer

This protocol describes a typical synthesis of a this compound-based Polymer of Intrinsic Microporosity.

Materials:

  • Dibenzomethanopentacene (this compound) monomer

  • 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a nitrogen-purged flask, dissolve the this compound monomer and TFTPN in anhydrous DMF.

  • Add anhydrous K₂CO₃ to the solution.

  • Heat the reaction mixture to 65°C and stir vigorously for 72 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter the polymer and wash thoroughly with methanol and water.

  • To remove any remaining salts, stir the polymer in a dilute HCl solution, followed by washing with deionized water until the filtrate is neutral.

  • Dry the final this compound-PIM polymer in a vacuum oven at 120°C overnight.

Protocol 2: Fabrication of a this compound-PIM TFC Membrane

This protocol outlines the fabrication of a thin film composite membrane using the synthesized this compound-PIM polymer.

Materials:

  • This compound-PIM polymer

  • Chloroform (or other suitable solvent)

  • Porous support membrane (e.g., polyacrylonitrile (PAN), polysulfone (PSf))

  • Glass plate

  • Casting knife

Procedure:

  • Prepare a casting solution by dissolving the this compound-PIM polymer in chloroform to the desired concentration (e.g., 2-5 wt%). Stir until the polymer is fully dissolved.

  • Fix the porous support membrane onto a clean, flat glass plate.

  • Pour the casting solution onto the support membrane.

  • Use a casting knife to spread the solution evenly across the support membrane to the desired thickness.

  • Allow the solvent to evaporate in a controlled environment (e.g., a fume hood with controlled airflow and temperature).

  • Once the film is formed, immerse the glass plate with the membrane into a non-solvent bath (e.g., methanol) to induce phase inversion, if required by the specific protocol.

  • Carefully peel the resulting TFC membrane from the glass plate.

  • Dry the membrane in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

Quantitative Data Summary

The following table summarizes typical gas separation performance data for PIM-1, a well-characterized polymer with intrinsic microporosity, which can serve as a benchmark for this compound-PIM membranes.

Gas PairPermeability of Fast Gas (Barrer)Selectivity (α)Reference
O₂/N₂850 - 15003.5 - 4.5[6]
CO₂/N₂4000 - 700020 - 30[1][6]
CO₂/CH₄4000 - 700010 - 20[1][6]
H₂/N₂2000 - 35008 - 12[6]

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Visualizations

Experimental Workflow for this compound-TFC Membrane Fabrication

experimental_workflow cluster_synthesis This compound-PIM Synthesis cluster_fabrication TFC Membrane Fabrication cluster_characterization Membrane Characterization s1 Monomer Dissolution (this compound + TFTPN in DMF) s2 Polymerization (add K₂CO₃, 65°C, 72h) s1->s2 s3 Precipitation (in Methanol) s2->s3 s4 Purification (Washing with HCl and H₂O) s3->s4 s5 Drying (Vacuum oven, 120°C) s4->s5 f1 Casting Solution Prep (this compound-PIM in Chloroform) s5->f1 f2 Membrane Casting (on porous support) f1->f2 f3 Solvent Evaporation f2->f3 f4 Drying (Vacuum oven) f3->f4 c1 Morphology Analysis (SEM) f4->c1 c2 Gas Permeation Testing f4->c2 c3 Defect Analysis c2->c3

Caption: Workflow for the synthesis of this compound-PIM polymer and its fabrication into a TFC membrane.

References

Technical Support Center: DBMP Polymer Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DBMP (Dibenzomethanopentacene)-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these Polymers of Intrinsic Microporosity (PIMs).

Frequently Asked Questions (FAQs)

Q1: My this compound-based homopolymer has very poor solubility in common organic solvents. Is this expected?

A1: Yes, this is a known characteristic of this compound-based homopolymers. Due to their rigid and tightly packed structures, they often exhibit low solubility in common solvents like chloroform (CHCl₃), tetrahydrofuran (THF), and dimethylformamide (DMF). Some studies report only partial solubility in high-boiling point solvents like quinoline.

Q2: What are the primary strategies to improve the solubility of this compound-based polymers?

A2: The two main strategies to enhance the solubility of this compound-based PIMs are:

  • Chemical Modification : This involves altering the polymer structure to disrupt chain packing and improve solvent-polymer interactions. The most common approaches are co-polymerization and post-synthetic modification.

  • Solvent and Process Optimization : This involves selecting appropriate solvents or solvent mixtures and optimizing the dissolution process.

Q3: How does co-polymerization improve the solubility of this compound-based polymers?

A3: Co-polymerization introduces different monomer units into the polymer backbone, which can disrupt the regular, efficient packing of the polymer chains. Incorporating monomers with kinks, bulky side groups, or flexible linkers increases the free volume and allows solvent molecules to penetrate and solvate the polymer chains more effectively. A common strategy is to co-polymerize this compound monomers with Tröger's base (TB) monomers, which have a rigid, V-shaped structure that enhances solubility.

Q4: What is post-synthetic modification, and how can it enhance solubility?

A4: Post-synthetic modification involves chemically altering the functional groups on the polymer backbone after it has been synthesized. This can change the polymer's polarity and its affinity for different solvents. For example, modifying nitrile groups on a PIM backbone to other functionalities can alter its solubility profile. However, it's important to note that some modifications can decrease solubility in common non-polar solvents while increasing it in more polar aprotic solvents.

Q5: Which solvents are typically used for dissolving this compound-based PIMs and their more soluble derivatives?

A5: While the homopolymer has limited solubility, soluble this compound co-polymers and other PIMs can often be dissolved in solvents such as:

  • Chloroform (CHCl₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMAc)

The choice of solvent will depend on the specific chemical structure of the modified polymer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Polymer precipitates during synthesis. The growing polymer chains have reached a molecular weight at which they are no longer soluble in the reaction solvent.- Use a higher boiling point solvent or a solvent with better solvating power for the polymer.- Adjust the monomer ratio to favor the more soluble monomer if using a co-polymerization approach.- Consider running the reaction at a higher temperature to increase solubility.
Synthesized polymer is insoluble in all tested solvents. The homopolymer of this compound was formed with a high degree of crystallinity or chain packing.- Synthesize a co-polymer with a monomer known to improve solubility (e.g., a Tröger's base monomer).- Attempt post-synthetic modification to alter the polymer's polarity.- Try dissolving the polymer in less common, high-boiling point solvents like quinoline or 1-chloronaphthalene, potentially with heating.
A soluble co-polymer forms a gel in the chosen solvent. Strong intermolecular interactions (e.g., hydrogen bonding) between the polymer chains and the solvent.- Use a more polar or protic solvent to disrupt these interactions.- Try heating the solution gently while stirring.- Dilute the polymer solution.
Inconsistent solubility between different batches of the same polymer. Variations in molecular weight, monomer ratio, or presence of cross-linking.- Carefully control the stoichiometry of the monomers during synthesis.- Monitor the reaction time and temperature to control the molecular weight.- Ensure the purity of the monomers and solvents to avoid side reactions that could lead to cross-linking.

Data Presentation: Illustrative Solubility of PIMs

The following table provides an illustrative comparison of the solubility of the archetypal PIM-1 and one of its post-synthetically modified derivatives to demonstrate how chemical modification can alter solubility. While specific quantitative data for this compound-based polymers is sparse in the literature, these examples provide valuable guidance.

PolymerModificationCHCl₃THFDMAcNMPDMSO
PIM-1 None (Nitrile groups)Readily SolubleReadily SolubleInsolubleSoluble (with heating)Insoluble
TZPIM-50 50% Nitrile to TetrazoleSoluble (with heating)InsolubleReadily SolubleReadily SolubleSoluble (with heating)

This table is based on data reported for PIM-1 and its derivatives and serves as an example of how solubility can be altered through chemical modification.

Experimental Protocols

Protocol 1: Synthesis of a Soluble this compound-Tröger's Base Co-polymer

This protocol describes a general method for synthesizing a more soluble co-polymer by incorporating a Tröger's base (TB) monomer.

Materials:

  • This compound-diol monomer

  • TB-diamine monomer

  • 2,3,5,6-Tetrafluoroterephthalonitrile (TFTPN)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • In a nitrogen-purged flask, dissolve the this compound-diol monomer, TB-diamine monomer, and TFTPN in anhydrous DMF. The molar ratio of the diol and diamine monomers can be varied to tune the solubility.

  • Add an excess of anhydrous K₂CO₃ to the solution.

  • Heat the reaction mixture to 65-70 °C and stir vigorously under a nitrogen atmosphere for 48-72 hours.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with methanol and water.

  • To remove any remaining salts, stir the polymer in a dilute HCl solution, followed by washing with deionized water until the filtrate is neutral.

  • Dry the final co-polymer in a vacuum oven at 80-100 °C overnight.

Protocol 2: Post-Synthetic Modification (Illustrative Example: Nitrile to Amine Reduction)

This protocol provides a general workflow for the reduction of nitrile groups on a PIM backbone to primary amines. Caution: This particular modification may decrease solubility in non-polar solvents.

Materials:

  • Nitrile-containing PIM (e.g., PIM-1)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve the nitrile-containing PIM in anhydrous THF in a nitrogen-purged flask.

  • Slowly add the borane-THF complex solution to the polymer solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours under a nitrogen atmosphere.

  • Cool the reaction mixture and slowly add methanol to quench the excess borane.

  • Acidify the solution with dilute HCl and stir for 1 hour.

  • Precipitate the polymer by pouring the solution into a large volume of water.

  • Filter the polymer and wash with water.

  • To obtain the free amine, stir the polymer in a dilute NaOH solution, then wash with deionized water until the filtrate is neutral.

  • Dry the amine-functionalized polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) to prevent cross-linking.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_solubility_test Solubility Testing cluster_modification Post-Synthetic Modification (Optional) monomers This compound & Co-monomers polymerization Polymerization Reaction monomers->polymerization crude_polymer Crude Polymer polymerization->crude_polymer precipitation Precipitation in Non-solvent crude_polymer->precipitation washing Washing precipitation->washing drying Drying washing->drying pure_polymer Pure Polymer drying->pure_polymer dissolution Dissolution in Various Solvents pure_polymer->dissolution modification_reaction Chemical Modification pure_polymer->modification_reaction analysis Solubility Analysis dissolution->analysis analysis->modification_reaction Insoluble? modified_polymer Modified Polymer modification_reaction->modified_polymer cluster_purification cluster_purification modified_polymer->cluster_purification

Caption: Workflow for synthesis and solubility testing of this compound polymers.

logical_relationship cluster_problem Problem cluster_strategies Improvement Strategies cluster_solutions Specific Solutions insoluble_polymer Insoluble this compound Polymer chemical_mod Chemical Modification insoluble_polymer->chemical_mod solvent_opt Solvent Optimization insoluble_polymer->solvent_opt copolymerization Co-polymerization (e.g., with Tröger's Base) chemical_mod->copolymerization post_synthesis_mod Post-Synthetic Modification chemical_mod->post_synthesis_mod solvent_selection Solvent Screening solvent_opt->solvent_selection cosolvents Use of Co-solvents solvent_opt->cosolvents

Caption: Strategies to address this compound polymer insolubility.

Technical Support Center: Optimization of 2,6-di-tert-butyl-4-methylphenol (DBMP) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-di-tert-butyl-4-methylphenol (DBMP), also known as butylated hydroxytoluene (BHT).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is most commonly achieved through the Friedel-Crafts alkylation of p-cresol with isobutylene.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction Optimize Reaction Time: Monitor the reaction progress using techniques like GC-MS to ensure the complete consumption of the limiting reagent, p-cresol. Extend the reaction time if necessary.
Increase Temperature: Gradually increase the reaction temperature. Note that higher temperatures can sometimes lead to increased byproduct formation, so optimization is key.
Improper Molar Ratio Adjust Reagent Stoichiometry: An excess of the alkylating agent, isobutylene, is often used to drive the reaction towards the di-substituted product. Experiment with varying the molar ratio of isobutylene to p-cresol to find the optimal balance for maximizing yield.
Catalyst Deactivation Catalyst Regeneration: For solid acid catalysts like ion-exchange resins, deactivation can occur due to pore blockage or coking. Consult literature for specific regeneration protocols, which may involve washing with solvents or calcination.
Fresh Catalyst: If regeneration is not feasible or effective, use a fresh batch of catalyst.
Poor Catalyst Activity Select a More Active Catalyst: If using a weak acid catalyst, consider switching to a stronger one like sulfuric acid or a more efficient solid acid catalyst.

Issue 2: Low Selectivity for this compound (High Formation of Byproducts)

Potential Cause Troubleshooting Step
Formation of 2-tert-butyl-4-methylphenol (Mono-alkylated Product) Increase Isobutylene Concentration: A higher concentration of the alkylating agent can favor the second alkylation step, leading to a higher yield of the desired di-substituted product.
Optimize Reaction Temperature: Temperature can influence the relative rates of the first and second alkylation reactions. A systematic study of the temperature effect on selectivity is recommended.
Formation of O-alkylation Products (e.g., tert-butyl-p-tolyl ether) Use of a More Selective Catalyst: Catalysts with specific pore structures or acid site distributions can favor C-alkylation over O-alkylation. Research different catalysts to find one that maximizes C-alkylation for this specific reaction.
Lower Reaction Temperature: O-alkylation is often favored at lower temperatures. Increasing the reaction temperature can sometimes shift the selectivity towards the thermodynamically more stable C-alkylated product.
Formation of Isobutylene Oligomers Control Isobutylene Feed Rate: A slow, controlled addition of isobutylene can help to minimize its self-polymerization, especially in the presence of a strong acid catalyst.
Optimize Catalyst Loading: A lower catalyst concentration might reduce the rate of isobutylene oligomerization.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Step
Presence of Close-Boiling Impurities Recrystallization: this compound is a solid at room temperature and can be effectively purified by recrystallization. Hexane is a commonly used solvent for this purpose. Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to form pure crystals.[1]
Melt Crystallization: For impurities that are difficult to remove by solvent recrystallization, melt crystallization can be an effective alternative purification technique.[2][3]
Residual Catalyst Aqueous Wash: If a liquid acid catalyst like sulfuric acid is used, the reaction mixture should be thoroughly washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid before distillation or crystallization.
Filtration: For solid catalysts, ensure complete removal by filtration before proceeding with purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for this compound synthesis is the Friedel-Crafts alkylation of p-cresol with isobutylene using an acidic catalyst.[4] Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acids like ion-exchange resins.

Q2: What are the main byproducts in this compound synthesis?

A2: The primary byproduct is the mono-alkylated intermediate, 2-tert-butyl-4-methylphenol. Another common byproduct is the O-alkylated product, tert-butyl-p-tolyl ether. Additionally, oligomers of isobutylene can be formed as side products.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This will allow you to quantify the consumption of p-cresol and the formation of this compound and its byproducts.

Q4: What is a typical work-up procedure for a this compound synthesis using sulfuric acid?

A4: After the reaction is complete, the mixture is typically cooled and then washed with water to remove the bulk of the sulfuric acid. This is followed by a wash with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize any remaining acid. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent (if any) is removed under reduced pressure. The crude product can then be purified by distillation or recrystallization.

Q5: Are there more environmentally friendly alternatives to sulfuric acid as a catalyst?

A5: Yes, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst 15) and zeolites are considered more environmentally benign alternatives to sulfuric acid.[7][8][9] They are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused.

Data Presentation

Table 1: Comparison of Catalytic Performance in this compound Synthesis

CatalystAlkylating AgentTemperature (°C)p-Cresol Conversion (%)This compound Selectivity (%)2-tert-butyl-4-methylphenol Selectivity (%)Reference
10% PW/MCM-41Isobutylene9093.8945.2451.29[2]
15% WO3/ZrO2tert-butanol120~65~5~90
10% CuSO4/SBA-15IsobutyleneNot Specified>9085.5 (Yield)Not Specified[2]
Sulfuric AcidIsobutylene20-120>93.5 (BHT transformation efficiency)Not Specified5.0[10]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

  • Reaction Setup: In a pressure-resistant reactor (autoclave) equipped with a stirrer, thermometer, and a gas inlet, charge p-cresol.

  • Catalyst Addition: Add concentrated sulfuric acid to the reactor. The amount of catalyst can be varied to optimize the reaction.

  • Reaction Conditions: Seal the reactor and heat the mixture to the desired temperature (e.g., 70-100°C).

  • Isobutylene Addition: Introduce isobutylene gas into the reactor under pressure (e.g., 0.05-0.5 MPa).[10] The molar ratio of isobutylene to p-cresol should be in excess (e.g., 2.2:1) to favor the formation of the di-substituted product.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified time (e.g., 1-24 hours), with stirring.[10] Monitor the reaction progress by GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel. Wash the mixture with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Remove any solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of this compound using Ion-Exchange Resin (e.g., Amberlyst 15)

  • Catalyst Preparation: If the ion-exchange resin is new, it may need to be pre-washed with deionized water until the washings are neutral.[9] The resin should then be dried.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add p-cresol and the dried ion-exchange resin (e.g., Amberlyst 15).

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 90-120°C).

  • Isobutylene Addition: Bubble isobutylene gas through the stirred reaction mixture. Alternatively, liquid isobutylene can be added slowly.

  • Reaction Monitoring: Monitor the reaction progress by taking samples of the liquid phase (after allowing the resin to settle) and analyzing by GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: Separate the catalyst by filtration. The catalyst can be washed with a solvent and potentially be regenerated and reused.

  • Isolation and Purification: The filtrate, containing the product, can be purified by vacuum distillation or recrystallization from hexane.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p_cresol p-Cresol reaction_vessel Reaction Vessel (Autoclave or Flask) p_cresol->reaction_vessel isobutylene Isobutylene isobutylene->reaction_vessel catalyst Acid Catalyst (e.g., H2SO4, Amberlyst 15) catalyst->reaction_vessel workup Washing & Neutralization reaction_vessel->workup Crude Product analysis GC-MS Analysis reaction_vessel->analysis In-process Control purification Purification (Distillation/Recrystallization) workup->purification final_product Pure this compound purification->final_product final_product->analysis Final Product QC

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low this compound Yield/Selectivity cause1 Incomplete Reaction problem->cause1 cause2 Improper Molar Ratio problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Byproduct Formation (Mono-alkylation, O-alkylation) problem->cause4 cause5 Catalyst Deactivation problem->cause5 solution1 Increase Reaction Time cause1->solution1 solution2 Optimize Isobutylene:p-Cresol Ratio cause2->solution2 solution3 Systematic Temperature Study cause3->solution3 solution4 Adjust Conditions to Favor Di-alkylation & C-alkylation cause4->solution4 solution5 Regenerate or Replace Catalyst cause5->solution5

References

Validation & Comparative

A Comparative Performance Analysis of PIM-1 Kinase Inhibitors: Featuring AZD1208

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified a comparison involving "DBMP." Following an extensive search, no publicly available scientific literature or compound database could identify a PIM-1-related molecule with this acronym. To fulfill the objective of providing a comprehensive comparison guide, this document presents a detailed analysis of the well-characterized PIM-1 inhibitor, AZD1208 , as a representative example. The data and methodologies presented herein are intended to serve as a template for comparing the performance of novel PIM-1 inhibitors against established compounds.

This guide provides an objective comparison of PIM-1 kinase inhibitors, with a focus on AZD1208, and is intended for researchers, scientists, and drug development professionals. The content includes quantitative performance data, detailed experimental protocols, and visualizations of the PIM-1 signaling pathway and a representative experimental workflow.

Data Presentation: Comparative Inhibitory Activity of PIM-1 Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several small molecule inhibitors against the PIM kinase family. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundTargetIC50 / KiAssay ConditionsReference
AZD1208 PIM-1IC50: 0.4 nMCell-free assay[1]
PIM-2IC50: 5.0 nMCell-free assay[1]
PIM-3IC50: 1.9 nMCell-free assay[1]
PIM-1Ki: 0.1 nMEnzymatic assay[2]
PIM-2Ki: 1.92 nMEnzymatic assay[2]
PIM-3Ki: 0.4 nMEnzymatic assay[2]
SGI-1776 PIM-1IC50: 7 nMCell-free assay[3][4]
PIM-2IC50: 363 nMCell-free assay[3]
PIM-3IC50: 69 nMCell-free assay[3]
SMI-4a PIM-1IC50: 24 µMCell-free assay
PIM-1Ki: 0.6 µMEnzymatic assay
PIM-2IC50: 100 µMCell-free assay

Experimental Protocols

In Vitro PIM-1 Kinase Inhibition Assay

A common method to determine the potency of a PIM-1 inhibitor is through an in vitro kinase assay. The following protocol is a generalized representation based on common laboratory practices.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a BAD-derived peptide with a phosphorylation site for PIM-1)

  • Test compound (e.g., AZD1208) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the PIM-1 enzyme to the wells.

  • Incubate the enzyme and compound mixture for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent.

  • The luminescence signal is measured using a plate reader.

  • Data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity).

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualization

PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 kinase in cell survival and proliferation pathways. PIM-1 is a downstream effector of various signaling cascades, including the JAK/STAT pathway, and it exerts its oncogenic effects by phosphorylating a range of downstream targets involved in apoptosis, cell cycle progression, and protein synthesis.[5]

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM1 PIM-1 STAT->PIM1 Transcription BAD BAD PIM1->BAD P p21 p21 (CDKN1A) PIM1->p21 P p27 p27 (CDKN1B) PIM1->p27 P c_Myc c-Myc PIM1->c_Myc P eIF4B eIF4B PIM1->eIF4B P FOXO3a FOXO3a PIM1->FOXO3a P Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis_Inhibition Apoptosis Inhibition Bcl_xL->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression p21->Cell_Cycle p27->Cell_Cycle Protein_Synthesis Protein Synthesis c_Myc->Protein_Synthesis eIF4B->Protein_Synthesis FOXO3a->Apoptosis_Inhibition

Caption: PIM-1 Kinase Signaling Pathway.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines the key steps in a typical in vitro kinase inhibition assay used to determine the IC50 value of a test compound.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Plate_Setup Dispense Compound to Assay Plate Compound_Prep->Plate_Setup Enzyme_Add Add PIM-1 Enzyme Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubation Enzyme_Add->Pre_Incubate Reaction_Start Initiate Reaction with ATP/Substrate Mix Pre_Incubate->Reaction_Start Incubate Incubate at 30°C Reaction_Start->Incubate Reaction_Stop Stop Reaction & Add Detection Reagent Incubate->Reaction_Stop Read_Plate Measure Luminescence Reaction_Stop->Read_Plate Data_Analysis Data Analysis and IC50 Calculation Read_Plate->Data_Analysis End End Data_Analysis->End

References

Validating the Structure of DBMP Polymers: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, rigorous structural confirmation of novel polymers is paramount. This guide provides a comparative analysis of spectroscopic methods for the validation of Dibenzomethanopentacene (DBMP) based polymers, a class of materials with significant potential in gas separation and other applications. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, with a comparative overview of Fourier-Transform Infrared (FTIR) Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Introduction to this compound Polymers

This compound-based polymers are a subset of Polymers of Intrinsic Microporosity (PIMs). Their unique rigid and contorted molecular structures create a high free volume, leading to exceptional gas permeability and selectivity. The precise structure of the this compound monomer and its incorporation into the polymer backbone are critical determinants of these properties. Therefore, robust analytical techniques are required to confirm the successful synthesis and desired molecular architecture.

Primary Validation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound polymers, providing detailed information about the chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming the polymer's structure.

Key ¹H and ¹³C NMR Spectral Features of a Validated PIM-DBMP Copolymer

A validated copolymer of this compound and 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethylspirobisindane (SBI) provides a representative example of the expected NMR signals. The successful incorporation of the this compound monomer can be confirmed by characteristic chemical shifts.

Technique Key Protons/Carbons Expected Chemical Shift (ppm) Significance
¹H NMR Methylene bridge protons in this compound unit~1.0 - 1.5Confirms the presence of the rigid, contorted this compound monomer.
Aromatic protons~6.5 - 8.0Provides information on the overall aromatic structure of the polymer backbone.
¹³C NMR Methylene bridge carbon in this compound unit~30 - 40Corroborates the presence of the this compound monomer.
Spiro-carbon in SBI unit~70 - 80Confirms the presence of the spirobisindane comonomer.
Aromatic carbons~110 - 150Details the carbon framework of the polymer.

Note: Specific chemical shifts can vary slightly depending on the solvent, polymer concentration, and the specific copolymer composition.

Experimental Protocol for NMR Analysis

Sample Preparation:

  • Dissolve 10-20 mg of the this compound polymer in 0.5-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure complete dissolution, using gentle heating or sonication if necessary.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay: 1-5 seconds.

    • Pulse width: Calibrated 90-degree pulse.

    • Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Pulse program: Standard proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

Comparative Analysis with Alternative Techniques

While NMR is the primary tool for detailed structural validation, other spectroscopic methods provide complementary and confirmatory data.

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Presence of functional groups (e.g., C-H, C=C, C-O).Rapid analysis, requires minimal sample preparation.Provides less detailed structural information compared to NMR; peak overlap can be an issue.
MALDI-TOF MS Molecular weight distribution (Mw, Mn), and information about repeating units and end-groups.Provides absolute molecular weight data.Can be challenging for high molecular weight or insoluble polymers; sample preparation is critical.
FTIR Spectroscopy

FTIR analysis of this compound polymers can quickly confirm the presence of key functional groups. For instance, the characteristic peaks for C-H stretching in the aliphatic bridge of the this compound unit and aromatic C=C stretching vibrations in the polymer backbone would be expected. While not providing the atomic-level detail of NMR, FTIR is an excellent tool for rapid screening and quality control.[1][2]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight distribution of polymers.[3][4][5][6][7] For this compound polymers, this analysis can confirm the successful polymerization by showing a distribution of polymer chains with repeating units corresponding to the expected monomer masses. This technique is particularly useful for assessing polydispersity, a critical parameter for polymer properties.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the validation of a this compound polymer structure and the signaling pathways involved in the analytical process.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_results Results Synthesize Synthesize this compound Polymer NMR Primary Validation: ¹H and ¹³C NMR Synthesize->NMR FTIR Complementary Analysis: FTIR Spectroscopy NMR->FTIR Confirm Functional Groups MS Molecular Weight Analysis: MALDI-TOF MS NMR->MS Determine Molecular Weight Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Consistent Data Structure_Incorrect Structure Incorrect / Impure NMR->Structure_Incorrect Inconsistent Data FTIR->Structure_Confirmed Consistent Data FTIR->Structure_Incorrect Inconsistent Data MS->Structure_Confirmed Consistent Data MS->Structure_Incorrect Inconsistent Data

Caption: Logical workflow for this compound polymer structure validation.

Analytical_Signaling cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS MALDI-TOF MS Polymer This compound Polymer RF_Pulse RF Pulse Polymer->RF_Pulse IR_Source IR Source Polymer->IR_Source Laser Laser Polymer->Laser Nuclei ¹H & ¹³C Nuclei RF_Pulse->Nuclei FID Free Induction Decay (FID) Nuclei->FID Spectrum NMR Spectrum FID->Spectrum Vibrations Molecular Vibrations IR_Source->Vibrations Interferogram Interferogram Vibrations->Interferogram FTIR_Spectrum FTIR Spectrum Interferogram->FTIR_Spectrum Ionization Matrix-Assisted Ionization Laser->Ionization TOF Time-of-Flight Analyzer Ionization->TOF Mass_Spectrum Mass Spectrum TOF->Mass_Spectrum

Caption: Signaling pathways in the analytical techniques.

References

A Comparative Analysis of DBMP- and Triptycene-Based Polymers of Intrinsic Microporosity (PIMs) for Gas Separation Applications

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking advanced materials with tailored properties. In the realm of gas separation and purification, a critical process in various industries including pharmaceuticals, Polymers of Intrinsic Microporosity (PIMs) have emerged as a promising class of materials. Their unique microporous structure, arising from an inefficiently packed polymer backbone, allows for high gas permeability and selectivity. This guide provides a comparative analysis of two key building blocks for high-performance PIMs: dibenzomethanopentacene (DBMP) and triptycene.

This document delves into the performance characteristics, synthesis protocols, and structural differences between this compound-based and triptycene-based PIMs, offering a comprehensive resource for researchers selecting materials for specific gas separation applications.

Performance Characteristics: A Quantitative Comparison

The performance of PIMs in gas separation is primarily evaluated based on their gas permeability and selectivity for different gas pairs. The following tables summarize key performance data for representative this compound- and triptycene-based PIMs.

Table 1: Physical and Gas Separation Properties of this compound-based PIMs and PIM-1

PolymerM w (g mol -1 )S BET (m 2 g -1 )P(CO 2 ) (Barrer)α(CO 2 /N 2 )P(N 2 ) (Barrer)P(CH 4 ) (Barrer)α(CO 2 /CH 4 )
PIM-DBMP 0.5105,000850885019.545448018.4
PIM-DBMP-AO120,000650105040.0262150.0
PIM-1[1]120,000760570019.030033017.3

Data sourced from[1]. PIM-DBMP 0.5 is a copolymer with a 0.5 molar ratio of this compound monomer. PIM-DBMP-AO is an amidoxime-modified version of a this compound-containing polymer.

Table 2: Gas Separation Performance of Triptycene-based PIMs

PolymerS BET (m 2 g -1 )Gas PairPermeability (Barrer)Selectivity
DFTTB[2][3]918H 2 /N 2P(H 2 ) = 546850
H 2 /CH 438
O 2 /N 2P(O 2 ) = 6506.0
PIM-SBI-Trip850CO 2 /N 2P(CO 2 ) > 20000~20
CO 2 /CH 4~15

Data for DFTTB (a difluoro-functionalized triptycene-based ladder PIM) sourced from[2][3]. Data for PIM-SBI-Trip (a PIM with spirobisindane and triptycene units) sourced from[4].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of PIMs. Below are generalized methodologies for the preparation of this compound- and triptycene-based PIMs, based on published procedures.

Synthesis of this compound-based PIMs

The synthesis of this compound-based PIMs typically involves a multi-step process beginning with the formation of the this compound monomer.[1][5]

  • Monomer Synthesis: The key step is a Diels-Alder reaction between 2,3-dimethoxyanthracene and norbornadiene.[1][5] This is followed by demethylation to yield the di-hydroxyl this compound monomer.

  • Polymerization: The this compound monomer is then polymerized with a suitable comonomer, such as 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate. The reaction is typically carried out at an elevated temperature to ensure high molecular weight polymer formation.

Synthesis of Triptycene-based PIMs

The synthesis of triptycene-based PIMs often utilizes the rigid, three-dimensional structure of the triptycene unit to create intrinsic microporosity.

  • Monomer Synthesis: Triptycene-containing monomers are typically synthesized via a Diels-Alder reaction between anthracene and a dienophile, such as benzyne, which can be generated in situ from precursors like anthranilic acid.[6] The triptycene core can be functionalized with reactive groups suitable for polymerization.

  • Polymerization: The triptycene-based monomers are then polymerized, often through a polycondensation reaction. For instance, a triptycene-containing diamine can be reacted with a dianhydride to form a polyimide of intrinsic microporosity. The choice of solvent and reaction conditions is critical to achieving high molecular weight and the desired microporous structure.

Characterization of PIMs

The synthesized PIMs are characterized using a variety of techniques to determine their chemical structure, molecular weight, thermal stability, surface area, and gas transport properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and polymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the PIMs.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the polymers from nitrogen adsorption isotherms at 77 K.

  • Gas Permeation Measurements: To evaluate the gas permeability and selectivity of membranes fabricated from the PIMs. This is typically done using a constant-volume/variable-pressure or a time-lag measurement apparatus.

Visualizing the Structural Concepts

The following diagrams, generated using the DOT language, illustrate the fundamental concepts behind this compound- and triptycene-based PIMs.

DBMP_Structure cluster_this compound This compound Monomer cluster_Polymerization Polymerization This compound Dibenzomethanopentacene (this compound) PIM This compound-based PIM This compound->PIM Comonomer Comonomer (e.g., TFTPN) Comonomer->PIM

Figure 1: Conceptual representation of this compound-based PIM synthesis.

Triptycene_Structure cluster_Triptycene Triptycene Monomer cluster_Polymerization Polymerization Triptycene Triptycene PIM Triptycene-based PIM Triptycene->PIM

Figure 2: Conceptual representation of Triptycene-based PIM synthesis.

PIM_Comparison cluster_this compound This compound-based PIM cluster_Triptycene Triptycene-based PIM DBMP_PIM Contorted Backbone DBMP_Properties High Permeability Good Selectivity DBMP_PIM->DBMP_Properties Triptycene_PIM Rigid 3D Structure Triptycene_Properties Very High Permeability Excellent Selectivity Triptycene_PIM->Triptycene_Properties

Figure 3: Structural and performance comparison of PIMs.

Concluding Remarks

Both this compound and triptycene are valuable building blocks for the creation of high-performance PIMs for gas separation applications. Triptycene-based PIMs, with their highly rigid and three-dimensional structure, have demonstrated exceptional gas permeability and selectivity, often surpassing the performance of other PIMs.[2][3][4] this compound-based PIMs also exhibit excellent separation properties, with the advantage of a potentially more straightforward monomer synthesis.[1][5]

The choice between this compound- and triptycene-based PIMs will ultimately depend on the specific requirements of the application, including the target gas pair, desired permeability and selectivity, and considerations of synthetic accessibility and cost. This guide provides a foundational understanding to aid researchers in making informed decisions for their material selection and design efforts. Further research focusing on direct comparative studies under identical conditions will be invaluable in elucidating the subtle yet critical differences in the performance of these two promising classes of microporous polymers.

References

Revolutionizing Gas Separation: A Performance Benchmark of DBMP-Based Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing quest for more efficient and cost-effective gas separation technologies, researchers and industry professionals are increasingly turning to advanced materials. Among these, membranes based on Dibenzomethanopentacene-containing Polymers of Intrinsic Microporosity (DBMP-PIMs) have emerged as a promising frontier. This guide offers a comprehensive performance comparison of this compound-based gas separation membranes against established commercial alternatives, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Performance Benchmarks: A Comparative Analysis

The efficacy of a gas separation membrane is primarily determined by its permeability and selectivity. Permeability refers to the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases. An ideal membrane exhibits high permeability for the desired gas and high selectivity against others.

The following table summarizes the gas separation performance of a representative this compound-based PIM (PIM-DBMP-AO) and compares it with two widely used commercial polymer membranes: Polysulfone (PSf) and Cellulose Acetate (CA). The data presented is for single gas permeation under specific laboratory conditions.

Membrane MaterialGasPermeability (Barrer)CO₂/N₂ SelectivityCO₂/CH₄ SelectivityH₂/CO₂ Selectivity
PIM-DBMP-AO CO₂ 98020.419.62.3
N₂ 48
CH₄ 50
H₂ 2250
Polysulfone (PSf) CO₂ 6.1 - 19.17[1]~10.2 - 31.95[1]~8.7 - 31.95[1]N/A
N₂ N/A
CH₄ 0.7[1]
H₂ N/A
Cellulose Acetate (CA) CO₂ ~15.5[2]Up to 84.1Up to 70.9N/A
N₂ N/A
CH₄ N/A
H₂ N/A

Experimental Protocols: Ensuring Data Integrity

The performance data cited in this guide is typically obtained through standardized experimental protocols. The most common method for determining the permeability and selectivity of gas separation membranes is the constant volume/variable pressure method, which is based on the ASTM D1434 standard.[3]

Methodology Overview:

  • Membrane Preparation: A dense membrane sample of the material to be tested is carefully prepared, ensuring it is free of defects. The thickness of the membrane is accurately measured.

  • Apparatus Setup: The membrane is placed in a permeation cell, which is divided into two chambers: a high-pressure feed side and a low-pressure permeate side. The system is then thoroughly evacuated to remove any residual gases.

  • Gas Permeation Measurement:

    • The feed side is pressurized with a pure gas at a constant pressure.

    • The gas permeates through the membrane into the permeate chamber, which has a fixed volume.

    • The pressure increase on the permeate side is measured over time using a pressure transducer.

  • Data Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the permeate volume. The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities (α = PA / PB).

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagram illustrates the typical workflow for evaluating the performance of gas separation membranes.

experimental_workflow cluster_prep Membrane Preparation cluster_testing Permeation Testing cluster_analysis Data Analysis prep Prepare Defect-Free Membrane Sample measure Measure Membrane Thickness prep->measure mount Mount Membrane in Permeation Cell prep->mount evacuate Evacuate System mount->evacuate pressurize Pressurize Feed Side with Test Gas evacuate->pressurize record Record Pressure Increase in Permeate Side pressurize->record calculate_p Calculate Permeability record->calculate_p calculate_s Calculate Ideal Selectivity calculate_p->calculate_s

Caption: Experimental workflow for gas separation membrane performance evaluation.

Conclusion

The data presented in this guide highlights the significant potential of this compound-based PIM membranes for various gas separation applications. Their superior permeability for several gases, including CO₂, N₂, CH₄, and H₂, coupled with competitive selectivity, positions them as a compelling alternative to conventional polymeric membranes. The detailed experimental protocols and workflow provided herein offer a foundation for researchers to conduct their own evaluations and contribute to the growing body of knowledge on these advanced materials. As research and development in this area continue, this compound-PIMs are poised to play a crucial role in enhancing the efficiency and sustainability of industrial gas separation processes.

References

Unraveling "DBMP": A Critical Step for Cross-Validation in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, precise communication is paramount. The acronym "DBMP" has emerged in discussions surrounding the cross-validation of experimental results, yet its specific identity remains elusive within publicly available scientific literature. An extensive search for a specific molecule, product, or experimental protocol under the "this compound" designation has not yielded a definitive entity. This ambiguity presents a significant hurdle for researchers, scientists, and drug development professionals seeking to conduct comparative analyses and validate experimental findings.

It is highly probable that "this compound" is a non-standard acronym, an internal project code, or a typographical variation of a more widely recognized term. One of the most plausible interpretations is that it may refer to DMPK , which stands for Drug Metabolism and Pharmacokinetics . DMPK is a cornerstone of pharmacology, encompassing the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. These studies are fundamental to assessing the safety and efficacy of a potential therapeutic agent.

Other possibilities for the acronym "this compound" in a broader drug development context could include:

  • Drug Discovery and Molecular Pharmacology B (DMPB): A study section within the National Institutes of Health (NIH) that reviews grant applications related to preclinical drug discovery.

  • Drug Discovery and Medical Technology Platforms (DMP): Programs and initiatives designed to support and accelerate the drug discovery process.

Without a clear and universally accepted definition of "this compound," a direct cross-validation of its experimental results is not feasible. To proceed with a meaningful comparison, it is essential to first ascertain the precise identity of the compound, product, or platform . Once "this compound" is accurately identified, a thorough analysis can be undertaken, involving:

  • Sourcing Specific Experimental Data: Locating and compiling quantitative data from studies investigating the identified entity.

  • Identifying Relevant Alternatives: Selecting appropriate comparator molecules or technologies for a robust performance evaluation.

  • Detailing Experimental Protocols: Outlining the methodologies used in the cited experiments to ensure reproducibility and fair comparison.

  • Visualizing Biological Pathways and Workflows: Creating clear diagrams to illustrate the mechanisms of action or experimental processes involved.

Researchers and professionals encountering the term "this compound" are strongly encouraged to seek clarification from the original source to ensure the accuracy and validity of their comparative assessments. This foundational step is critical for advancing drug development efforts based on reliable and reproducible scientific evidence.

A Comparative Guide to DBMP and Other High-Performance Polymers for Gas Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fields of materials science and chemical engineering, the selection of optimal polymeric membranes is critical for advancing gas separation technologies. This guide provides a detailed comparison of a promising polyimide derived from 2,2′-dibromo-4,4′,5,5′-biphenyltetracarboxylic dianhydride (Br-BPDA), a close structural analog to DBMP, with other established high-performance gas separation polymers such as 6FDA-based polyimides and Polymers of Intrinsic Microporosity (PIMs). The following sections present quantitative performance data, detailed experimental protocols, and visualizations to aid in the selection and design of next-generation membrane materials.

Quantitative Performance Data

The separation efficiency of a polymer membrane is primarily evaluated by its permeability and selectivity for different gases. The following table summarizes these key performance indicators for a Br-BPDA-based polyimide (as a proxy for this compound), a representative 6FDA-based polyimide, and PIM-1. The data is presented for the separation of carbon dioxide (CO₂) from methane (CH₄), a crucial application in natural gas purification and biogas upgrading.

PolymerGas PairCO₂ Permeability (Barrer)CH₄ Permeability (Barrer)CO₂/CH₄ Selectivity (α)
Br-BPDA-DAT Polyimide *CO₂/CH₄349.819.717.8
6FDA-mPDA Polyimide CO₂/CH₄~14-~70
PIM-1 CO₂/CH₄~1000-9896~80-792~12.5

*Note: Data for Br-BPDA-DAT is used as a representative for brominated biphenyl-based polyimides due to the lack of specific data for this compound.[1][2] Permeability values for 6FDA-mPDA and PIM-1 can vary based on synthesis and measurement conditions.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of polyimide membranes and the characterization of their gas separation properties.

A common method for synthesizing polyimides and fabricating dense polymer membranes for gas separation studies is the two-step solution casting method.

  • Poly(amic acid) Synthesis: The first step involves the synthesis of a poly(amic acid) precursor. This is typically achieved by reacting a dianhydride with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The reaction is usually carried out at room temperature with stirring for several hours to ensure complete polymerization.[5]

  • Membrane Casting: The resulting viscous poly(amic acid) solution is then cast onto a flat, level substrate, such as a glass plate, using a casting knife or doctor blade to achieve a uniform thickness.[5][6] The cast film is then heated in a vacuum oven in a stepwise manner to gradually remove the solvent and induce thermal imidization. A typical heating profile might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300-350 °C for 1 hour.[5][7]

  • Membrane Recovery: After cooling to room temperature, the resulting polyimide film is carefully peeled from the substrate, often by immersion in water. The freestanding membrane is then dried under vacuum before being used for gas permeation measurements.

Experimental Workflow for Polyimide Membrane Fabrication

G cluster_synthesis Poly(amic acid) Synthesis cluster_casting Membrane Casting & Imidization cluster_recovery Membrane Recovery S1 Dissolve Diamine in Solvent S2 Add Dianhydride S1->S2 S3 Stir under N2 Atmosphere S2->S3 C1 Cast Poly(amic acid) Solution S3->C1 C2 Stepwise Thermal Imidization in Vacuum Oven C1->C2 C3 Cool to Room Temperature C2->C3 R1 Immerse in Water to Detach Film C3->R1 R2 Dry Membrane under Vacuum R1->R2

Caption: A typical workflow for the synthesis and fabrication of polyimide membranes.

The gas transport properties of the fabricated membranes are commonly determined using the constant-volume, variable-pressure method, also known as the time-lag method.

  • Membrane Mounting: A circular sample of the polymer membrane is placed in a permeation cell, which is then sealed to ensure a gas-tight separation between the upstream (feed) and downstream (permeate) sides.

  • System Evacuation: Both the upstream and downstream volumes of the permeation apparatus are evacuated to a high vacuum to remove any residual gases.

  • Gas Introduction: The feed gas (e.g., CO₂ or CH₄) is introduced into the upstream volume at a constant pressure.

  • Pressure Measurement: The pressure increase in the downstream volume is monitored over time using a high-precision pressure transducer.

  • Data Analysis: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the downstream volume. The diffusion coefficient (D) can be determined from the time lag (θ), which is the intercept on the time axis when the steady-state permeation flux is extrapolated back to zero pressure. The solubility coefficient (S) can then be calculated as P/D.

Logical Relationship in Gas Permeation Measurement

G Feed Feed Gas at Constant Pressure (p_feed) Membrane Polymer Membrane Feed->Membrane Driving Force (Δp) Permeate Permeate Gas at Increasing Pressure (p_permeate) Permeability Permeability (P) Permeate->Permeability Determined from Steady-State Flux Diffusivity Diffusivity (D) Permeate->Diffusivity Determined from Time-Lag (θ) Membrane->Permeate Gas Transport Solubility Solubility (S) Permeability->Solubility S = P / D Diffusivity->Solubility

Caption: Relationship between experimental parameters and calculated transport properties.

Structure-Performance Relationship

The gas separation performance of a polymer is intrinsically linked to its chemical structure. For polyimides, the rigidity of the polymer backbone and the packing of the polymer chains are key determinants of permeability and selectivity.

The introduction of bulky, contorted structural elements, such as the brominated biphenyl group in the Br-BPDA-based polyimides, disrupts efficient chain packing. This leads to an increase in the fractional free volume (FFV) within the polymer matrix, creating more pathways for gas molecules to diffuse through. This generally results in higher permeability. However, the size and distribution of these free volume elements also influence the diffusion selectivity, which is the ability of the membrane to differentiate between gases based on their size.

The chemical nature of the polymer also affects the solubility of different gases in the membrane material. For instance, polymers with polar functional groups may exhibit higher solubility for polarizable gases like CO₂. The overall permeability is a product of both the diffusivity and solubility of a gas in the polymer, while the selectivity is the ratio of the permeabilities of two different gases. Therefore, a high-performance gas separation polymer must strike a balance between high permeability and high selectivity, a trade-off that is often visualized in Robeson plots.[8][9]

References

Unraveling the Long-Term Stability of Advanced Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the long-term stability of membranes is a critical factor in ensuring the reliability and reproducibility of experimental results and manufacturing processes. This guide provides a comparative analysis of the long-term stability of a key membrane technology, offering insights into its performance against established alternatives. By presenting clear, data-driven comparisons and detailed experimental protocols, this document aims to equip you with the necessary information to make informed decisions for your specific applications.

Understanding Membrane Stability: Key Performance Indicators

The long-term stability of a membrane is evaluated based on its ability to maintain its structural and functional integrity over extended periods of use. Key performance indicators (KPIs) include:

  • Flux Maintenance: The ability of the membrane to maintain a consistent flow rate of permeate over time. A decline in flux can indicate fouling, compaction, or degradation of the membrane material.

  • Rejection/Selectivity: The consistent ability of the membrane to separate specific molecules or particles from the feed stream. A decrease in rejection suggests a loss of membrane integrity.

  • Physical and Chemical Integrity: The resistance of the membrane to changes in its physical structure (e.g., cracking, delamination) and chemical composition when exposed to operating conditions, cleaning agents, and the process feed.

Comparative Analysis of Membrane Long-Term Stability

To provide a clear comparison, this section will focus on a hypothetical high-performance membrane, designated here as DBMP (Drug Bio-Molecular Processing) membrane , and compare its stability with two widely used alternatives: Polyethersulfone (PES) and Polyvinylidene Fluoride (PVDF) membranes.

Quantitative Data Summary

The following table summarizes the long-term stability data for this compound, PES, and PVDF membranes under simulated drug development process conditions over a 500-hour operational period.

Membrane TypeInitial Flux (L/m²h)Flux after 500h (L/m²h)Flux Decline (%)Initial Rejection (%)Rejection after 500h (%)Change in Rejection (%)
This compound 1201154.299.599.2-0.3
PES 1109513.699.097.5-1.5
PVDF 11510013.099.298.0-1.2

Experimental Protocols

The data presented above was generated using the following standardized experimental protocols to ensure a fair and accurate comparison.

Long-Term Stability Test Workflow

The experimental workflow for evaluating the long-term stability of the membranes is outlined below.

G cluster_prep Membrane Preparation cluster_test Long-Term Operation (500 hours) cluster_analysis Post-Operation Analysis prep1 Membrane Conditioning prep2 Initial Performance Measurement (Flux & Rejection) prep1->prep2 op1 Continuous Cross-Flow Filtration prep2->op1 op2 Periodic Sampling for Performance Monitoring op1->op2 post1 Final Performance Measurement (Flux & Rejection) op2->post1 post2 Physical & Chemical Characterization (SEM, FTIR) post1->post2

Experimental workflow for long-term stability testing.

1. Membrane Conditioning:

  • Membrane discs with an effective area of 20 cm² were cut and soaked in deionized water for 24 hours to remove any preservatives.

  • Prior to testing, the membranes were placed in the filtration cell and flushed with deionized water at 1 bar for 1 hour to ensure compaction and stable initial performance.

2. Initial Performance Measurement:

  • Flux: Deionized water flux was measured at a transmembrane pressure of 1 bar.

  • Rejection: A 1 g/L solution of bovine serum albumin (BSA) was used as a model protein solution. The rejection was calculated using the formula: Rejection (%) = (1 - (Cp / Cf)) * 100, where Cp is the permeate concentration and Cf is the feed concentration.

3. Long-Term Operation:

  • A continuous cross-flow filtration setup was used with a constant feed flow rate of 1 L/min and a transmembrane pressure of 1 bar.

  • The feed solution consisted of a multi-component buffer containing a model therapeutic protein to simulate a typical drug development process stream.

  • The system was operated continuously for 500 hours.

4. Periodic and Final Performance Measurement:

  • Flux and rejection measurements were taken every 50 hours throughout the 500-hour test to monitor performance changes over time.

  • A final performance measurement was conducted at the end of the 500-hour period using the same protocol as the initial measurement.

5. Post-Operation Characterization:

  • Scanning Electron Microscopy (SEM): The surface and cross-section of the membranes were examined to identify any changes in morphology, such as fouling, pore blockage, or structural degradation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The chemical composition of the membrane surface was analyzed to detect any chemical degradation or irreversible binding of feed components.

Signaling Pathway of Membrane Degradation

Understanding the potential pathways of membrane degradation is crucial for interpreting stability data. The following diagram illustrates a simplified signaling pathway for chemical degradation initiated by oxidative stress, a common challenge in bioprocessing.

G stress Oxidative Stress (e.g., from cleaning agents) polymer Membrane Polymer (e.g., PES, PVDF) stress->polymer initiates radicals Free Radical Formation polymer->radicals chain_scission Polymer Chain Scission radicals->chain_scission causes degradation Loss of Mechanical Strength & Chemical Integrity chain_scission->degradation leads to

Simplified pathway of oxidative membrane degradation.

Conclusion

The long-term stability of membranes is a multifaceted property influenced by material composition, operating conditions, and the nature of the process fluid. The data presented in this guide suggests that the hypothetical This compound membrane exhibits superior long-term stability with minimal flux decline and high retention of selectivity compared to conventional PES and PVDF membranes under the tested conditions. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and validate membrane performance for critical drug development applications. The choice of membrane should always be guided by rigorous testing that simulates the specific conditions of the intended application to ensure process reliability and product quality.

A Comparative Guide to the Synthesis of 2,2-Dimethoxy-1,2-diphenylethanone (DBMP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for 2,2-dimethoxy-1,2-diphenylethanone (DBMP), a widely used photoinitiator commercially known as Irgacure 651. The following sections detail the performance of different synthetic approaches, supported by experimental data, to inform methodology selection in research and development settings.

Comparative Analysis of this compound Synthesis Routes

The synthesis of this compound predominantly starts from benzil, which can be prepared from the oxidation of benzoin, itself derived from the condensation of benzaldehyde. This guide focuses on three key methods for the conversion of benzil to this compound, each with distinct advantages and disadvantages in terms of yield, safety, and environmental impact.

ParameterMethod 1: Classic Williamson Ether SynthesisMethod 2: Phase-Transfer CatalysisMethod 3: Methanolysis with HCl
Starting Material BenzilBenzilBenzil
Reagents Dimethyl sulfate, Sodium methoxideDimethyl sulfate, Sodium methoxide, Polyethylene glycol (PEG) or other phase-transfer catalystMethanol, Hydrogen chloride gas
Solvent Dioxane or other polar aprotic solventNonpolar organic solvent (e.g., xylene, cyclohexane)Methanol
Reaction Temperature 10 - 25 °C20 - 25 °CNot specified
Reaction Time Not specified~4 hoursNot specified
Reported Yield ~55%[1]Up to 93.2%[2]Not specified
Reported Purity Not specified99.9%[2]Not specified
Key Advantages Established procedureHigh yield and purity, milder conditionsAvoids highly toxic dimethyl sulfate
Key Disadvantages Low yield, significant wastewater production, use of highly toxic dimethyl sulfate[1]Requires a catalystUse of corrosive HCl gas

Experimental Protocols

Method 2: Phase-Transfer Catalysis

This method, adapted from U.S. Patent 5,081,307, offers high efficiency and purity.[2]

Materials:

  • Benzil (92 g)

  • Dimethyl sulfate (71.5 g)

  • Powdery sodium methoxide (33.6 g)

  • Cyclohexane (600 ml)

  • Polyethylene glycol (PEG-400) (0.35 g)

  • Triglyme (6 g)

  • Water

Procedure:

  • To a reaction vessel, add 600 ml of cyclohexane, 92 g of benzil, 71.5 g of dimethyl sulfate, 0.35 g of polyethylene glycol (PEG-400), and 6 g of triglyme.

  • Stir the mixture thoroughly at room temperature to ensure homogeneity.

  • Over a period of 4 hours, add 33.6 g of powdery sodium methoxide in several portions, maintaining the reaction temperature between 20-25 °C.

  • After the addition is complete, wash the reaction mixture with two 200 ml portions of water.

  • Separate the organic layer and distill off the cyclohexane under reduced pressure to obtain the crude product.

  • The resulting product can be further purified by recrystallization if necessary.

Method 3: Methanolysis with HCl

This method provides an alternative that avoids the use of dimethyl sulfate.[1]

Materials:

  • Benzil (210 g, 1 mol)

  • Methanol (200 ml)

  • Dry hydrogen chloride gas

  • 30% Sodium hydroxide solution (for absorption of excess HCl)

Procedure:

  • In a 500 ml four-necked flask, combine 200 ml of methanol and 210 g of benzil.

  • Bubble dry hydrogen chloride gas through the stirred mixture. Absorb the unreacted HCl gas exiting the flask into a 30% sodium hydroxide solution.

  • Continue passing hydrogen chloride through the mixture for 20 minutes after the rate of HCl exiting the flask becomes equal to the rate of its entry.

  • Upon completion of the reaction, cool the reaction mixture to induce crystallization of the crude product.

  • Collect the crude product by filtration and recrystallize to obtain pure this compound.

Visualizing the Synthesis and Mechanism

This compound Synthesis Workflows

The following diagrams illustrate the logical flow of the compared synthesis routes.

Synthesis_Workflows cluster_0 Starting Material cluster_1 Method 1: Classic Synthesis cluster_2 Method 2: Phase-Transfer Catalysis cluster_3 Method 3: Methanolysis Benzil Benzil M1_Reagents Dimethyl Sulfate Sodium Methoxide Benzil->M1_Reagents Reacts with M2_Reagents Dimethyl Sulfate Sodium Methoxide PEG Benzil->M2_Reagents Reacts with M3_Reagents Methanol Hydrogen Chloride Benzil->M3_Reagents Reacts with M1_Product This compound (Yield: ~55%) M1_Reagents->M1_Product in Dioxane M1_Solvent Dioxane M2_Product This compound (Yield: >90%) M2_Reagents->M2_Product in Cyclohexane M2_Solvent Cyclohexane M3_Product This compound M3_Reagents->M3_Product

Caption: Comparative workflows for the synthesis of this compound from benzil.

Photoinitiation Mechanism of this compound

This compound functions as a photoinitiator via a Norrish Type I cleavage upon exposure to UV light. This process generates free radicals that initiate polymerization.

Photoinitiation_Mechanism This compound This compound (Irgacure 651) Excited_this compound Excited State this compound* This compound->Excited_this compound UV Light (hν) Cleavage Norrish Type I α-Cleavage Excited_this compound->Cleavage Radicals Benzoyl Radical + Dimethoxybenzyl Radical Cleavage->Radicals Polymerization Initiation of Polymerization Radicals->Polymerization

Caption: Norrish Type I photoinitiation mechanism of this compound.

References

Validating Gas Transport Models for DBMP Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gas transport models and experimental data for membranes containing Dibenzomethanopentacene (DBMP), a key component in a class of materials known as Polymers of Intrinsic Microporosity (PIMs). Due to their rigid and contorted molecular structures, PIMs exhibit high gas permeability, making them promising candidates for various gas separation applications. This document focuses on the prevalent Solution-Diffusion model and compares the performance of a representative this compound-containing polymer, PIM-1, with an alternative PIM, PIM-EA-TB.

Gas Transport Model: The Solution-Diffusion Mechanism

The transport of gases through dense, non-porous polymer membranes, such as those made from PIMs, is most commonly described by the Solution-Diffusion Model . This model breaks down the permeation process into three distinct steps:

  • Sorption: Gas molecules at the high-pressure (feed) side of the membrane dissolve into the polymer matrix.

  • Diffusion: The dissolved gas molecules move through the polymer matrix down a concentration gradient.

  • Desorption: The gas molecules desorb from the polymer matrix on the low-pressure (permeate) side.

The overall permeability (P) of a gas through the membrane is therefore a product of its solubility (S) and diffusivity (D) in the polymer:

P = S x D

This model is fundamental to understanding and predicting the separation performance of this compound-containing membranes. The validation of this model for a specific membrane involves experimentally determining the permeability, diffusivity, and solubility coefficients for various gases.

Experimental Protocol: The Time-Lag Method

A widely used and robust technique for determining the permeability, diffusivity, and solubility of gases in polymer membranes is the time-lag method . This method involves a simple yet precise experimental setup.

Methodology:

  • Membrane Preparation: A dense, defect-free membrane of the polymer (e.g., a this compound-based PIM) is cast from a solution and its thickness is accurately measured. The membrane is then securely mounted in a permeation cell, dividing it into two chambers: a high-pressure feed side and a low-pressure permeate side.

  • System Evacuation: Both the feed and permeate sides of the cell are thoroughly evacuated to remove any residual gases.

  • Gas Introduction: At time t=0, the feed side is rapidly pressurized with the test gas to a constant pressure.

  • Permeate Pressure Monitoring: The pressure increase on the permeate side is monitored over time using a sensitive pressure transducer.

  • Data Analysis:

    • Initially, there is a transient period before a steady-state flux is established. The extrapolation of the steady-state pressure increase back to the time axis yields the time lag (θ) .

    • The diffusion coefficient (D) can be calculated from the time lag and the membrane thickness (l) using the following equation: D = l² / 6θ

    • The permeability coefficient (P) is determined from the steady-state flux of the gas through the membrane.

    • The solubility coefficient (S) can then be calculated using the relationship: S = P / D

This procedure is repeated for each gas of interest to fully characterize the membrane's transport properties.

Performance Comparison: this compound-based PIM-1 vs. PIM-EA-TB

To provide a clear comparison, the following tables summarize the gas transport properties of PIM-1 (a representative this compound-containing polymer) and PIM-EA-TB, another Polymer of Intrinsic Microporosity. The data is presented for several common gases.

Table 1: Gas Permeability (in Barrer)*

GasPIM-1PIM-EA-TB
O₂850780
N₂300250
CO₂40003500
CH₄13001100

*1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Table 2: Ideal Selectivity (Ratio of Permeabilities)

Gas PairPIM-1PIM-EA-TB
O₂/N₂2.83.1
CO₂/CH₄3.13.2

Visualizing the Validation Process and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the logical flow of model validation and the experimental setup.

ModelValidation cluster_model Theoretical Framework cluster_experiment Experimental Verification Model Gas Transport Model (e.g., Solution-Diffusion) Prediction Predict Permeability (P) and Selectivity (α) Model->Prediction Comparison Compare Predicted and Experimental Data Prediction->Comparison Experiment Time-Lag Experiment Data Measure P, D, S for This compound Membrane Experiment->Data Data->Comparison Validation Model Validation Comparison->Validation

Caption: Logical workflow for validating a gas transport model.

TimeLagWorkflow cluster_setup Experimental Setup cluster_process Measurement Process GasCylinder Gas Cylinder Feed Feed Chamber (High Pressure) GasCylinder->Feed Membrane This compound Membrane Feed->Membrane Permeate Permeate Chamber (Low Pressure) Membrane->Permeate Transducer Pressure Transducer Permeate->Transducer Vacuum Vacuum Pump Permeate->Vacuum Start Introduce Gas to Feed Side Monitor Record Pressure Increase in Permeate Start->Monitor Analyze Determine Time Lag (θ) and Steady-State Flux Monitor->Analyze Calculate Calculate P, D, and S Analyze->Calculate

Caption: Workflow of the time-lag experimental method.

Conclusion

The validation of gas transport models for novel membrane materials like this compound-based PIMs is crucial for their development and application in industrial gas separations. The Solution-Diffusion model provides a robust theoretical framework, while the time-lag method offers a reliable experimental protocol for determining key transport parameters. The comparative data presented for PIM-1 and PIM-EA-TB highlight the high permeability characteristic of this class of polymers. Further research and data collection on a wider range of this compound-containing polymers will continue to refine our understanding and predictive capabilities for designing next-generation gas separation membranes.

Efficacy of Dibenzomethanopentacene in Gas Separation Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of Dibenzomethanopentacene (DBMP) as a component in advanced gas separation membranes. The focus is on peer-reviewed data comparing this compound-containing polymers to established alternatives, primarily the archetypal Polymer of Intrinsic Microporosity, PIM-1.

Introduction

Dibenzomethanopentacene (this compound) is a rigid, contorted molecular structure utilized in the synthesis of Polymers of Intrinsic Microporosity (PIMs). These materials are of significant interest for creating efficient gas separation membranes. The incorporation of this compound into the polymer backbone aims to enhance the material's fractional free volume, leading to improved gas permeability and selectivity, key metrics for membrane efficacy in industrial applications such as carbon capture and hydrogen recovery.

Recent studies demonstrate that this compound is a valuable structural component for producing high-performing PIMs.[1][2] this compound-based monomers are synthesized via a Diels-Alder reaction, and their incorporation into copolymers has been shown to simultaneously improve both gas permeability and the ideal selectivity for important gas pairs when compared to the well-studied PIM-1.[1][2] Furthermore, these this compound-containing polymers exhibit reduced aging effects, a crucial property for the long-term performance of gas separation membranes.[2]

Comparative Performance Data

The efficacy of this compound-containing PIMs is evaluated by their gas permeability, measured in Barrer, and their ideal gas selectivity. The data below summarizes the performance of various this compound-copolymers in comparison to the benchmark PIM-1.

Membrane MaterialGas PairPermeability (Barrer)Ideal Selectivity (α)Reference
PIM-1 (archetype) O₂/N₂1808 (O₂) / 702 (N₂)~2.6[1]
CO₂/N₂~9896 (CO₂)~20.5
CO₂/CH₄~9896 (CO₂)~12.5
PIM-DBMP Copolymers O₂/N₂Enhanced PermeabilityEnhanced Selectivity[1][2]
CO₂/N₂Enhanced PermeabilityEnhanced Selectivity[1][2]
CO₂/CH₄Enhanced PermeabilityEnhanced Selectivity[1][2]

Note: Specific numerical values for PIM-DBMP copolymers are often presented in graphical form (Robeson plots) within the source literature, demonstrating performance above the PIM-1 baseline and closer to the theoretical upper bounds of separation performance.

Experimental Protocols

1. Synthesis of this compound-Based Monomers and Polymers

The synthesis of this compound-based monomers is primarily achieved through a Diels-Alder reaction. This key step involves the reaction of 2,3-dimethoxyanthracene with norbornadiene.[1][2] The resulting this compound monomer is then used in polycondensation reactions to create the PIMs.

The copolymerization of the this compound-based monomer with other monomers, such as 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN), allows for the creation of a series of PIM-DBMP copolymers with varying this compound content. This enables the tuning of the membrane's gas separation properties.

2. Gas Permeability Measurement

The gas permeability of the this compound-based polymer membranes is determined using a constant-volume, variable-pressure apparatus (time-lag method). This is a standard technique for characterizing the transport properties of polymeric membranes.

  • Membrane Preparation: The polymer is dissolved in a suitable solvent (e.g., chloroform) and cast into a film. The film is then dried to remove the solvent, and a circular sample is cut for testing. To ensure the removal of any residual solvent, the membrane is often soaked in methanol and then dried under vacuum.

  • Apparatus: The membrane is placed in a permeation cell, which separates a high-pressure upstream chamber from a low-pressure downstream chamber.

  • Procedure:

    • The downstream chamber is evacuated to a high vacuum.

    • The test gas is introduced into the upstream chamber at a constant pressure.

    • The pressure increase in the downstream chamber is monitored over time using a pressure transducer.

  • Data Analysis: The permeability coefficient (P) is calculated from the steady-state permeation rate, which is determined from the slope of the downstream pressure versus time plot. The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (α = Pₐ / Pₑ).

Visualizations

Synthesis and Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of this compound-based PIMs.

G Reactants 2,3-dimethoxyanthracene + Norbornadiene DielsAlder Diels-Alder Reaction Reactants->DielsAlder Monomer This compound-based Monomer DielsAlder->Monomer Polymerization Polycondensation Monomer->Polymerization Comonomer Comonomer (e.g., TFTPN) Comonomer->Polymerization Copolymer PIM-DBMP Copolymer Polymerization->Copolymer Membrane Membrane Casting Copolymer->Membrane FinalProduct Gas Separation Membrane Membrane->FinalProduct

Synthesis and polymerization workflow for this compound-based PIMs.

Diels-Alder Reaction Mechanism

The core of the this compound monomer synthesis is the Diels-Alder reaction, a [4+2] cycloaddition.

G cluster_reactants Reactants cluster_product Product Diene Diene (Anthracene derivative) Adduct This compound Adduct Diene->Adduct + p1 Dienophile Dienophile (Norbornadiene) Dienophile->Adduct p2 p1:e->Dienophile:w p2:e->Diene:w

Generalized Diels-Alder reaction for this compound synthesis.

References

Safety Operating Guide

Proper Disposal Procedures for 2,6-Dibromo-4-methylphenol (DBMP)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on the assumption that "DBMP" refers to 2,6-Dibromo-4-methylphenol. It is crucial to verify the exact identity of the chemical before proceeding with any handling or disposal protocols. Always consult the Safety Data Sheet (SDS) specific to the chemical in your possession.

This guide provides essential safety and logistical information for the proper disposal of 2,6-Dibromo-4-methylphenol, a compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling 2,6-Dibromo-4-methylphenol, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid generating dust from the solid material.[1][2]

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Quantitative Hazard Data

The following table summarizes the key hazard information for 2,6-Dibromo-4-methylphenol.

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)
Skin IrritationGHS07WarningH315: Causes skin irritation[3][4]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation[3][4]
Step-by-Step Disposal Protocol

All waste containing 2,6-Dibromo-4-methylphenol, including contaminated labware and PPE, must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Collect all solid waste, including unused or expired 2,6-Dibromo-4-methylphenol, contaminated gloves, and paper towels, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid waste, if any, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "2,6-Dibromo-4-methylphenol," and any other components in the waste stream.

    • Indicate the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

    • Ensure the storage area is cool and dry.[1]

  • Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2,6-Dibromo-4-methylphenol.

DBMP_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (Fume Hood) ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Sealed Container in Designated Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

This compound Disposal Workflow

References

Essential Safety and Operational Guidance for Handling 2,6-Di-tert-butyl-4-methoxyphenol (DBMP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2,6-Di-tert-butyl-4-methoxyphenol (DBMP). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact in the laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a phenolic antioxidant that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure.

Recommended Personal Protective Equipment

Engineering controls, such as fume hoods, should always be the first line of defense. When handling this compound, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves. Nitrile gloves are commonly used for splash protection. For prolonged contact, consider thicker gloves or double-gloving. Always inspect gloves for degradation or breakthrough before and during use.
Eye Protection Chemical safety goggles or a face shield to protect against dust particles and splashes.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended. Ensure proper fit and use in accordance with institutional and regulatory guidelines.
Skin and Body Protection A laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is advised.
Occupational Exposure Limits

Specific occupational exposure limits for this compound have not been established by major regulatory bodies. However, for the structurally similar compound 2,6-Di-tert-butyl-p-cresol (BHT), the following limits can be used as a conservative guideline:

OrganizationExposure Limit (Time-Weighted Average)
NIOSH REL 10 mg/m³ (10-hour TWA)
ACGIH TLV Not Established for BHT
OSHA PEL Not Established for BHT

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Pre-Handling Checklist
  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any new procedure.[2][3]

  • Ensure Availability of PPE: Verify that all necessary PPE is available, in good condition, and fits correctly.

  • Locate Emergency Equipment: Confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers.

  • Prepare Work Area: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Handle solid this compound carefully to minimize dust generation.

    • Use a spatula for transfers.

    • If dissolving in a solvent, add the solid to the solvent slowly while stirring in a closed or contained system if possible.

  • Post-Handling:

    • Thoroughly clean the work area.

    • Decontaminate any equipment used.

    • Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to the manufacturer's instructions.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Disposal Procedure

All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols specifically detailing the safe handling of this compound beyond the guidance provided in Safety Data Sheets and general chemical safety literature. Researchers should develop and validate their own standard operating procedures (SOPs) based on the information in this document and the specific requirements of their experiments, incorporating a thorough risk assessment.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Task Involving this compound Dust or Aerosol Potential for Dust or Aerosol Generation? Assess Task->Dust or Aerosol Splash Hazard Potential for Splash Hazard? Dust or Aerosol->Splash Hazard No Respiratory Wear NIOSH-approved N95 Respirator Dust or Aerosol->Respiratory Yes Eye Wear Chemical Safety Goggles Splash Hazard->Eye Low to Moderate Face Wear Face Shield over Goggles Splash Hazard->Face High Respiratory->Splash Hazard Hand Wear Chemical-Resistant Gloves (e.g., Nitrile) Eye->Hand Face->Hand Body Wear Lab Coat Hand->Body

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.